2-fluoro-4-methoxy-5-nitroaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methoxy-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGXAMOUXIMNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-methoxy-5-nitroaniline
This guide provides a comprehensive overview of a robust and scalable synthesis pathway for 2-fluoro-4-methoxy-5-nitroaniline, a key intermediate in the pharmaceutical industry, notably in the synthesis of Osimertinib.[1] The presented methodology emphasizes chemical logic, safety, and reproducibility, drawing from established protocols and expert insights to ensure its practical application in research and development settings.
Strategic Overview: Navigating the Synthesis
The synthesis of this compound is most effectively achieved through a multi-step pathway commencing with the precursor 4-fluoro-2-methoxyaniline.[2][3][4] Direct nitration of 4-fluoro-2-methoxyaniline is often problematic, leading to low yields and the formation of undesirable regioisomers due to the strong activating and ortho-, para-directing nature of the amino group, which can also be susceptible to oxidation under harsh nitrating conditions.[5]
To circumvent these challenges, a more strategic approach involving the protection of the amine functionality is employed. This involves a three-step sequence:
-
Acetylation (Amine Protection): The amino group of 4-fluoro-2-methoxyaniline is protected as an acetamide. This transformation moderates the activating effect of the amino group and directs the subsequent nitration to the desired position.
-
Nitration: The protected intermediate, N-(4-fluoro-2-methoxyphenyl)acetamide, undergoes regioselective nitration to introduce a nitro group at the 5-position.
-
Deprotection (Hydrolysis): The acetyl protecting group is removed under acidic conditions to yield the final product, this compound.
This protection-nitration-deprotection strategy is a classic and effective method in organic synthesis to achieve high regioselectivity and yield in the nitration of activated aromatic amines.[2][6]
Synthesis Pathway Visualization
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthesis workflow for this compound.
Detailed Experimental Protocols
Preparation of the Starting Material: 4-Fluoro-2-methoxyaniline
The immediate precursor, 4-fluoro-2-methoxyaniline, is a crucial starting material.[7][8] While commercially available, it can also be synthesized from 4-fluoro-2-nitroanisole via reduction.
Protocol for the Reduction of 4-fluoro-2-nitroanisole:
-
In an appropriate hydrogenation vessel, dissolve 4-fluoro-2-nitroanisole in a suitable solvent such as methanol.[3][9]
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 3-4 atm).
-
The reaction is then stirred at a controlled temperature (e.g., 35°C) until thin-layer chromatography (TLC) indicates complete consumption of the starting material.[3]
-
Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield crude 4-fluoro-2-methoxyaniline, which can be used in the next step, sometimes without further purification.[3][9]
Step 1: Acetylation of 4-Fluoro-2-methoxyaniline
Protocol for the preparation of N-(4-fluoro-2-methoxyphenyl)acetamide:
-
To a round-bottom flask, add 4-fluoro-2-methoxyaniline and acetic acid.[2]
-
Stir the mixture at room temperature (25-30°C) for 10-15 minutes to ensure homogeneity.[7]
-
Slowly add acetic anhydride to the reaction mass over 1-2 hours, maintaining the temperature between 25-35°C.[7]
-
Heat the reaction mixture to 90°C and maintain this temperature for 3-5 hours.[7]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.[7]
-
The solid product is collected by filtration, washed with water, and dried. For higher purity, the product can be extracted with a suitable organic solvent like ethyl acetate.[2][7]
Step 2: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide
Protocol for the preparation of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide:
-
In a clean, dry round-bottom flask, add N-(4-fluoro-2-methoxyphenyl)acetamide.
-
Cool the flask in an ice-salt bath to a temperature below 10°C.
-
Slowly add concentrated sulfuric acid while maintaining the low temperature, ensuring the solid dissolves completely.[3]
-
In a separate vessel, prepare the nitrating mixture by carefully adding a nitrating agent such as potassium nitrate or nitric acid to concentrated sulfuric acid.[2][3]
-
Add the nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified duration, followed by stirring at room temperature.[3]
-
Pour the reaction mixture into ice water to precipitate the nitrated product.[3]
-
Filter the solid, wash it thoroughly with water until the washings are neutral, and then dry the product.[2]
Step 3: Deprotection to Yield this compound
Protocol for the preparation of this compound:
-
In a round-bottom flask, suspend N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide in methanol.[2]
-
Add hydrochloric acid to the suspension at room temperature (25-35°C).[2]
-
Heat the reaction mixture to reflux and maintain it for 3-5 hours.[2][10]
-
After the reaction is complete (monitored by TLC), distill off the solvent under vacuum.[2]
-
Cool the residue and add water. Adjust the pH to 8.0-9.0 with a base such as sodium hydroxide solution to precipitate the free amine.[2][3]
-
Extract the product with an organic solvent like ethyl acetate.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.[10]
-
The product can be further purified by recrystallization from a suitable solvent system.
Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetylation | 4-Fluoro-2-methoxyaniline | Acetic anhydride, Acetic acid | Acetic acid | 90 | 3-5 | ~87 |
| Nitration | N-(4-fluoro-2-methoxyphenyl)acetamide | Nitric acid/Sulfuric acid | Sulfuric acid | <10 | 2-4 | ~78 |
| Deprotection | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | Hydrochloric acid | Methanol | Reflux | 3-5 | ~83 |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
Conclusion
The described three-step synthesis pathway, involving amine protection, nitration, and deprotection, provides a reliable and scalable method for the preparation of this compound. This guide offers a robust framework for researchers and drug development professionals, ensuring a high degree of control over the reaction and leading to good overall yields of this valuable pharmaceutical intermediate. Adherence to the detailed protocols and safety precautions is paramount for successful and safe synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-fluoro-2-Methoxy-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
physicochemical properties of 2-fluoro-4-methoxy-5-nitroaniline
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-methoxy-5-nitroaniline
Introduction: A Key Building Block in Modern Oncology
This compound, a substituted aniline derivative, has emerged as a molecule of significant interest within the pharmaceutical landscape. While a seemingly unassuming organic compound, its true importance lies in its role as a critical intermediate in the synthesis of advanced, targeted cancer therapeutics.[1][2][3] Its unique arrangement of functional groups—a fluorine atom, a methoxy group, an amino group, and a nitro group on a benzene ring—provides the precise chemical reactivity and structural framework necessary for constructing complex active pharmaceutical ingredients (APIs).[1]
This guide offers an in-depth exploration of the core . Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data sheet. It provides a causal understanding of why these properties are critical, how they are determined, and their direct implications for the compound's handling, synthesis, and application in drug development, particularly in the creation of potent enzyme inhibitors.[1][4]
Section 1: Core Molecular and Physical Characteristics
The foundational properties of a chemical compound dictate its behavior in both laboratory and industrial settings. For this compound, these characteristics are pivotal for its purification, reaction kinetics, and formulation.
Identity and Structure
The precise arrangement of atoms and functional groups is the primary determinant of a molecule's chemical personality.
-
IUPAC Name: 4-fluoro-2-methoxy-5-nitroaniline[5]
-
Synonyms: 2-Amino-5-fluoro-4-nitroanisole, 4-Fluoro-5-nitro-o-anisidine[6][7]
The structure, depicted below, features an electron-donating amino group and a methoxy group, positioned ortho and para to each other. Conversely, the nitro group and the fluorine atom are strong electron-withdrawing groups. This electronic push-pull dynamic is fundamental to its reactivity in multi-step syntheses.[4]
Figure 1: Chemical Structure of this compound.
Summary of Physicochemical Data
The following table summarizes the key quantitative properties of the compound, which are essential for laboratory handling, safety assessments, and process design.
| Property | Value | Source(s) |
| Molecular Weight | 186.14 g/mol | [4][5][6] |
| Appearance | Pale yellow to brown, crystal powder | [7] |
| Melting Point | 127-132 °C | [6][7][8] |
| Boiling Point (Predicted) | 354.8 ± 37.0 °C | [7] |
| Density (Predicted) | 1.412 ± 0.06 g/cm³ | [7][9] |
| Water Solubility | Sparingly soluble (0.52 g/L at 25°C, calculated) | [4][10] |
| Organic Solvent Solubility | Soluble in ethanol and acetone | [4] |
| pKa (Predicted) | 2.31 ± 0.10 | [7] |
Section 2: Experimental Protocols & Methodologies
The trustworthiness of physicochemical data hinges on robust and replicable experimental methods. This section details the protocols for synthesis and characterization, providing a self-validating framework for ensuring material quality.
Synthesis Protocol: Nitration of 4-Fluoro-2-methoxyaniline
The most common synthesis route involves the regioselective nitration of a precursor. The choice of a strong acid medium and controlled low temperature is critical to prevent over-nitration and side-product formation.
Objective: To synthesize this compound from 4-fluoro-2-methoxyaniline.
-
Vessel Preparation: Ensure a clean, dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel is set up in a fume hood.
-
Dissolution: Dissolve the starting material, 4-fluoro-2-methoxyaniline, in concentrated sulfuric acid. This step is performed under cooling (e.g., an ice-salt bath at -15°C to 0°C) to dissipate the heat of solution and prepare for the exothermic nitration step.[3][9] The acidic medium protonates the aniline, deactivating it slightly to control the reaction.
-
Nitration: Slowly add a nitrating agent (e.g., potassium nitrate dissolved in concentrated sulfuric acid or fuming nitric acid) dropwise to the cooled solution.[3][7][11] Maintaining a low temperature (0-5°C) is paramount to ensure the selective addition of a single nitro group at the desired position (ortho to the amino group and meta to the methoxy group).
-
Reaction Quenching: After stirring for 2-3 hours, the reaction is carefully quenched by pouring the mixture into ice water.[3][9] This precipitates the organic product, which is less soluble in the aqueous medium.
-
Neutralization & Isolation: The pH of the aqueous slurry is adjusted to 8.0-9.0 using a base like sodium hydroxide (NaOH) or sodium bicarbonate to deprotonate the anilinium ion and fully precipitate the product.[7][9] The resulting solid is isolated by suction filtration.
-
Purification: The crude solid is washed with water and petroleum ether to remove residual acids and non-polar impurities.[11][12] It is then dried under vacuum at 50-60°C to yield the final product.[11][12]
Figure 2: Workflow for the Synthesis of this compound.
Quality Control & Characterization Protocol
Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development.
Objective: To verify the structure and assess the purity of the synthesized this compound.
Methodology:
-
Melting Point Determination: A sharp melting point range close to the literature value (127-132°C) is a primary indicator of purity.[6] A broad melting range suggests the presence of impurities. This is performed using a standard melting point apparatus.
-
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: The proton NMR spectrum is used to confirm the molecular structure. The number of signals, their chemical shifts, splitting patterns, and integration values should correspond to the expected protons on the aromatic ring, the methoxy group, and the amino group.[3][13]
-
Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. Characteristic peaks for N-H stretching (amino group), C-O stretching (methoxy group), and N-O stretching (nitro group) should be present.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight (186.14 g/mol ).[5]
-
-
Chromatographic Purity (GC/HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to quantify the purity, typically aiming for >98%.[1][8]
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 1075705-01-9 | 4655-3-12 | MDL MFCD23098941 | 4-Fluoro-2-methoxy-5-nitroaniline | SynQuest Laboratories [synquestlabs.com]
- 7. sfdchem.com [sfdchem.com]
- 8. 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. chembk.com [chembk.com]
- 10. echemi.com [echemi.com]
- 11. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 12. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 13. 4-fluoro-2-Methoxy-5-nitroaniline(1075705-01-9) 1H NMR spectrum [chemicalbook.com]
2-fluoro-4-methoxy-5-nitroaniline CAS 1569986-91-9
An In-depth Technical Guide to 2-fluoro-4-methoxy-5-nitroaniline (CAS 1569986-91-9)
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available data for this compound. It is intended for informational purposes for a professional audience. Due to the limited publicly available research on this specific isomer, some information regarding synthesis, properties, and safety is based on established chemical principles and data from the closely related isomer, 4-fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9). All laboratory work should be conducted with independent risk assessments and appropriate safety precautions.
Core Chemical Identity and Properties
This compound is a substituted aromatic amine. Its structure, featuring a fluorine atom, a methoxy group, and a nitro group, presents a unique electronic and steric profile, making it a compound of interest for synthetic diversification in medicinal and materials chemistry. The strategic placement of these functional groups offers multiple reaction sites for building more complex molecular architectures.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1][2] |
| CAS Number | 1569986-91-9 | [1][3][4] |
| Molecular Formula | C₇H₇FN₂O₃ | [1][2][3] |
| Molecular Weight | 186.14 g/mol | [1][3] |
| Canonical SMILES | COC1=C(C=C(C(=C1)F)N)--INVALID-LINK--[O-] |[1] |
Physicochemical Properties
Comprehensive experimental data for this specific isomer is not widely published. The following properties are estimated based on the compound's structure and data from analogous compounds. These should be considered provisional and confirmed experimentally.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Rationale / Notes |
|---|---|---|
| Appearance | Yellow to orange crystalline powder | Typical for nitroaniline compounds.[5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, Ethyl Acetate. | The polar nitro and amine groups are offset by the aromatic ring. |
| Storage | 2-8°C, Refrigerator | Recommended by suppliers to ensure long-term stability.[2] |
| pKa (of -NH₃⁺) | ~1.5 - 2.5 | The basicity of the aniline nitrogen is significantly reduced by the strong electron-withdrawing effects of the ortho-fluorine and para-nitro groups. |
| LogP | ~1.8 - 2.2 | Indicates moderate lipophilicity, a common feature in drug-like molecules. |
Synthesis and Purification: A Proposed Pathway
While specific literature detailing the synthesis of this compound is scarce, a robust and logical pathway can be proposed based on established organic chemistry principles and patented procedures for related isomers.[6][7] The most logical approach involves the controlled nitration of a protected aniline precursor.
Retrosynthetic Analysis and Strategy
The target molecule can be disconnected at the C-NO₂ bond, pointing to an electrophilic aromatic substitution (nitration) reaction. The precursor would be a 3-fluoro-4-methoxyaniline derivative.
-
Causality of Precursor Choice: To achieve the desired 5-nitro substitution, the starting material must have the fluoro and methoxy groups in the correct orientation. 3-fluoro-4-methoxyaniline is the logical precursor.
-
Need for a Protecting Group: The aniline's amino group is a powerful activating group and is susceptible to oxidation under harsh nitrating conditions. To ensure regioselectivity and prevent degradation, the amine must be temporarily protected, typically as an acetamide. This moderates its activating effect and directs the incoming electrophile (NO₂⁺) to the desired position, which is ortho to the now-amide group and meta to the methoxy group.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
PART A: Protection via Acetylation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-methoxyaniline (1.0 eq.) in acetic acid (5-10 vol.).
-
Reaction: Slowly add acetic anhydride (1.2 eq.) to the solution at room temperature.
-
Heating & Monitoring: Heat the reaction mixture to 90-100°C and monitor for completion using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the mixture and pour it into ice water. The protected product, N-(3-fluoro-4-methoxyphenyl)acetamide, will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry under vacuum.
PART B: Electrophilic Nitration
-
Setup: In a clean, dry flask, cool concentrated sulfuric acid (5 vol.) to 0°C in an ice-salt bath.
-
Addition: Add the N-(3-fluoro-4-methoxyphenyl)acetamide (1.0 eq.) from Part A portion-wise, ensuring the temperature remains below 5°C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1 vol.). Add this mixture dropwise to the reaction flask, maintaining a temperature of 0-5°C.
-
Reaction & Monitoring: Stir the mixture at 0-5°C for 1-3 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash extensively with cold water, and dry.
PART C: Deprotection via Hydrolysis
-
Setup: Suspend the crude nitrated acetamide from Part B in methanol (5 vol.).
-
Reaction: Add concentrated hydrochloric acid (3-4 vol.) and heat the mixture to reflux (65-70°C) for 3-5 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture and slowly neutralize it with an aqueous solution of sodium hydroxide or sodium bicarbonate to a pH of 7-8. The final product will precipitate.
-
Isolation: Collect the solid this compound by vacuum filtration, wash with water, and dry.
Purification
The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture. For higher purity, column chromatography on silica gel is recommended.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required.
Caption: A comprehensive analytical workflow for compound validation.
Table 3: Expected Analytical Signatures
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Expect distinct signals in the aromatic region for the two protons on the ring. One will be a singlet (or a narrow doublet due to F-coupling) and the other a doublet. Also, a singlet for the methoxy (-OCH₃) protons and a broad singlet for the amine (-NH₂) protons. |
| ¹³C NMR | Seven unique carbon signals are expected. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. Chemical shifts will be characteristic of their electronic environment (e.g., carbons attached to O, N, F, and NO₂). |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift indicative of the fluorine's position on the electron-deficient aromatic ring. |
| Mass Spec (MS) | The primary confirmation is the molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) corresponding to the exact mass of C₇H₇FN₂O₃ (186.0441). |
| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine (~3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (-NO₂) (~1500-1550 and 1330-1360 cm⁻¹), and C-F stretching (~1100-1250 cm⁻¹). |
Potential Applications in Research and Development
While this specific molecule is not extensively documented in application literature, its structural motifs are highly relevant in modern drug discovery.
-
Scaffold for Kinase Inhibitors: The aniline scaffold is a cornerstone of many kinase inhibitors used in oncology.[8] The closely related isomer, 4-fluoro-2-methoxy-5-nitroaniline, is a documented key intermediate for synthesizing Osimertinib, a third-generation EGFR inhibitor.[8] This highlights the potential of the 2-fluoro isomer as a building block for novel kinase inhibitors, where subtle positional changes can significantly alter binding affinity and selectivity.
-
Bioisosteric Replacement: In medicinal chemistry, replacing a hydrogen atom with fluorine is a common strategy to modulate metabolic stability, binding affinity, and lipophilicity.[9] This compound provides a scaffold where the fluorine's position can be explored as an alternative to other isomers in lead optimization campaigns.
-
Versatile Synthetic Intermediate: The nitro group can be readily reduced to an amine, providing a new site for chemical modification (e.g., amide bond formation, sulfonylation).[10] This dual-amine functionality (after reduction) makes it a valuable precursor for heterocyclic synthesis, such as benzimidazoles, which are another important pharmacophore.[11]
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for CAS 1569986-91-9. The following guidance is based on the GHS classification for the isomer 4-fluoro-2-methoxy-5-nitroaniline and should be applied with caution.[12][13]
Table 4: Hazard Summary (Based on Isomer Data)
| Hazard Type | GHS Classification | Precautionary Statements |
|---|---|---|
| Acute Toxicity | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Mutagenicity | H341: Suspected of causing genetic defects | P201: Obtain special instructions before use. |
-
Handling: Use only in a well-ventilated chemical fume hood. Avoid formation and inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is typically stored under refrigeration.[2]
References
- 1. This compound 97.00% | CAS: 1569986-91-9 | AChemBlock [achemblock.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1569986-91-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. 2-fluoro-4-methoxy-5-nitrophenylamine | 1569986-91-9 [chemicalbook.com]
- 5. achemtek.com [achemtek.com]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. nbinno.com [nbinno.com]
- 9. cresset-group.com [cresset-group.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 4-Fluoro-2-methoxy-5-nitroaniline: A Key Intermediate in Modern Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Structure and Significance
This technical guide delves into the molecular structure, properties, synthesis, and applications of the aromatic amine, 4-fluoro-2-methoxy-5-nitroaniline. It is crucial to note a common point of confusion regarding its nomenclature. While the query "2-fluoro-4-methoxy-5-nitroaniline" is sometimes used, the overwhelmingly documented and commercially available compound with the CAS Number 1075705-01-9 is 4-fluoro-2-methoxy-5-nitroaniline . This guide will focus on this specific, well-characterized isomer.
This compound has emerged as a critical building block in the synthesis of targeted cancer therapies. Its unique arrangement of functional groups—a fluorine atom, a methoxy group, and a nitro group on an aniline scaffold—provides the necessary reactivity and structural framework for constructing complex, biologically active molecules.[1] This guide aims to provide a comprehensive resource for researchers and drug development professionals working with this important intermediate.
Molecular Structure and Physicochemical Properties
4-Fluoro-2-methoxy-5-nitroaniline is a solid, light yellow to brown crystalline powder.[2] Its structure is characterized by a benzene ring substituted with four different functional groups, leading to its specific chemical reactivity. The electron-donating methoxy and amino groups, combined with the electron-withdrawing nitro and fluoro groups, create a nuanced electronic environment that influences its role in organic synthesis.[3]
The key physicochemical properties of 4-fluoro-2-methoxy-5-nitroaniline are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 4-fluoro-2-methoxy-5-nitroaniline | [4] |
| Synonyms | 2-Amino-5-fluoro-4-nitroanisole, 4-Fluoro-5-nitro-o-anisidine | [5][6] |
| CAS Number | 1075705-01-9 | [4] |
| Molecular Formula | C₇H₇FN₂O₃ | [3][4] |
| Molecular Weight | 186.14 g/mol | [3][4] |
| Appearance | Light yellow to Brown powder/crystal | [2] |
| Melting Point | 128-132 °C | [2] |
| Boiling Point (Predicted) | 354.8 ± 37.0 °C | [2][7] |
| Density (Predicted) | 1.412 ± 0.06 g/cm³ | [2][7] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. | [3] |
| InChI Key | FYSIGSQCZXQTIH-UHFFFAOYSA-N | [4] |
| SMILES | COC1=CC(=C(C=C1N)--INVALID-LINK--[O-])F | [4] |
Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline
The synthesis of 4-fluoro-2-methoxy-5-nitroaniline is a critical process for ensuring the purity and yield of subsequent pharmaceutical manufacturing steps.[1] A common and effective laboratory-scale synthesis involves the nitration of 4-fluoro-2-methoxyaniline.[2][8][9] The causality behind this experimental choice lies in the directing effects of the substituents on the aniline ring. The methoxy and amino groups are ortho-, para-directing, while the fluorine is also weakly ortho-, para-directing. The nitro group is introduced at the 5-position due to the steric hindrance and electronic environment created by the existing groups.
Experimental Protocol: Nitration of 4-fluoro-2-methoxyaniline
This protocol is a self-validating system where the final product's identity and purity can be confirmed through standard analytical techniques such as NMR, HPLC, and melting point analysis.
Materials:
-
4-fluoro-2-methoxyaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-fluoro-2-methoxyaniline (1 equivalent) in dichloromethane in a round-bottom flask.[2][9]
-
Cooling: Cool the solution in an ice bath to approximately 0 °C.
-
Acidification: Slowly add concentrated sulfuric acid (approx. 5-6 equivalents) dropwise while maintaining the low temperature and stirring.[2][10]
-
Nitration: Add concentrated nitric acid (approx. 1.5 equivalents) dropwise to the reaction mixture.[2][10] Alternatively, a solution of potassium nitrate in concentrated sulfuric acid can be used.[7][8]
-
Reaction: Continue stirring the mixture under ice-cooling for 2-3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[2][10]
-
Quenching: Carefully pour the reaction mixture into ice water.
-
Neutralization: Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH reaches approximately 8.[2][10]
-
Extraction: Extract the aqueous layer with dichloromethane (3 times).
-
Washing: Combine the organic layers and wash with saturated brine solution.[2][10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[2][10]
-
Purification: The resulting solid can be further purified by recrystallization or column chromatography to obtain 4-fluoro-2-methoxy-5-nitroaniline as a yellow solid.[10]
Caption: Synthetic workflow for the nitration of 4-fluoro-2-methoxyaniline.
Core Applications in Drug Development
The primary and most significant application of 4-fluoro-2-methoxy-5-nitroaniline is as a key starting material or intermediate in the synthesis of advanced pharmaceuticals, particularly in oncology.[1][8][11] Its structural features are integral to the final molecular architecture of several potent enzyme inhibitors.
Role in the Synthesis of Osimertinib (AZD9291)
Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat specific types of non-small cell lung cancer.[1] 4-Fluoro-2-methoxy-5-nitroaniline serves as a foundational piece of the Osimertinib molecule.[1][12] The aniline derivative provides the core phenyl ring onto which other crucial fragments are attached through a series of coupling and cyclization reactions.[1] The purity of this intermediate is paramount to ensure high yields and minimize side reactions in the multi-step synthesis of this complex drug.[1]
Intermediate for Mereletinib Synthesis
This compound is also a crucial intermediate in the synthesis of Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase, which is implicated in various cancers.[3][9] In the synthesis of Mereletinib, the nitro group on 4-fluoro-2-methoxy-5-nitroaniline is typically reduced to an amine, which then undergoes further reactions to build the final heterocyclic structure of the drug.[3]
Caption: Role as a key intermediate in the synthesis of targeted cancer drugs.
Safety, Handling, and Storage
As a laboratory chemical, 4-fluoro-2-methoxy-5-nitroaniline requires careful handling to mitigate potential hazards.
Hazard Identification:
-
Respiratory Irritation: May cause respiratory irritation.[4][5]
-
Mutagenicity: Suspected of causing genetic defects.[13]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust.[14]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]
-
Avoid contact with skin, eyes, and clothing.[13]
-
Wash hands thoroughly after handling.[13]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[2]
Conclusion
4-Fluoro-2-methoxy-5-nitroaniline is more than just a chemical compound; it is a vital component in the development of life-saving medications. Its well-defined structure and reactivity make it an indispensable intermediate for the synthesis of targeted therapies like Osimertinib and Mereletinib. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any researcher or drug development professional working to advance the field of medicinal chemistry and oncology.
References
- 1. nbinno.com [nbinno.com]
- 2. sfdchem.com [sfdchem.com]
- 3. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. CAS 1075705-01-9 | 4655-3-12 | MDL MFCD23098941 | 4-Fluoro-2-methoxy-5-nitroaniline | SynQuest Laboratories [synquestlabs.com]
- 7. chembk.com [chembk.com]
- 8. Page loading... [guidechem.com]
- 9. 4-fluoro-2-Methoxy-5-nitroaniline | 1075705-01-9 [chemicalbook.com]
- 10. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chemicalbook.com [chemicalbook.com]
2-fluoro-4-methoxy-5-nitroaniline safety and handling
An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-4-methoxy-5-nitroaniline
Introduction
This compound (CAS No: 1075705-01-9) is an aromatic amine derivative with the molecular formula C₇H₇FN₂O₃.[1][2] Its structure, featuring a benzene ring substituted with fluoro, methoxy, nitro, and amino groups, makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] For instance, it serves as a key building block in the synthesis of Mereletinib, a potent kinase inhibitor investigated for cancer therapy.[1] However, the same structural features that make it synthetically useful also necessitate a thorough understanding of its potential hazards. The presence of a nitro group and its classification as a suspected mutagen demand rigorous safety protocols.[1][3]
This guide provides a comprehensive overview of the safety and handling procedures for this compound, designed for researchers and professionals in laboratory and drug development settings. It synthesizes data from authoritative safety documents to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in safe handling. This compound is a solid, typically appearing as a crystalline powder with a color ranging from pale yellow to orange or red.[4] It is sparingly soluble in water but shows good solubility in common organic solvents such as ethanol and acetone.[1] This solubility profile is critical when choosing solvents for reactions or for cleaning up spills.
| Property | Value | Source(s) |
| CAS Number | 1075705-01-9 | [2][5] |
| Molecular Formula | C₇H₇FN₂O₃ | [1][2] |
| Molecular Weight | 186.14 g/mol | [1][2] |
| Appearance | Pale yellow to orange/red crystalline powder | [4] |
| Melting Point | ~130 °C | |
| Density | ~1.412 g/cm³ | [4][5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | |
| Storage Temperature | Recommended: Refrigerator or under inert gas (2–8 °C) | [6] |
Hazard Identification and Toxicology
The primary hazards associated with this compound stem from its irritant properties, acute toxicity if ingested, and, most significantly, its classification as a suspected germ cell mutagen.[3] This warrants a high degree of caution and strict adherence to exposure controls.
GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products.
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][3] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |
The warning signal word for this compound is "Warning".[3]
Caption: GHS Hazard Identification Summary.
Toxicological Profile
-
Mutagenicity (H341): This is the most significant long-term health concern. The classification as a Category 2 mutagen means it is suspected of causing heritable genetic defects.[3] This is often based on evidence from animal studies or in-vitro tests. The causality lies in the chemical's potential ability to interact with and damage DNA. For this reason, exposure must be minimized, and personnel of reproductive age should be fully aware of the risks.
-
Irritation (H315, H319, H335): As an aromatic amine, the compound can act as a direct irritant to any tissue it contacts. Upon contact with skin or eyes, it can cause inflammation, redness, and pain.[3] Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[2]
No data is available regarding carcinogenicity or reproductive toxicity, but the mutagenicity concern implies that it should be handled as a potential carcinogen.[4]
Exposure Control and Personal Protective Equipment (PPE)
Given the identified hazards, particularly the suspected mutagenicity, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls, administrative controls, and appropriate PPE.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid powder, must be conducted in a well-ventilated area.[5][7] A certified chemical fume hood is the primary engineering control to prevent inhalation of dust. Local exhaust ventilation should be used at the source of dust generation (e.g., over a balance during weighing).[3]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment. The following provides a baseline for handling this compound.
| Protection Type | Specification | Rationale and Best Practices | Source(s) |
| Eye/Face | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne dust particles. Standard safety glasses are insufficient. | [5][7] |
| Skin/Hand | Chemical-impermeable gloves (e.g., nitrile). Disposable. | Prevents skin contact and irritation. Gloves should be inspected before use and changed frequently, especially if contaminated. | [5][7] |
| Body | Laboratory coat. For larger quantities, consider fire/flame-resistant and impervious clothing. | Protects skin and personal clothing from contamination. Lab coats should be kept buttoned and removed before leaving the laboratory area. | [1][7] |
| Respiratory | Not required if engineering controls (fume hood) are effective. If dust cannot be controlled, a full-face respirator with appropriate particulate filters (e.g., P95 or P100) is necessary. | This is a secondary line of defense. Reliance on respirators indicates a failure of engineering controls, which should be addressed. | [4][7] |
Standard Operating Procedures for Safe Handling
A self-validating protocol for handling this compound involves continuous risk assessment and adherence to established procedures. The following workflow outlines the critical steps for safely weighing and dispensing the solid chemical.
Experimental Protocol: Weighing and Dispensing
-
Preparation:
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Don all required PPE (goggles, lab coat, gloves).
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, receiving flask, waste container) inside the hood to minimize movement in and out.
-
-
Handling:
-
Retrieve the stock container from its storage location (refrigerator). Allow it to warm to room temperature before opening to prevent moisture condensation.[8]
-
Open the container inside the fume hood.
-
Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat on a tared balance. Avoid any actions that could generate dust, such as dropping or rapid scooping.
-
Once the desired mass is obtained, securely close the primary stock container.
-
-
Transfer and Cleanup:
-
Carefully transfer the weighed powder into the reaction vessel.
-
Dispose of the used weigh boat and any contaminated consumables (e.g., wipes) into a designated, sealed hazardous waste container located within the hood.
-
Wipe down the spatula with a solvent-dampened cloth (e.g., ethanol) and dispose of the cloth in the hazardous waste container.
-
Wipe down the work surface and the exterior of the stock container before returning it to storage.
-
-
Post-Handling:
Caption: A 4-phase workflow for safe handling.
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures
Immediate and correct first aid can significantly reduce harm. In all cases of exposure, seek medical attention and provide the Safety Data Sheet to the responding physician.[3][4]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5][9]
-
Skin Contact: Take off all contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] If present, remove contact lenses after the first 5 minutes, then continue rinsing. If eye irritation persists, seek medical advice.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]
Spill Response
For a small spill of solid material:
-
Evacuate and Secure: Alert others in the immediate area. Restrict access to the spill zone.
-
Assess and Protect: Ensure proper PPE is worn (including respiratory protection if necessary).
-
Contain and Clean: Do not use dry sweeping, as this will create dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collect: Carefully scoop the mixture into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area with a damp cloth or paper towel, then with soap and water. Dispose of all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate before resuming work.
Caption: Decision logic for spill response.
Storage and Disposal
Proper storage and disposal are crucial for maintaining safety and environmental compliance.
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]
-
Several sources recommend storing under inert gas (e.g., Argon) or refrigerated at 2-8°C to maintain long-term stability and purity.[3][6]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent hazardous reactions.[4][8]
-
Store in a locked cabinet or area with restricted access due to the health hazards.[5]
Disposal
-
All waste material, including contaminated consumables and empty containers, must be treated as hazardous waste.
-
Disposal should be carried out by a licensed professional waste disposal company.[3][4]
-
Do not allow the product to enter drains or the environment.[4][5]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[3][4]
References
- 1. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. capotchem.com [capotchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sfdchem.com [sfdchem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
2-fluoro-4-methoxy-5-nitroaniline chemical stability
An In-depth Technical Guide to the Chemical Stability of 2-Fluoro-4-methoxy-5-nitroaniline
Abstract
This compound is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and materials science sectors. Its utility is intrinsically linked to its chemical integrity during storage, handling, and reaction. This guide provides a comprehensive analysis of the chemical stability of this compound based on its constituent functional groups. We will explore its predicted behavior under thermal, photolytic, pH-driven, and redox stress conditions. Furthermore, this document outlines a robust experimental protocol for systematic stability assessment and provides evidence-based recommendations for optimal storage and handling. This guide is intended for researchers, chemists, and quality control professionals who work with this versatile chemical building block.
Introduction to this compound
This compound is a substituted aromatic amine featuring a unique combination of functional groups: a primary amine (-NH₂), a nitro group (-NO₂), a fluoro group (-F), and a methoxy group (-OCH₃). This specific arrangement makes it a valuable precursor for synthesizing complex molecules, including kinase inhibitors and other pharmacologically active agents. The electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating properties of the amine and methoxy groups, creates a nuanced electronic profile that dictates its reactivity and stability. Understanding its stability is not merely an academic exercise; it is critical for ensuring reaction reproducibility, minimizing impurity formation, and guaranteeing the safety and efficacy of downstream products.
Core Physicochemical Properties
A baseline understanding of the compound's physical properties is essential before delving into its chemical stability. These properties, summarized in Table 1, are typically reported by commercial suppliers and in chemical databases.
| Property | Value |
| Chemical Formula | C₇H₇FN₂O₃ |
| Molecular Weight | 186.14 g/mol |
| Appearance | Yellow to orange or brown powder/crystals |
| Melting Point | 154-158 °C |
| Boiling Point | Predicted to be approximately 358.7 °C at 760 mmHg |
| CAS Number | 1075705-01-9 |
Predictive Stability Analysis
A detailed stability profile for this compound is not extensively published in peer-reviewed literature. Therefore, a predictive analysis based on the known chemistry of its functional groups is necessary.
Thermal Stability
The presence of the nitro group (-NO₂) is the primary determinant of thermal sensitivity. Aromatic nitro compounds can be energetic and may decompose exothermically at elevated temperatures. While the melting point of 154-158 °C suggests reasonable stability at ambient temperatures, prolonged exposure to temperatures approaching or exceeding this range should be avoided. Decomposition may involve the release of nitrogen oxides (NOx), which are hazardous. It is crucial to consult the Safety Data Sheet (SDS) for specific thermal hazard information.
Photostability
Nitroaromatic compounds are often susceptible to photodecomposition. The nitro group can absorb UV light, leading to the formation of excited states that can trigger degradation pathways. This can manifest as a darkening of the material over time upon exposure to light. Therefore, it is best practice to store the compound in amber vials or in a dark environment to prevent light-induced degradation.
pH and Hydrolytic Stability
-
Acidic Conditions: The primary amine group (-NH₂) is basic and will be protonated in acidic media to form an anilinium salt (-NH₃⁺). This protonation deactivates the aromatic ring, making it less susceptible to electrophilic attack but does not typically lead to degradation of the core structure under mild acidic conditions.
-
Basic Conditions: The compound is expected to be relatively stable in mild basic conditions. However, strongly basic conditions, especially when heated, could potentially lead to nucleophilic aromatic substitution of the fluoro group, although this is generally difficult on an electron-rich ring unless activated by a strongly withdrawing group in the ortho or para position.
-
Hydrolysis: The ether (methoxy) and amide-like (aniline) functionalities are generally stable to hydrolysis under neutral pH conditions.
Oxidative and Reductive Stability
This compound possesses functional groups at opposite ends of the redox spectrum, making it highly susceptible to redox reactions.
-
Oxidative Stress: The primary aromatic amine group is prone to oxidation. Exposure to common oxidizing agents (e.g., hydrogen peroxide, permanganates, or even atmospheric oxygen over long periods) can lead to the formation of complex colored impurities, including azo compounds or polymeric materials. This is a common degradation pathway for anilines.
-
Reductive Stress: The nitro group is readily reduced. This is, in fact, a common and useful synthetic transformation. Strong reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite will cleanly reduce the nitro group to a primary amine, forming 5-amino-2-fluoro-4-methoxyaniline. This highlights the compound's incompatibility with reductive environments if its integrity is to be maintained.
Predicted Degradation Pathways
Based on the analysis above, the most significant and predictable degradation pathway involves the reduction of the nitro group. This is a well-established transformation in organic chemistry.
Caption: Predicted major degradation pathway via reduction.
Recommended Protocol for Stability Assessment
To empirically determine the stability of this compound, a forced degradation (stress testing) study is the industry-standard approach. This involves subjecting the compound to a range of harsh conditions to accelerate decomposition and identify potential degradants.
Caption: Workflow for a forced degradation stability study.
Objective
To identify the degradation products and degradation pathways for this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials and Reagents
-
This compound (reference standard)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (or other suitable modifier)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/Vis or DAD detector and a mass spectrometer (MS)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter, calibrated oven, photostability chamber
Stress Testing Protocol
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Acid Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
-
Base Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid powder in an oven at 80 °C for 7 days. Dissolve a portion in the stock solution solvent before analysis.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light conditions as specified in the ICH Q1B guideline (e.g., 1.2 million lux hours and 200 watt hours/m²).
-
Control Samples: Keep a stock solution sample and a solid sample at room temperature, protected from light, for the same duration.
-
Sample Preparation for Analysis: Before injection, neutralize the acid and base samples and dilute all samples to a final concentration of ~0.1 mg/mL.
Analytical Method (Example)
A stability-indicating method must be able to separate the parent compound from all process impurities and degradation products.
-
Instrument: HPLC with UV detection at 254 nm and 350 nm (nitroaromatics often have strong absorbance at longer wavelengths).
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Analysis: Monitor for new peaks (degradants) and a decrease in the main peak area (parent compound). Use an MS detector to obtain mass information on any new peaks to aid in their identification.
Safe Handling and Storage Recommendations
Based on the predictive analysis, the following handling and storage procedures are recommended to maintain the long-term integrity of this compound:
-
Storage Temperature: Store in a cool, dry place, ideally refrigerated (2-8 °C) for long-term storage. Avoid high temperatures.
-
Light Protection: Always store in amber, tightly sealed containers to protect from light.
-
Inert Atmosphere: For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation of the aniline group.
-
Avoid Contamination: Keep away from strong oxidizing and reducing agents, as well as strong acids and bases.
Conclusion
While this compound is a stable solid under standard ambient conditions, its chemical stability is conditional. The presence of both an oxidizable aniline group and a reducible nitro group makes it particularly vulnerable to redox-active environments. Its sensitivity to light and potential for thermal decomposition at elevated temperatures are also key considerations. By understanding these intrinsic liabilities and implementing the recommended handling, storage, and analytical verification protocols outlined in this guide, researchers can ensure the quality and reliability of this important chemical intermediate in their work.
starting materials for 2-fluoro-4-methoxy-5-nitroaniline synthesis
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-methoxy-5-nitroaniline: Starting Materials and Synthetic Routes
Introduction
This compound is a crucial intermediate in the synthesis of various high-value organic compounds, most notably in the pharmaceutical industry. It serves as a key building block for several active pharmaceutical ingredients (APIs), including the epidermal growth factor receptor (EGFR) inhibitor Osimertinib, a targeted therapy for non-small cell lung cancer.[1][2] The precise arrangement of its functional groups—a fluorine atom, a methoxy group, and a nitro group on an aniline core—provides the necessary reactivity and structural framework for constructing more complex molecules.[2]
This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, with a focus on the selection of starting materials and the rationale behind the chosen reaction pathways. The content is intended for researchers, chemists, and professionals in drug development and process chemistry who require a deep understanding of the available synthetic options.
Core Synthetic Strategies: An Overview
The synthesis of this compound predominantly proceeds through two well-established routes, distinguished by their choice of starting material and the core chemical transformation employed.
-
Route A: Electrophilic Aromatic Substitution , starting from 4-fluoro-2-methoxyaniline . This approach involves the direct nitration of the aniline derivative.
-
Route B: Nucleophilic Aromatic Substitution , starting from 2,4-difluoro-5-nitroaniline . This pathway relies on the selective displacement of a fluorine atom by a methoxy group.
The choice between these routes is often dictated by factors such as the availability and cost of the starting materials, desired purity of the final product, scalability, and safety considerations.
Caption: High-level overview of the two primary synthetic routes.
Route A: Synthesis from 4-Fluoro-2-methoxyaniline
This route is a classical example of electrophilic aromatic substitution, where the electron-rich aniline ring is nitrated. The existing substituents (amino, fluoro, and methoxy groups) are ortho-, para-directing. The incoming nitro group is directed to the position that is sterically accessible and electronically favored.
Method 1: Direct Nitration
The most straightforward approach is the direct nitration of 4-fluoro-2-methoxyaniline using a nitrating agent, typically a mixture of a nitrate salt and a strong acid, or a mixture of nitric acid and sulfuric acid.
Causality Behind Experimental Choices:
-
Nitrating Agent: A mixture of potassium nitrate (KNO₃) and concentrated sulfuric acid (H₂SO₄) is commonly used.[3] Sulfuric acid protonates the nitrate ion to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Alternatively, a mixture of concentrated nitric acid and sulfuric acid can be employed.[4][5]
-
Low Temperature: The reaction is conducted at low temperatures (e.g., -15°C to 0°C) to control the exothermic reaction and to minimize the formation of side products from oxidation of the aniline ring, which is highly susceptible to oxidation by nitric acid.[3]
Experimental Protocol: Direct Nitration
-
Dissolution: Dissolve 4-fluoro-2-methoxyaniline (1 equivalent) in concentrated sulfuric acid at a low temperature (e.g., -15°C).[3]
-
Nitration: Slowly add a solution of potassium nitrate (1 equivalent) dissolved in concentrated sulfuric acid, maintaining the low temperature.[3]
-
Reaction: Stir the mixture for several hours at the same temperature.[3]
-
Work-up: Pour the reaction mixture into ice water and basify with a solution of sodium hydroxide (NaOH) to a pH of 8.0-9.0 to precipitate the product.[3]
-
Isolation: Filter the resulting solid, wash with water, and dry to obtain this compound.[3]
Data Summary: Direct Nitration
| Starting Material | Nitrating Agent | Temperature | Yield | Reference |
| 4-fluoro-2-methoxyaniline | KNO₃ / H₂SO₄ | -15°C | 83.7% | [3] |
| 4-fluoro-2-methoxyaniline | Conc. HNO₃ / H₂SO₄ | Ice-cooling | 93% | [4] |
Method 2: Protection-Nitration-Deprotection Strategy
To circumvent issues related to the oxidation of the highly activated aniline ring and to potentially improve regioselectivity, a protection strategy is often employed. The amino group is temporarily converted into a less activating and more sterically hindering group, such as an acetamide.
Rationale for Protection:
-
Preventing Oxidation: The acetyl group reduces the electron-donating ability of the amino group, making the ring less susceptible to oxidation by the nitrating agent.
-
Directing the Nitration: The bulky acetamido group can help direct the incoming electrophile to the desired position.
Caption: Workflow for the protection-nitration-deprotection route.
Experimental Protocol: Protection-Nitration-Deprotection
-
Step 1: Acetylation (Protection) [1]
-
Add acetic anhydride to a solution of 4-fluoro-2-methoxyaniline in acetic acid.
-
Heat the reaction mixture (e.g., to 90°C) for several hours.
-
Decompose the excess anhydride with water and extract the product, N-(4-fluoro-2-methoxyphenyl)acetamide.
-
-
Step 2: Nitration [1]
-
Dissolve the protected aniline in concentrated sulfuric acid and cool to 0°C.
-
Add fuming nitric acid dropwise while maintaining the temperature between 0-5°C.
-
Stir for 1-2 hours at 0°C.
-
Quench the reaction by slowly pouring the mixture into chilled water to precipitate the nitrated product, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.
-
-
Step 3: Deprotection (Hydrolysis) [1][4]
-
Heat a suspension of the nitrated acetamide in methanol with hydrochloric acid.
-
Reflux the mixture for 3-5 hours.
-
Distill off the solvent, adjust the pH to 9.0 with NaOH solution, and extract the final product.
-
Data Summary: Protection-Nitration-Deprotection Route [1]
| Step | Reagents | Temperature | Yield |
| Acetylation | Acetic Anhydride, Acetic Acid | 90°C | 83.13% |
| Nitration | Fuming HNO₃, H₂SO₄ | 0-5°C | 78.30% |
| Deprotection | HCl, Methanol | Reflux | ~73.55% (from acetamide)[4] |
Route B: Synthesis from 2,4-Difluoro-5-nitroaniline
This alternative route utilizes a nucleophilic aromatic substitution (SₙAr) reaction. The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one of the fluorine atoms.
Principle and Rationale:
-
SₙAr Mechanism: The reaction proceeds via the addition of a nucleophile (methoxide ion) to the aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of a leaving group (fluoride ion).
-
Regioselectivity: The nitro group activates the positions ortho and para to it. In 2,4-difluoro-5-nitroaniline, the fluorine at the 4-position is para to the nitro group and is therefore highly activated and preferentially substituted by the methoxide.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: Dissolve 2,4-difluoro-5-nitroaniline (1 equivalent) in anhydrous methanol.[4]
-
Nucleophile Addition: Add sodium methoxide (CH₃ONa) (1.2 equivalents) at room temperature.[4]
-
Reaction: Stir the mixture at room temperature for an extended period (e.g., 48 hours).[4]
-
Work-up: Add water to the reaction mixture and extract the product with a solvent like dichloromethane.[4]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[4]
Data Summary: Nucleophilic Aromatic Substitution
| Starting Material | Nucleophile | Solvent | Yield | Reference |
| 2,4-difluoro-5-nitroaniline | Sodium Methoxide | Methanol | 87.6% | [4] |
Comparative Analysis of Synthetic Routes
| Feature | Route A (from 4-fluoro-2-methoxyaniline) | Route B (from 2,4-difluoro-5-nitroaniline) |
| Number of Steps | 1 (direct) or 3 (protected) | 1 |
| Key Transformation | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |
| Reagents & Conditions | Strong acids, nitrating agents, low temperatures. | Basic conditions, room temperature. |
| Advantages | High yields are achievable. Starting material may be more readily available. | Generally a single-step, high-yielding reaction. Milder conditions (room temp). |
| Disadvantages | Direct nitration can lead to oxidation byproducts. The protected route adds two steps to the synthesis. | The starting material, 2,4-difluoro-5-nitroaniline, might be less common or more expensive. |
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways, each with distinct advantages and starting from different precursors. The choice of the most suitable route—be it the electrophilic nitration of 4-fluoro-2-methoxyaniline or the nucleophilic substitution of 2,4-difluoro-5-nitroaniline—will depend on a careful evaluation of starting material availability, process economics, and the desired scale of production. Both routes are well-documented and provide reliable methods for accessing this valuable pharmaceutical intermediate.
References
An In-Depth Technical Guide to the Electrophilic Nitration of 3-Fluoro-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The electrophilic nitration of 3-fluoro-4-methoxyaniline is a critical transformation in synthetic organic chemistry, providing key intermediates for the development of pharmaceuticals and other biologically active molecules. This guide offers a comprehensive analysis of the reaction, delving into the mechanistic principles, regiochemical outcomes, and practical laboratory protocols. By understanding the interplay of the directing effects of the fluoro, methoxy, and amino substituents, researchers can optimize reaction conditions to achieve high yields and selectivity of the desired nitro isomers. This document serves as a technical resource, combining theoretical insights with actionable experimental procedures to empower scientists in their synthetic endeavors.
Introduction: Significance in Medicinal Chemistry
3-Fluoro-4-methoxyaniline is a valuable building block in the synthesis of various pharmaceutical compounds.[1] Its nitrated derivatives, in particular, serve as crucial precursors for the introduction of an amino group, which is a common pharmacophore in many drug molecules. The precise placement of the nitro group on the aromatic ring is paramount, as the resulting isomer can significantly impact the biological activity and pharmacokinetic properties of the final compound. For instance, compounds like 4-fluoro-2-methoxy-5-nitroaniline are key intermediates in the synthesis of potent kinase inhibitors used in cancer therapy.[2][3] Therefore, a thorough understanding of the factors governing the regioselectivity of the nitration of 3-fluoro-4-methoxyaniline is essential for the efficient and targeted synthesis of these important molecules.
Mechanistic Underpinnings: The Electrophilic Aromatic Substitution (EAS) Reaction
The nitration of an aromatic compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] The reaction proceeds through the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring. The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, such as sulfuric acid.[4][5][6]
The overall mechanism can be summarized in three key steps:
-
Generation of the Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion.[6]
-
Nucleophilic Attack: The π electrons of the aromatic ring of 3-fluoro-4-methoxyaniline attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7]
-
Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.[6]
Regioselectivity: The Directing Effects of Substituents
The position of nitration on the 3-fluoro-4-methoxyaniline ring is dictated by the directing effects of the existing substituents: the amino (-NH₂), methoxy (-OCH₃), and fluoro (-F) groups.[7][8][9][10]
-
Amino Group (-NH₂): The amino group is a powerful activating and ortho, para-directing group due to its strong +R (resonance) effect, where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring.[11][12] This significantly increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.[11][12]
-
Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is also an activating, ortho, para-director due to the +R effect of the lone pairs on the oxygen atom.[7]
-
Fluoro Group (-F): The fluoro group exhibits a dual nature. It is an electron-withdrawing group due to its high electronegativity (-I effect), which deactivates the ring towards electrophilic attack.[9] However, it also possesses a +R effect due to its lone pairs, which directs incoming electrophiles to the ortho and para positions.[9] For halogens, the inductive effect generally outweighs the resonance effect in terms of reactivity, making them deactivating groups, but the resonance effect still governs the regioselectivity.[9][10]
Synergistic and Competitive Effects:
The final regiochemical outcome is a result of the interplay of these directing effects. The powerful ortho, para-directing influence of the amino and methoxy groups will dominate. The primary positions for nitration will be those that are ortho or para to these activating groups.
dot digraph "Directing_Effects_on_3-Fluoro-4-methoxyaniline" { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,5", dpi=100]; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node for the main molecule substituent [ label="{3-Fluoro-4-methoxyaniline|{ F | OCH₃ | NH₂}}", fillcolor="#F1F3F4", fontcolor="#202124" ];
// Nodes for directing effects ortho_para [label="Ortho, Para Directing\n(Activating)", fillcolor="#34A853", fontcolor="#FFFFFF"]; meta [label="Meta Directing\n(Deactivating)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes for the substituents F [label="Fluoro (-F)", fillcolor="#FBBC05", fontcolor="#202124"]; OCH3 [label="Methoxy (-OCH₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NH2 [label="Amino (-NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NH3_plus [label="Anilinium (-NH₃⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges connecting substituents to their directing effects F -> ortho_para [label="-I, +R\n(Deactivating o,p director)"]; OCH3 -> ortho_para [label="+R > -I"]; NH2 -> ortho_para [label="+R >> -I"]; NH3_plus -> meta [label="-I"];
// Grouping the substituents {rank=same; F; OCH3; NH2; NH3_plus} } caption: "Directing effects of substituents on 3-fluoro-4-methoxyaniline."
The Challenge of Direct Nitration and the Role of Protecting Groups
Direct nitration of anilines with a mixture of concentrated nitric and sulfuric acids can be problematic.[13] The strongly acidic conditions can lead to several undesirable side reactions:
-
Oxidation: The amino group is susceptible to oxidation by nitric acid, leading to the formation of tarry by-products and a decrease in the yield of the desired nitro product.[13][14]
-
Anilinium Ion Formation: The basic amino group can be protonated by the strong acid to form the anilinium ion (-NH₃⁺).[12][15][16][17][18] This positively charged group is strongly deactivating and a meta-director, leading to the formation of a significant amount of the meta-nitro isomer, which is often an undesired product.[5][12][15][16][17][19][20]
To circumvent these issues, the amino group is often protected prior to nitration.[5][11][21] Acetylation to form an acetanilide is a common and effective strategy.[11][22]
dot digraph "Aniline_Nitration_Strategy" { graph [splines=ortho, nodesep=0.6, size="7.6,5", dpi=100]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="3-Fluoro-4-methoxyaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; protection [label="Protection (Acetylation)\nAcetic Anhydride", fillcolor="#FBBC05", fontcolor="#202124"]; acetanilide [label="N-(3-fluoro-4-methoxyphenyl)acetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; nitration [label="Nitration\nHNO₃ / H₂SO₄", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nitro_acetanilide [label="Nitrated Acetanilide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection [label="Deprotection (Hydrolysis)\nAcid or Base", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Nitrated 3-fluoro-4-methoxyaniline", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> protection; protection -> acetanilide; acetanilide -> nitration; nitration -> nitro_acetanilide; nitro_acetanilide -> deprotection; deprotection -> product; } caption: "General workflow for the protected nitration of 3-fluoro-4-methoxyaniline."
The acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, which helps to prevent over-nitration.[23] The steric bulk of the acetyl group can also favor substitution at the less hindered para position over the ortho position.[11][15] After the nitration step, the acetyl group can be easily removed by acid or base hydrolysis to regenerate the amino group.[5][22]
Experimental Protocols
The following protocols provide a general framework for the nitration of 3-fluoro-4-methoxyaniline. It is crucial to perform these reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protection of the Amino Group: Acetylation
Materials:
-
3-Fluoro-4-methoxyaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ice
-
Water
Procedure:
-
Dissolve 3-fluoro-4-methoxyaniline in glacial acetic acid in a flask and cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the N-(3-fluoro-4-methoxyphenyl)acetamide.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Nitration of the Protected Aniline
Materials:
-
N-(3-fluoro-4-methoxyphenyl)acetamide
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
-
Water
Procedure:
-
Carefully add the N-(3-fluoro-4-methoxyphenyl)acetamide to concentrated sulfuric acid in a flask, ensuring the temperature is maintained below 10 °C using an ice-salt bath.[22][24]
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.[11]
-
Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature below 10 °C.[11][22]
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.[22]
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.[11]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[11]
Deprotection: Hydrolysis of the Acetamido Group
Materials:
-
Nitrated N-(3-fluoro-4-methoxyphenyl)acetamide
-
Aqueous hydrochloric acid or sodium hydroxide solution
-
Methanol or ethanol
Procedure:
-
Suspend the nitrated acetanilide in a mixture of alcohol (methanol or ethanol) and an aqueous acid (e.g., HCl) or base (e.g., NaOH).[25]
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a suitable base (if acid hydrolysis was used) or acid (if base hydrolysis was used).
-
The product may precipitate upon neutralization or can be extracted with an organic solvent.
-
The crude product can be purified by column chromatography or recrystallization.
Data Summary
| Reaction Step | Key Reagents | Typical Temperature | Typical Reaction Time | Expected Outcome |
| Acetylation | Acetic anhydride, Acetic acid | 0 °C to Room Temp | 30-60 min | N-(3-fluoro-4-methoxyphenyl)acetamide |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | < 10 °C | 1-2 hours | Nitrated N-(3-fluoro-4-methoxyphenyl)acetamide |
| Hydrolysis | Aq. HCl or NaOH, Alcohol | Reflux | Varies (TLC monitored) | Nitrated 3-fluoro-4-methoxyaniline |
Conclusion
The electrophilic nitration of 3-fluoro-4-methoxyaniline is a nuanced yet powerful reaction for the synthesis of valuable pharmaceutical intermediates. A thorough understanding of the directing effects of the substituents and the challenges associated with the direct nitration of anilines is crucial for success. By employing a protection-nitration-deprotection strategy, researchers can achieve high yields and regioselectivity of the desired nitro isomers. The protocols and theoretical framework presented in this guide provide a solid foundation for the practical application and optimization of this important synthetic transformation.
References
- 1. 3-Fluoro-4-methoxyaniline [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. homework.study.com [homework.study.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. aakash.ac.in [aakash.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. Amine group in aniline is ortho and para directing. Why does then ani - askIITians [askiitians.com]
- 13. quora.com [quora.com]
- 14. Protection Strategies [glaserr.missouri.edu]
- 15. quora.com [quora.com]
- 16. Nitration of aniline treating with h2so4 | Filo [askfilo.com]
- 17. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 18. youtube.com [youtube.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. researchgate.net [researchgate.net]
- 21. During the nitration of aniline, the amino group is protected by [allen.in]
- 22. books.rsc.org [books.rsc.org]
- 23. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 24. Page loading... [guidechem.com]
- 25. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of Osimertinib (AZD9291) Utilizing 2-Fluoro-4-methoxy-5-nitroaniline
Abstract
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations, including the T790M resistance mutation.[1] Its mechanism relies on the formation of a covalent bond with a key cysteine residue (Cys797) in the ATP-binding site of the EGFR protein, leading to potent and selective inhibition.[2][3] This application note provides a detailed, step-by-step protocol for the synthesis of Osimertinib, commencing from the pivotal intermediate, 2-fluoro-4-methoxy-5-nitroaniline. The described route is based on established and optimized chemical transformations, offering researchers a robust and reproducible pathway for laboratory-scale synthesis.
Introduction and Synthetic Strategy
The synthesis of a complex molecule like Osimertinib requires a convergent and efficient strategy. The molecular architecture can be deconstructed into two primary building blocks: a substituted pyrimidine core bearing a 1-methyl-1H-indole moiety and a functionalized aniline side chain. Our synthetic approach begins with the strategic coupling of these two fragments, followed by a series of transformations to install the required side chain and the reactive acrylamide "warhead."
The key starting material for the aniline portion, this compound, is an ideal precursor.[4] The fluorine atom, activated by the ortho-nitro group, is an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the nitro group itself serves as a masked amine, which is revealed in a later step for the final acylation. This application note details a four-step sequence from this intermediate to the final active pharmaceutical ingredient (API).
Overall Synthetic Workflow
The synthesis proceeds through four main stages:
-
C-N Cross-Coupling: Formation of the core biaryl amine structure via nucleophilic aromatic substitution.
-
Side Chain Installation: Introduction of the N,N,N'-trimethylethane-1,2-diamine side chain, again via SNAr.
-
Nitro Group Reduction: Conversion of the nitro group to a primary amine to prepare for the final coupling.
-
Acrylamide Formation: Installation of the covalent warhead via acylation with acryloyl chloride.
Caption: Overall workflow for the synthesis of Osimertinib.
Experimental Protocols
Materials and General Methods: All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates or by LC-MS. Column chromatography should be performed using silica gel (230-400 mesh).
Step 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (Intermediate 1)
Causality and Rationale: This step forms the central C-N bond that links the pyrimidine-indole core with the aniline precursor. The reaction is a nucleophilic aromatic substitution where the aniline nitrogen of this compound displaces the chlorine atom on the pyrimidine ring. The use of an acid catalyst, such as methanesulfonic acid, protonates the pyrimidine ring, rendering it more electrophilic and susceptible to nucleophilic attack. A non-nucleophilic base is added subsequently to neutralize the salt formed.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole | 1.0 | 243.69 | 10.26 mol (2.50 kg) |
| This compound | 1.0 | 186.14 | 10.26 mol (1.91 kg) |
| Methanesulfonic Acid | 1.2 | 96.11 | 12.28 mol (1.18 kg) |
| 1,4-Dioxane | - | 88.11 | 42.5 L |
| N,N-Diisopropylethylamine (DIPEA) | 2.2 | 129.24 | 22.60 mol (2.92 kg) |
Protocol:
-
To a suitable reactor, add 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (2.50 kg), this compound (1.91 kg), and 1,4-dioxane (42.5 L).[5]
-
Stir the mixture and add methanesulfonic acid (1.18 kg) portion-wise, maintaining the internal temperature.
-
Heat the reaction mixture to 80 °C and stir for approximately 5 hours, monitoring for completion by TLC or LC-MS.[5]
-
Once the reaction is complete, cool the mixture and add DIPEA (2.92 kg) slowly.
-
The resulting slurry is filtered, and the collected solid is washed with an appropriate solvent (e.g., 1,4-dioxane or water) and dried under vacuum to yield Intermediate 1 .[5]
-
Expected Yield: ~85-90%.[5]
Step 2: Synthesis of N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine (Intermediate 2)
Causality and Rationale: In this step, the highly activated fluorine atom on Intermediate 1 is displaced by the secondary amine of N,N,N'-trimethylethane-1,2-diamine. The reaction proceeds efficiently in a polar aprotic solvent like N,N-dimethylacetamide (DMAc), which facilitates the SNAr mechanism. DIPEA is used as a non-nucleophilic base to scavenge the HF generated during the reaction.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Intermediate 1 | 1.0 | 393.38 | 4.58 mol (1.80 kg) |
| N,N,N'-Trimethylethane-1,2-diamine | 1.3 | 102.18 | 6.00 mol (0.61 kg) |
| N,N-Diisopropylethylamine (DIPEA) | 1.3 | 129.24 | 5.96 mol (0.77 kg) |
| N,N-Dimethylacetamide (DMAc) | - | 87.12 | 12.6 L |
Protocol:
-
Charge a reactor with Intermediate 1 (1.80 kg), N,N,N'-trimethylethane-1,2-diamine (0.61 kg), DIPEA (0.77 kg), and DMAc (12.6 L).[5]
-
Heat the mixture to 80 °C and stir for approximately 5 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction mixture.
-
Perform an aqueous workup by adding a basic solution (e.g., NaOH aqueous solution) to precipitate the product.[5]
-
Filter the resulting solid, wash with water, and dry under vacuum to afford Intermediate 2 .
-
Expected Yield: ~95-98%.[5]
Step 3: Synthesis of N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine (Intermediate 3)
Causality and Rationale: The conversion of the aromatic nitro group to a primary amine is a critical transformation. While classic methods like iron in acidic media are effective, catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred for its cleaner profile and avoidance of metal waste streams.[2][5] The reaction is performed under a hydrogen atmosphere. The resulting triamine is notoriously unstable and prone to oxidation, so it is often generated and used immediately in the next step without isolation (a "one-pot" procedure).[5]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Intermediate 2 (as mesylate salt) | 1.0 | 573.68 | 367.4 mmol (0.21 kg) |
| 10% Palladium on Carbon (Pd/C) | - | - | 6.3 g (catalytic) |
| Ethanol (EtOH) | - | 46.07 | 1470 mL |
| Hydrogen (H₂) | - | 2.02 | Pressurized atmosphere |
Protocol:
-
To a hydrogenation reactor, add Intermediate 2 (0.21 kg), 10% Pd/C (6.3 g), and ethanol (1470 mL).[5]
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen gas and heat to approximately 45 °C.[5]
-
Maintain stirring for 12-15 hours or until hydrogen uptake ceases and reaction completion is confirmed by LC-MS.
-
Cool the mixture, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The Celite pad should be washed with additional ethanol.[5]
-
The resulting filtrate containing Intermediate 3 is typically used directly in the next step without purification or isolation to prevent degradation.[5]
Step 4: Synthesis of N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide (Osimertinib)
Causality and Rationale: This final step installs the acrylamide moiety, which is the pharmacophore responsible for the irreversible binding to EGFR. Acryloyl chloride is a highly reactive acylating agent. The reaction is performed at low temperature (0 °C) to control reactivity and minimize side reactions. A tertiary amine base like triethylamine (TEA) is added to neutralize the HCl byproduct.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Intermediate 3 (in solution) | 1.0 | 447.58 | ~367.4 mmol |
| Acryloyl Chloride | 1.1 | 90.51 | ~404.1 mmol |
| Triethylamine (TEA) | 1.5 | 101.19 | ~551.1 mmol |
| Dichloromethane (DCM) | - | 84.93 | Sufficient volume |
Protocol:
-
The ethanolic solution of Intermediate 3 from the previous step is concentrated under reduced pressure. The residue is dissolved in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq).[3]
-
Slowly add acryloyl chloride (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.[3]
-
Quench the reaction by carefully adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography or recrystallization to obtain pure Osimertinib .
-
Expected Purity: >99.5% (by HPLC).[6]
Mechanism of Action Visualization
Osimertinib's efficacy stems from its ability to act as a targeted covalent inhibitor. The acrylamide group functions as a Michael acceptor, reacting with the thiol side chain of cysteine residue 797 in the EGFR kinase domain. This forms an irreversible covalent bond, permanently inactivating the enzyme and blocking downstream signaling pathways that drive tumor growth.
Caption: Covalent inhibition of EGFR by Osimertinib at Cys797.
Conclusion
The synthetic route detailed herein provides a reliable and high-yielding process for the preparation of Osimertinib, starting from the key building block this compound. The protocol emphasizes the rationale behind each transformation, from the strategic C-N couplings to the crucial nitro reduction and final acrylamide formation. By following these procedures, research and development laboratories can effectively synthesize this important anticancer agent for further study and application.
References
The Strategic Role of 2-Fluoro-4-methoxy-5-nitroaniline in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Unseen Architect of Targeted Therapy
In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to that API is paved with a series of critical, often unsung, hero molecules known as intermediates. 2-Fluoro-4-methoxy-5-nitroaniline is a prime example of such a pivotal building block, particularly in the synthesis of next-generation targeted cancer therapies. Its true value lies not just in its chemical structure, but in how that structure is expertly designed to facilitate the efficient and controlled assembly of complex molecular architectures.
This guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer a practical understanding of its synthesis, applications, and handling. We will delve into the causality behind synthetic choices, present detailed, field-tested protocols, and contextualize its significance in the broader landscape of medicinal chemistry. The primary focus of this document will be its crucial role in the synthesis of Osimertinib (marketed as Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.
Physicochemical Properties and Characterization
A thorough understanding of an intermediate's physical and chemical properties is the bedrock of its effective use.
| Property | Value | Source(s) |
| Chemical Name | This compound | --INVALID-LINK-- |
| Synonyms | 4-Fluoro-5-nitro-o-anisidine, 2-Amino-5-fluoro-4-nitroanisole | --INVALID-LINK-- |
| CAS Number | 1075705-01-9 | --INVALID-LINK-- |
| Molecular Formula | C₇H₇FN₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 186.14 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow to brown crystalline powder | --INVALID-LINK-- |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. | --INVALID-LINK-- |
Spectroscopic Data for Characterization:
-
¹H NMR Spectrum: A proton NMR spectrum provides crucial information for confirming the identity and purity of the compound. The spectrum for this compound would be expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons, with coupling patterns consistent with the substitution on the benzene ring.
-
¹³C NMR Spectrum: The carbon NMR spectrum complements the proton NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. Key expected peaks would correspond to N-H stretching of the amine, C-H stretching of the aromatic ring and methoxy group, N-O stretching of the nitro group, and C-F stretching.
-
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry can further confirm the elemental composition.
Synthesis of this compound: A Tale of Regioselectivity
The synthesis of this intermediate is a classic exercise in controlling the regioselectivity of electrophilic aromatic substitution. The methoxy (-OCH₃) and amino (-NH₂) groups are both activating and ortho-, para-directing, while the fluoro (-F) group is deactivating but also ortho-, para-directing. The challenge lies in introducing the nitro group (-NO₂) at the desired C-5 position.
Synthetic Workflow Overview
Application Notes & Protocols: The Reaction Mechanism and Synthetic Utility of 2-Fluoro-4-methoxy-5-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Key Pharmaceutical Building Block
In the intricate world of medicinal chemistry and drug development, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of complex therapeutic agents. 2-Fluoro-4-methoxy-5-nitroaniline, a polysubstituted aniline derivative, has emerged as a critical building block, particularly in the synthesis of targeted cancer therapies. Its value lies in the unique arrangement of its functional groups—a nucleophilic aniline, an activating methoxy group, and a strongly electron-withdrawing nitro group—all strategically positioned on a fluorinated benzene ring.[1][2]
This combination of features makes this compound a highly versatile reagent, primed for a variety of chemical transformations. It serves as a key intermediate in the synthesis of several potent kinase inhibitors, including Mereletinib, an inhibitor of the BRAFV600E kinase, and Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[1][2] This guide provides an in-depth analysis of the core reaction mechanisms this compound undergoes, offers detailed experimental protocols, and contextualizes its application in the synthesis of significant drug molecules.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is essential for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 4-fluoro-2-methoxy-5-nitrophenylamine | |
| CAS Number | 1075705-01-9 | [2] |
| Molecular Formula | C₇H₇FN₂O₃ | [1] |
| Molecular Weight | 186.14 g/mol | [1] |
| Appearance | Pale yellow to orange crystalline powder | [3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate. | [1][4] |
| Storage | Refrigerator |
Safety Note: this compound is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is incompatible with strong reducing agents and bases.[1][3]
Core Reaction Mechanisms: A Trifecta of Reactivity
The synthetic utility of this compound is primarily driven by three key reaction types: Nucleophilic Aromatic Substitution (SNAr), reduction of the nitro group, and diazotization of the primary amine.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is arguably the most significant transformation for this molecule in drug synthesis. The aromatic ring is "activated" towards nucleophilic attack due to the presence of the strongly electron-withdrawing nitro group positioned ortho and para to the potential leaving groups (in this case, the fluorine atom).
Causality of Reactivity:
-
Activation: The nitro group (-NO₂) powerfully withdraws electron density from the benzene ring via resonance and inductive effects. This creates a significant partial positive charge (δ+) on the carbon atoms of the ring, particularly at the ortho and para positions, making them susceptible to attack by nucleophiles.
-
Leaving Group: Fluorine, despite being attached by a strong C-F bond, is an excellent leaving group in SNAr reactions.[5] This is because the rate-determining step is the initial nucleophilic attack and formation of the stabilized intermediate, not the cleavage of the C-F bond.[5] The high electronegativity of fluorine further contributes to the electron deficiency of the attached carbon, facilitating the attack.
-
Stabilization: The intermediate formed upon nucleophilic attack, known as a Meisenheimer complex, is a resonance-stabilized carbanion. The negative charge is delocalized onto the oxygen atoms of the nitro group, providing a crucial stabilizing factor for the transition state and lowering the activation energy of the reaction.
Caption: SNAr mechanism on this compound.
Reduction of the Nitro Group
The conversion of the nitro group (-NO₂) to a primary amine (-NH₂) is a fundamental transformation that dramatically alters the molecule's reactivity. This new amino group can serve as a nucleophile or be used to construct heterocyclic rings, which are common scaffolds in kinase inhibitors.
Causality and Method Selection:
-
Synthetic Goal: In many syntheses, such as that of Mereletinib, the nitro group is selectively modified to build the necessary chemical scaffold.[1] The resulting diamine can then undergo cyclization reactions to form quinazolines, pyrazines, or other heterocyclic systems.[6][7]
-
Chemoselectivity: The choice of reducing agent is critical to avoid the reduction of other sensitive functional groups that may be present in the molecule. Common methods include:
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂) is a clean and efficient method.
-
Metal/Acid Reduction: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classic and robust methods for nitro group reduction.[8]
-
Transfer Hydrogenation: Using a hydrogen source like hydrazine (N₂H₄) or ammonium formate with a catalyst (e.g., Pd/C) is often milder and avoids the need for high-pressure hydrogenation equipment.[8]
-
Caption: Reduction of the nitro group to a primary amine.
Diazotization of the Aniline Group
While less common for this specific intermediate in the context of kinase inhibitors, the primary aniline group can be converted into a diazonium salt (Ar-N₂⁺X⁻). This reaction transforms the amino group into an excellent leaving group (N₂ gas) that can be displaced by a wide variety of nucleophiles in reactions like the Sandmeyer reaction.
Mechanism and Utility:
-
Reaction: The diazotization is performed by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to prevent decomposition of the unstable diazonium salt.[9]
-
Versatility: The resulting diazonium salt is a powerful electrophile and a versatile intermediate, enabling the introduction of halides (-Cl, -Br), cyano (-CN), hydroxyl (-OH), and other groups onto the aromatic ring.[9][10]
Caption: Logical workflow of the diazotization reaction.
Application in Drug Synthesis: Case Studies
The true value of this compound is demonstrated by its role in constructing complex, life-saving medicines.
-
Osimertinib (AZD9291): This third-generation EGFR inhibitor relies on this compound as a key starting material or intermediate.[2] The unique arrangement of functional groups on this aniline derivative provides the precise chemical reactivity and structural framework required for the subsequent coupling and cyclization steps that ultimately form the complex core of the Osimertinib molecule.[2] High purity (≥98.0%) of the intermediate is crucial to ensure high yields and minimize side reactions in this multi-step synthesis.[2]
-
Mereletinib: In the synthesis of this potent BRAFV600E kinase inhibitor, this compound serves as a pivotal intermediate.[1] The synthetic route involves carefully controlled reactions where the nitro group is selectively modified, highlighting the importance of the nitro-to-amine reduction, to yield the necessary chemical scaffold for the final drug product.[1]
-
Gefitinib (Iressa) and Related Kinase Inhibitors: While not always the exact starting material, structurally similar anilines like 3-chloro-4-fluoroaniline are used in the synthesis of Gefitinib.[11][12][13][14] The core reaction involves an SNAr step where the aniline nitrogen attacks a chlorinated quinazoline ring.[14] This demonstrates a general and powerful strategy in medicinal chemistry for building the N-aryl-quinazoline scaffold common to many EGFR inhibitors, a strategy for which this compound is ideally suited.
Detailed Experimental Protocols
The following protocols are representative procedures for the key transformations discussed. Researchers should adapt these methods based on specific substrates and laboratory conditions.
Protocol 1: Preparation of this compound
This protocol is based on the nitration of 4-fluoro-2-methoxyaniline.[15][16]
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-fluoro-2-methoxyaniline (10.0 g, 70.8 mmol) in concentrated sulfuric acid (60 mL) while maintaining the internal temperature below 5 °C using an ice-salt bath.
-
Nitration: In a separate beaker, dissolve potassium nitrate (7.16 g, 70.8 mmol) in a minimal amount of concentrated sulfuric acid. Slowly add this solution dropwise to the aniline solution over 30-45 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the resulting mixture for 2 hours at 0-5 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate or aqueous ammonia until the pH reaches 8-9. A yellow solid will precipitate.
-
Isolation: Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum at 50-60 °C.
-
Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: General SNAr Reaction with an Amine Nucleophile
-
Setup: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 3: Reduction of the Nitro Group using Iron
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).
-
Reagents: Add ammonium chloride (NH₄Cl) (1.0-1.2 eq) followed by iron powder (Fe) (3.0-5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic initially.
-
Monitoring: Monitor the reaction by TLC until the starting material has been completely converted (typically 1-4 hours).
-
Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be dissolved in ethyl acetate and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude 4-fluoro-2-methoxybenzene-1,5-diamine, which can be used directly or purified further if necessary.
Conclusion
This compound is a testament to the power of substituent effects in organic synthesis. Its carefully orchestrated electronic properties make it an exceptionally valuable and versatile intermediate for the construction of complex pharmaceutical agents. A deep understanding of its core reactivity—governed by nucleophilic aromatic substitution and nitro group reduction—provides medicinal chemists with a reliable tool for accessing the heterocyclic scaffolds that are central to the function of many modern kinase inhibitors. The protocols and mechanistic insights provided herein are intended to equip researchers with the knowledge to effectively and safely leverage this important building block in the ongoing quest for novel therapeutics.
References
- 1. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.de [thieme-connect.de]
- 12. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. ukm.my [ukm.my]
- 15. Page loading... [wap.guidechem.com]
- 16. 4-fluoro-2-Methoxy-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Suzuki Coupling with 2-Fluoro-4-methoxy-5-nitroaniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Suzuki Coupling in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in contemporary organic synthesis, prized for its robustness, functional group tolerance, and the mild conditions under which it proceeds.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures.[3][4] In the realm of medicinal chemistry, the ability to efficiently synthesize substituted biaryl and heteroaryl structures is paramount, as these motifs are prevalent in a vast array of pharmacologically active compounds.[1][2]
The specific substrate, 2-fluoro-4-methoxy-5-nitroaniline, presents a unique synthetic challenge and opportunity. The electron-withdrawing nature of the nitro and fluoro groups activates the aryl halide for oxidative addition, a key step in the catalytic cycle.[5] Conversely, the electron-donating methoxy and amino groups can influence the electronic properties of the aromatic ring. This intricate electronic balance necessitates a carefully optimized protocol to achieve high yields and minimize side reactions. This application note provides a comprehensive guide to the successful Suzuki coupling of this compound, detailing the underlying mechanistic principles, a step-by-step experimental protocol, and critical parameters for consideration.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6][7][8] Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.
The generally accepted mechanism involves three key steps:[5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound) to form a Pd(II) complex.[5][6][7] The electron-withdrawing nitro and fluoro groups on the aniline ring facilitate this rate-limiting step.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate complex, which then transfers its organic group to the Pd(II) center, displacing the halide.[3][6][7] The choice of base is critical to activate the boronic acid without promoting undesired side reactions.[9]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary depending on the nature of the coupling partner.
Materials and Reagents
-
This compound
-
Arylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[10]
-
Catalyst Addition: To the flask, add the palladium catalyst (typically 1-5 mol%).[10]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[7] The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the aniline.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[7]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[11]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11] Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[11]
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.[11]
Caption: General experimental workflow for the Suzuki coupling.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling with this compound is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended Range/Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand | The choice of catalyst and ligand is crucial. For electron-deficient anilines, catalysts with electron-rich and bulky phosphine ligands are often effective as they facilitate the oxidative addition and reductive elimination steps.[3][6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | A base is required to activate the boronic acid for transmetalation.[9] The strength and nature of the base can significantly impact the reaction rate and yield. For sensitive substrates, milder bases like K₂CO₃ or K₃PO₄ are often preferred.[12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A mixture of an organic solvent and water is commonly used.[7] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. |
| Temperature | 70-110 °C | The reaction temperature influences the reaction rate. Higher temperatures can accelerate the reaction but may also lead to decomposition of the starting materials or catalyst. A temperature of 80-100 °C is a good starting point.[7] |
| Boronic Acid | Arylboronic acids or arylboronate esters | Boronic acids are generally more reactive, while boronate esters can offer greater stability, especially for ortho-substituted or electron-deficient partners. |
Troubleshooting Common Issues
-
Low or No Conversion: This could be due to an inactive catalyst, insufficient heating, or an inappropriate base. Consider using a different palladium precatalyst or ligand, increasing the temperature, or screening different bases.
-
Formation of Side Products: Protodeboronation (replacement of the boronic acid group with a hydrogen) can be a significant side reaction, especially with electron-deficient boronic acids.[13] Using milder bases, lower temperatures, or boronate esters can help mitigate this issue. Homocoupling of the boronic acid can also occur; reducing the catalyst loading may help.
-
Dehalogenation: Reduction of the starting aryl halide to the corresponding aniline can occur, particularly if the reaction is run for an extended period or at very high temperatures.[5]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of complex, functionalized biaryl amines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important reaction in drug discovery and development programs.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rua.ua.es [rua.ua.es]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of 4-Fluoro-2-methoxy-5-nitroaniline
Abstract
This comprehensive guide provides a detailed framework of analytical methodologies for the robust characterization of 4-fluoro-2-methoxy-5-nitroaniline. This compound is a critical intermediate in the synthesis of several pharmaceuticals, including the anticancer drugs Mereletinib and Osimertinib.[1][2] Ensuring the purity, identity, and quality of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section provides not only a step-by-step protocol but also the scientific rationale behind the chosen parameters, expected outcomes, and data interpretation. This guide is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development.
Introduction and Compound Overview
4-Fluoro-2-methoxy-5-nitroaniline is a substituted nitroaniline that serves as a key building block in modern medicinal chemistry.[2] Its molecular structure, featuring an aniline core with fluoro, methoxy, and nitro functional groups, presents a unique analytical challenge requiring a multi-faceted approach for complete characterization.
It is important to clarify a potential point of ambiguity in nomenclature. While occasionally referred to with different numbering, the scientifically accepted IUPAC name for the compound with CAS number 1075705-01-9 is 4-fluoro-2-methoxy-5-nitroaniline .[3] This document will exclusively refer to this specific isomer.
The analytical workflows detailed herein are designed to provide orthogonal data, ensuring a high degree of confidence in the material's identity, purity, and structural integrity.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| IUPAC Name | 4-fluoro-2-methoxy-5-nitroaniline | [3] |
| Synonyms | 2-Amino-5-fluoro-4-nitroanisole, 4-Fluoro-5-nitro-o-anisidine | [4] |
| CAS Number | 1075705-01-9 | [3] |
| Molecular Formula | C₇H₇FN₂O₃ | [2][3] |
| Molecular Weight | 186.14 g/mol | [2][3] |
| Appearance | Pale yellow to orange-red crystalline powder | |
| Melting Point | 127-132 °C | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [2] |
Safety and Handling
4-Fluoro-2-methoxy-5-nitroaniline is a hazardous substance and requires careful handling in a controlled laboratory environment.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Suspected of causing genetic defects (H341).
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS).
Analytical Workflow Overview
A multi-technique approach is essential for the comprehensive characterization of 4-fluoro-2-methoxy-5-nitroaniline. The following diagram illustrates the recommended analytical workflow, which combines chromatographic separation with spectroscopic identification and structural elucidation.
Caption: Figure 1: Comprehensive Analytical Workflow.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are indispensable for determining the purity of 4-fluoro-2-methoxy-5-nitroaniline and for separating it from potential starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the primary method for purity assessment and impurity profiling due to its high resolution and sensitivity for aromatic nitro compounds.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds.
-
Mobile Phase: An acetonitrile/water gradient is used to ensure the elution of both polar and non-polar impurities. A formic acid modifier is included to improve peak shape by ensuring the aniline moiety is protonated and to provide compatibility with mass spectrometry if an LC-MS system is used.
-
Detection: The wavelength of 254 nm is selected as it is a common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal detection wavelength for all components.
Protocol: HPLC Purity Assay
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA, 210-400 nm, with data extracted at 254 nm.
-
-
Sample Preparation:
-
Standard: Accurately weigh 10 mg of 4-fluoro-2-methoxy-5-nitroaniline reference standard and dissolve in 100 mL of a 50:50 acetonitrile/water diluent to achieve a concentration of 100 µg/mL.
-
Sample: Prepare the test sample in the same manner as the standard.
-
-
Analysis and Data Interpretation:
-
Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution.
-
The purity is calculated using the area percent method. The main peak should correspond to the retention time of the reference standard. All other peaks are considered impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. Due to the relatively high melting point and polarity of the analyte, derivatization may be necessary to improve thermal stability and chromatographic performance, although direct injection is often feasible on modern systems.
Protocol: GC-MS for Impurity Profiling
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., quadrupole).
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Injection Mode: Split (20:1).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in acetone or ethyl acetate.
-
-
Data Interpretation:
-
The total ion chromatogram (TIC) will show the separation of components.
-
The mass spectrum of the main peak should correspond to 4-fluoro-2-methoxy-5-nitroaniline. The molecular ion (M⁺) is expected at m/z 186. Fragmentation patterns can be used to confirm the structure and identify unknown impurities by comparison with spectral libraries (e.g., NIST).
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide definitive information about the molecular structure and functional groups present in the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural confirmation. ¹H, ¹³C, and ¹⁹F NMR experiments should be performed.
Causality Behind Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve the compound and its distinct solvent peak that does not interfere with analyte signals.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Shows all unique carbon atoms in the molecule.
-
¹⁹F NMR: Directly observes the fluorine atom, providing a simple spectrum for confirmation and revealing couplings to nearby protons.
Protocol: NMR Analysis
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in ~0.7 mL of DMSO-d₆.
-
-
Acquisition Parameters (Typical for 400 MHz):
-
¹H NMR: 16 scans, 30° pulse, 2s relaxation delay.
-
¹³C NMR: 1024 scans, 30° pulse, 2s relaxation delay (with proton decoupling).
-
¹⁹F NMR: 64 scans, 30° pulse, 2s relaxation delay (with proton decoupling).
-
-
Expected ¹H NMR Data Interpretation:
-
Aromatic Protons: Two signals in the aromatic region (approx. 6.5-7.5 ppm), each integrating to 1H. These will appear as doublets due to coupling with the fluorine atom and potentially with each other.
-
Amine Protons (-NH₂): A broad singlet (approx. 4.0-5.0 ppm), integrating to 2H. Its chemical shift can be concentration-dependent and it may exchange with D₂O.
-
Methoxy Protons (-OCH₃): A sharp singlet (approx. 3.9 ppm), integrating to 3H.
-
-
Expected ¹³C NMR Data Interpretation:
-
Seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The carbons attached to electronegative atoms (F, O, N) will be deshielded and appear at higher chemical shifts.
-
-
Expected ¹⁹F NMR Data Interpretation:
-
A single signal, likely a doublet of doublets due to coupling with the two adjacent aromatic protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides rapid confirmation of the key functional groups present in the molecule.
Protocol: FTIR Analysis
-
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum from 4000 to 400 cm⁻¹, typically averaging 16 or 32 scans.
-
-
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹) Vibration Functional Group 3400-3200 N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂) 1640-1600 N-H Bend Primary Amine (-NH₂) 1550-1490 N-O Asymmetric Stretch Nitro Group (-NO₂) 1360-1300 N-O Symmetric Stretch Nitro Group (-NO₂) 1275-1200 C-O Asymmetric Stretch Aryl Ether (-OCH₃) 1075-1020 C-O Symmetric Stretch Aryl Ether (-OCH₃) | 1250-1100 | C-F Stretch | Aryl Fluoride |
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for confirming the presence of the aromatic nitro chromophore system.
Protocol: UV-Vis Analysis
-
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer.
-
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable UV-transparent solvent like methanol or ethanol.
-
-
Data Acquisition:
-
Scan the sample from 200 to 400 nm using the solvent as a blank.
-
-
Expected Results:
Data Integration and Reporting
The final characterization of 4-fluoro-2-methoxy-5-nitroaniline relies on the integration of data from all the analytical techniques employed. The results should be compiled into a formal report or a Certificate of Analysis (CoA).
Caption: Figure 2: Data Integration for Certificate of Analysis.
A comprehensive CoA should include:
-
Identification: Confirmation of the structure by NMR, FTIR, and Mass Spectrometry.
-
Purity: A quantitative purity value determined by HPLC.
-
Physical Properties: Appearance, melting point.
-
Spectra: Copies of the raw data from each analysis.
By following these detailed protocols, researchers and drug development professionals can confidently ascertain the quality and integrity of 4-fluoro-2-methoxy-5-nitroaniline, ensuring its suitability for use in further chemical synthesis and pharmaceutical manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1075705-01-9 | 4655-3-12 | MDL MFCD23098941 | 4-Fluoro-2-methoxy-5-nitroaniline | SynQuest Laboratories [synquestlabs.com]
- 5. 4-Fluoro-2-Methoxy-5-Nitroaniline | 1075705-01-9 [sigmaaldrich.com]
- 6. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 2-Fluoro-4-methoxy-5-nitroaniline
<
Abstract
This application note describes a highly selective, sensitive, and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 2-fluoro-4-methoxy-5-nitroaniline. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification critical for process monitoring and quality control.[1][2] The developed protocol utilizes reverse-phase chromatography for optimal separation coupled with electrospray ionization (ESI) tandem mass spectrometry for definitive detection. The methodology presented herein is designed for researchers, analytical scientists, and drug development professionals, providing a detailed, step-by-step protocol and explaining the scientific rationale behind key experimental choices to ensure reproducibility and reliability.
Introduction and Scientific Principles
This compound (Molecular Formula: C₇H₇FN₂O₃, Molecular Weight: 186.14 g/mol ) is a substituted nitroaniline derivative.[1][3][4] Its chemical structure, featuring an aromatic ring with polar functional groups (nitro, amine, methoxy) and a halogen (fluoro), imparts a moderate polarity. This characteristic makes it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1.1. The Rationale for Reverse-Phase HPLC
RP-HPLC is the most common mode of liquid chromatography, employing a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[5] Analyte retention is governed by hydrophobic interactions; more non-polar compounds are retained longer.[5][6] For a moderately polar analyte like this compound, RP-HPLC offers excellent selectivity and resolution.[7] By using a gradient elution—gradually increasing the proportion of an organic solvent (e.g., acetonitrile) in the aqueous mobile phase—we can ensure that the analyte elutes as a sharp, symmetrical peak, facilitating accurate quantification.
1.2. The Power of Tandem Mass Spectrometry (MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of MS, providing unparalleled sensitivity and specificity.[8][9] For this application, Electrospray Ionization (ESI) is the chosen ionization technique. ESI is a soft ionization method that generates intact molecular ions from the liquid phase, minimizing in-source fragmentation and preserving the molecular weight information.[10]
Due to the presence of the electron-withdrawing nitro group and the acidic amine proton, this compound is expected to ionize efficiently in negative ESI mode to form the deprotonated molecule, [M-H]⁻.[11][12]
Tandem mass spectrometry (MS/MS), specifically in the Multiple Reaction Monitoring (MRM) mode, provides a further layer of specificity. In this technique, the precursor ion (the [M-H]⁻ ion) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific, stable product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, effectively eliminating matrix interference and ensuring confident quantification.
Materials and Methods
2.1. Reagents and Standards
-
This compound reference standard (>98% purity)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade or Type I ultrapure
-
Ammonium Acetate (NH₄OAc), LC-MS grade
2.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, degasser, autosampler, and column oven.
-
Triple Quadrupole (QqQ) Mass Spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Analytical Balance (4-decimal places)
-
Vortex Mixer and Centrifuge
-
Class A Volumetric Glassware
-
Syringe filters (0.22 µm, PTFE or nylon)
Experimental Protocols
3.1. Standard and Sample Preparation
Protocol Causality: Accurate preparation of standards is fundamental to quantitative analysis. A stock solution is prepared in a strong organic solvent like methanol to ensure complete dissolution. Serial dilutions are then made in the mobile phase starting composition to ensure compatibility with the HPLC system and prevent peak distortion.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and bring to volume with 50:50 (v/v) Acetonitrile:Water.
-
Calibration Standards (e.g., 1 - 1000 ng/mL): Perform serial dilutions of the Working Stock Solution using 50:50 (v/v) Acetonitrile:Water to prepare a series of calibration standards.
-
Sample Preparation: Dissolve the test sample in a suitable solvent (e.g., methanol or acetonitrile). Dilute as necessary with 50:50 (v/v) Acetonitrile:Water to bring the expected analyte concentration within the calibration range.
-
Final Filtration: Prior to injection, filter all standards and samples through a 0.22 µm syringe filter.
3.2. HPLC Method and System Configuration
Protocol Causality: A C18 column is selected for its versatility and proven performance with moderately polar aromatic compounds.[7] The gradient elution starts with a high aqueous content to retain the analyte and gradually increases the organic content to elute it, ensuring a sharp peak and efficient separation from any potential impurities. A flow rate of 0.4 mL/min is optimal for a 2.1 mm ID column, balancing analysis time with system pressure.
| Parameter | Setting |
| HPLC Column | C18, 2.1 x 100 mm, 2.6 µm particle size |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
3.3. Mass Spectrometer Method
Protocol Causality: Negative ESI mode is chosen based on the chemical structure, which can readily lose a proton from the amine group, stabilized by the adjacent nitro group.[11][12] The MRM transition is determined by infusing a standard solution and optimizing the collision energy to achieve the most stable and abundant fragment ion, maximizing sensitivity and specificity.
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 185.1 |
| Product Ion (Q3) | m/z 155.1 (Proposed loss of NO) |
| Dwell Time | 100 ms |
| Collision Energy | 15 eV (Optimize experimentally) |
System Validation and Data Analysis
To ensure the trustworthiness of the results, the method should be validated according to established guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[13][14][15]
4.1. System Suitability Test (SST) Before running the analytical batch, inject the mid-point calibration standard five times. The %RSD for peak area and retention time should be <2.0%. This confirms the system is performing correctly.
4.2. Validation Parameters The validation protocol should assess the following, as per ICH Q2(R1) guidelines[14][16][17]:
-
Specificity: Absence of interfering peaks at the analyte's retention time in a blank sample.
-
Linearity: A calibration curve with at least five standards should yield a correlation coefficient (r²) ≥ 0.995.
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% at LLOQ) and precision (%RSD) should be ≤15% (≤20% at LLOQ).
-
Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that meets accuracy and precision criteria.
Visualized Workflows and Pathways
Experimental Workflow Diagram
Caption: End-to-end workflow for HPLC-MS/MS analysis.
Proposed Fragmentation Pathway
Caption: Proposed MS/MS fragmentation of the analyte.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a reliable and high-performing analytical solution for the quantification of this compound. By combining the robust separation of reverse-phase chromatography with the specificity of tandem mass spectrometry, this protocol achieves excellent sensitivity and is suitable for high-throughput analysis in pharmaceutical development and quality control environments. Adherence to the outlined steps and validation principles will ensure data of the highest integrity.
References
- 1. chembk.com [chembk.com]
- 2. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fuaij.com [fuaij.com]
- 5. jordilabs.com [jordilabs.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. scispace.com [scispace.com]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. ICH Official web site : ICH [ich.org]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. fda.gov [fda.gov]
Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 2-fluoro-4-methoxy-5-nitroaniline
Introduction
2-fluoro-4-methoxy-5-nitroaniline is a substituted aromatic amine whose structural complexity makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of its functional groups—a fluorine atom, a methoxy group, a nitro group, and an aniline moiety—creates a unique electronic environment that is critical to its chemical reactivity and properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation and purity assessment of such molecules.
This guide provides a detailed technical overview and robust protocols for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to leverage NMR for the characterization of complex small molecules. The narrative emphasizes the causality behind experimental choices and provides a framework for predicting and understanding the nuanced spectral features of this compound.
Molecular Structure and Electronic Environment
The chemical shifts and coupling constants observed in the NMR spectra of this compound are a direct consequence of the electronic effects exerted by its substituents on the aniline ring.
-
Aniline (-NH₂): A powerful electron-donating group (EDG) through resonance, which increases electron density primarily at the ortho and para positions, causing upfield shifts (shielding) of the attached protons and carbons.
-
Methoxy (-OCH₃): Also an electron-donating group through resonance, contributing to shielding effects. Its ¹H signal is a characteristic singlet, while the ¹³C signal is also distinct[1]. The conformation of the methoxy group can influence the ¹³C chemical shift[2][3][4].
-
Nitro (-NO₂): A strong electron-withdrawing group (EWG) through both induction and resonance. It significantly decreases electron density at the ortho and para positions, leading to substantial downfield shifts (deshielding) of nearby nuclei[5][6][7].
-
Fluorine (-F): An interesting case, as it is highly electronegative (inducing an electron-withdrawing effect) but also possesses lone pairs that can participate in resonance (an electron-donating effect). Its primary influence in ¹⁹F NMR is a vast chemical shift range, and in ¹H and ¹³C NMR, it introduces characteristic spin-spin couplings (J-coupling) over multiple bonds[8][9][10].
The interplay of these competing effects dictates the final appearance of the NMR spectra.
Caption: Molecular structure with atom numbering for NMR assignment.
Part I: Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument parameterization. The following protocols are designed to yield high-resolution, artifact-free spectra.
Protocol 1: Sample Preparation
This protocol outlines the steps for preparing a sample suitable for both ¹H and ¹³C NMR analysis.
Methodology:
-
Material Weighing:
-
For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of this compound[11][12].
-
For a ¹³C NMR spectrum, a higher concentration is required due to the lower natural abundance of the ¹³C isotope. Aim for 50-100 mg of the compound[11][12]. If sample quantity is limited, a longer acquisition time can compensate.
-
-
Solvent Selection:
-
Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for anilines.
-
Expert Insight: DMSO-d₆ is often preferred for anilines as it can prevent the exchange of the -NH₂ protons with residual water, resulting in sharper amine signals. CDCl₃ is also suitable and its residual proton peak (δ ~7.26 ppm) is typically clear of aromatic signals from the analyte.
-
-
Dissolution and Transfer:
-
Place the weighed solid into a clean, dry small glass vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent[13][14].
-
Gently swirl or vortex the vial until the solid is completely dissolved. A brief, gentle warming may aid dissolution but should be done with caution.
-
Causality Check: Preparing the solution in a secondary vial before transferring it to the NMR tube makes it easier to ensure complete dissolution and allows for effective filtration[11][12].
-
-
Filtration:
-
Place a small, tight plug of glass wool or a Kimwipe into a Pasteur pipette.
-
Filter the solution directly from the vial into a clean, high-quality 5 mm NMR tube.
-
Trustworthiness: This step is critical. Suspended solid particles will severely degrade the magnetic field homogeneity (shimming), leading to broad spectral lines and loss of resolution[14].
-
-
Final Touches:
-
Cap the NMR tube securely.
-
If not analyzing immediately, store the sample appropriately, protected from light.
-
Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) before inserting it into the spectrometer to remove any fingerprints or dust[15].
-
Protocol 2: NMR Data Acquisition (General Procedure for a Bruker Spectrometer)
This protocol provides a standard workflow for acquiring 1D ¹H and ¹³C spectra.
Caption: A generalized workflow for NMR data acquisition.
Methodology:
-
Sample Insertion and Locking:
-
Insert the NMR tube into a spinner turbine, adjusting its depth with a gauge.
-
Place the sample into the magnet.
-
Lock onto the deuterium signal of the solvent. The lock system compensates for magnetic field drift over time, ensuring spectral stability.
-
-
Tuning and Matching:
-
Tune and match the NMR probe for the ¹H nucleus (and subsequently for ¹³C).
-
Expert Insight: This step is analogous to tuning a radio. It ensures maximum radiofrequency (RF) power is transmitted to the sample and detected by the receiver, which is crucial for obtaining a good signal-to-noise ratio[16].
-
-
Shimming:
-
Adjust the shim coils to optimize the magnetic field homogeneity across the sample volume. This can be done manually or using an automated gradient shimming routine (e.g., topshim on Bruker systems).
-
Trustworthiness: Good shimming is the most critical factor for achieving sharp spectral lines and high resolution, allowing for the accurate measurement of chemical shifts and coupling constants[15].
-
-
¹H Spectrum Acquisition:
-
Load a standard proton experiment (e.g., zg30).
-
Set the number of scans (ns). For a sample of this concentration, 8 or 16 scans are typically sufficient.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire the data by typing zg.
-
Process the resulting Free Induction Decay (FID) by typing efp (Exponential multiplication, Fourier transform, automatic Phasing).
-
-
¹³C Spectrum Acquisition:
-
Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Set the number of scans (ns). This will be significantly higher than for the proton spectrum; start with 512 or 1024 scans and adjust based on the resulting signal-to-noise[17].
-
Set the relaxation delay (d1) to 2 seconds.
-
Expert Insight: For truly quantitative ¹³C NMR where peak integrals are accurate, a much longer relaxation delay (5-7 times the longest T₁ relaxation time) is necessary to ensure all carbons have fully relaxed before the next pulse. For simple structural confirmation, 2 seconds is a reasonable compromise[18].
-
Acquire and process the data as with the proton spectrum.
-
Part II: Spectral Interpretation and Analysis
The following sections detail the predicted NMR signals for this compound. The chemical shifts are influenced by the combined electronic effects of the substituents.
¹H NMR Spectral Data (Predicted)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H-6 | 7.5 - 7.8 | d | J(H-F) ≈ 6-8 Hz | 1H | This proton is ortho to the strongly withdrawing -NO₂ group and meta to the -F, causing a significant downfield shift. It is split into a doublet by the fluorine atom four bonds away. |
| H-3 | 6.5 - 6.8 | d | J(H-F) ≈ 10-12 Hz | 1H | This proton is ortho to the donating -NH₂ and -OCH₃ groups but is also ortho to the -F. The dominant effect is coupling to fluorine, resulting in a doublet with a larger coupling constant. |
| -NH₂ | 4.5 - 5.5 | br s | - | 2H | The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupolar relaxation and exchange. |
| -OCH₃ | 3.8 - 4.0 | s | - | 3H | The methoxy group protons appear as a characteristic sharp singlet in a typical region for aryl methyl ethers[1]. |
¹³C NMR Spectral Data (Predicted)
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (in ¹³C{¹H} spectrum) | Coupling Constant (J, Hz) | Rationale for Assignment |
| C-2 (C-F) | 150 - 155 | d | ¹J(C-F) ≈ 240-250 Hz | Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant. |
| C-4 (C-O) | 145 - 150 | d | ³J(C-F) ≈ 3-5 Hz | Attached to the electron-donating methoxy group but also para to the withdrawing nitro group. Experiences a small coupling to fluorine. |
| C-1 (C-N) | 140 - 145 | d | ³J(C-F) ≈ 7-9 Hz | Attached to the donating amino group but ortho to the withdrawing nitro group. Shows a three-bond coupling to fluorine. |
| C-5 (C-NO₂) | 135 - 140 | s | - | Attached to the strongly withdrawing nitro group. |
| C-6 | 115 - 120 | d | ²J(C-F) ≈ 20-25 Hz | This carbon is ortho to the nitro group and shows a characteristic two-bond coupling to fluorine. |
| C-3 | 100 - 105 | d | ²J(C-F) ≈ 25-30 Hz | Shielded by the ortho amino and methoxy groups, this carbon appears furthest upfield. It also shows a strong two-bond coupling to fluorine. |
| -OCH₃ | 55 - 60 | q (if not decoupled) | - | Typical chemical shift for a methoxy carbon attached to an aromatic ring[1][2]. |
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is directly correlated to its complex electronic nature. The deshielding effects of the nitro group, the shielding from the aniline and methoxy moieties, and the characteristic C-F and H-F coupling patterns provide a unique spectral fingerprint. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality data. The subsequent analysis, grounded in an understanding of substituent effects, allows for the confident and unambiguous structural verification of this important chemical entity.
References
- 1. acdlabs.com [acdlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. biophysics.org [biophysics.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. scribd.com [scribd.com]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. sites.bu.edu [sites.bu.edu]
- 15. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 16. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 17. r-nmr.eu [r-nmr.eu]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes: Strategic Use of 2-Fluoro-4-methoxy-5-nitroaniline in the Synthesis of Advanced Pyrimidine Derivatives
Introduction: The Pyrimidine Scaffold and the Role of Substituted Anilines
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2] Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The functionalization of the pyrimidine core is key to modulating its biological activity, and the strategic selection of starting materials is paramount for the efficient construction of complex, drug-like molecules.
This application note provides a detailed guide to the use of 2-fluoro-4-methoxy-5-nitroaniline as a key intermediate in the synthesis of complex pyrimidine derivatives. This particular substituted aniline is of significant interest, primarily due to its role as a crucial building block in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), such as Osimertinib.[6][7][8] The unique arrangement of its functional groups—the nucleophilic amine, the electron-withdrawing nitro group, and the strategically placed fluorine and methoxy substituents—provides the necessary reactivity and structural elements for constructing highly functionalized pyrimidine systems.[8]
We will explore the mechanistic rationale behind its application, provide detailed, field-proven protocols for its use in a key synthetic transformation, and discuss the significance of the resulting products in modern drug discovery.
PART 1: Mechanistic Insights & Synthetic Strategy
The primary application of this compound in pyrimidine synthesis is its role as a nucleophile in a substitution reaction with an activated pyrimidine species. A common and industrially relevant example is its reaction with a chloropyrimidine derivative.
Causality of Experimental Design: Acid-Catalyzed Nucleophilic Aromatic Substitution (SNAr)
The key transformation involves the coupling of the primary amine of this compound with a halopyrimidine, typically a chloropyrimidine. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring itself is electron-deficient, which facilitates nucleophilic attack, but the reaction is significantly enhanced by acid catalysis.
The Role of the Acid Catalyst (p-TsOH or MsOH): The acid catalyst (e.g., p-toluenesulfonic acid or methanesulfonic acid) protonates one of the ring nitrogens of the chloropyrimidine. This protonation further increases the electrophilicity of the carbon atom bearing the chlorine, making it more susceptible to attack by the aniline nitrogen. This activation lowers the energy barrier for the formation of the Meisenheimer complex, the key intermediate in the SNAr mechanism, thereby accelerating the reaction rate.
The Role of the Substituents on the Aniline Ring:
-
Amino Group (-NH2): This is the primary nucleophile that attacks the electrophilic carbon on the pyrimidine ring.
-
Nitro Group (-NO2): This strongly electron-withdrawing group is crucial for subsequent synthetic steps. In the context of Osimertinib synthesis, this nitro group is later reduced to an amine, which is then acylated to install the pharmacologically critical acrylamide warhead.[1][4]
-
Fluorine Atom (-F): The fluorine atom on the aniline ring is not the leaving group in this step. Instead, it serves as a site for a subsequent SNAr reaction later in the synthetic sequence, where it is displaced by another nucleophile to build the final complex molecule.[4]
-
Methoxy Group (-OCH3): This group modulates the electronic properties of the ring and influences the regioselectivity of the reactions.
The overall workflow can be visualized as a strategic coupling followed by further functionalization.
PART 2: Experimental Protocols
The following protocol is a representative procedure for the synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine, a key intermediate for Osimertinib.[3][5][6][7]
Protocol 1: Acid-Catalyzed SNAr Coupling
This protocol describes the reaction between this compound and 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) or Volume (L) |
| This compound | 1075705-01-9 | 186.14 | 1.0 | 186.14 g |
| 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole | 1421372-65-0 | 243.69 | 1.0 | 243.69 g |
| p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | 172.20 | 0.1 | 17.22 g |
| 2-Pentanol | 6032-29-7 | 88.15 | - | ~10-15 Volumes |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.2 | ~380 mL |
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry, multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-pentanol (e.g., 10 L for a 1-mole scale reaction).
-
Reagent Charging: At ambient temperature (20-25 °C), charge the vessel with 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (243.69 g, 1.0 mol), this compound (186.14 g, 1.0 mol), and p-toluenesulfonic acid (17.22 g, 0.1 mol).[3] A similar protocol has been successfully demonstrated using methanesulfonic acid and 1,4-dioxane as the solvent.[5]
-
Reaction Execution: Heat the reaction mixture to 80 °C.
-
Reaction Monitoring: Maintain stirring at 80 °C for approximately 5-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until consumption of the starting materials is complete.
-
Work-up and Isolation:
-
Cool the reaction mixture to 25-30 °C. A solid product should precipitate.
-
In some procedures, a base like Diisopropylethylamine (DIPEA) is added at this stage to neutralize the acid and facilitate product precipitation.[5]
-
Collect the solid product by filtration.
-
Wash the filter cake with pre-heated 2-pentanol (~50 °C) to remove unreacted starting materials and impurities.[3]
-
-
Drying: Dry the resulting yellow solid product in a vacuum oven until a constant weight is achieved.
Expected Outcome: This protocol should yield N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine as a yellow solid with a high yield (typically >90%).[3][5]
Self-Validation and Quality Control:
-
Reaction Monitoring: The disappearance of the limiting reagent (typically the aniline or chloropyrimidine) as monitored by HPLC is the primary indicator of reaction completion. A stable product-to-intermediate ratio signals the end of the reaction.
-
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
HPLC: To determine purity (>99% is often achievable).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of the C-N bond.
-
PART 3: Alternative Synthetic Approaches
While the SNAr approach is common, alternative strategies exist that highlight the versatility of aniline derivatives. One such method is a convergent synthesis that involves the formation of a guanidine intermediate followed by a cyclization reaction.
Guanidine Cyclization Route
In this approach, a substituted phenylguanidine is first synthesized. This intermediate is then reacted with an enaminone to construct the pyrimidine ring. This method can offer advantages in certain contexts by building the core structure in a different sequence.[4]
This alternative highlights that while this compound is primed for direct SNAr, its derivatives can be employed in more complex cyclocondensation reactions, providing flexibility in synthetic design.
Conclusion and Future Outlook
This compound is a highly valuable and strategic building block for the synthesis of complex, biologically active pyrimidine derivatives. Its utility is most prominently demonstrated in the efficient, large-scale synthesis of the EGFR inhibitor Osimertinib. The protocols and mechanistic insights provided herein demonstrate a robust and reproducible method for its application in a critical C-N bond-forming reaction. The specific arrangement of functional groups on the aniline ring is perfectly tailored for a multi-step synthesis, allowing for sequential, regioselective modifications. As the demand for sophisticated heterocyclic compounds in drug discovery continues to grow, the strategic application of pre-functionalized intermediates like this compound will remain a cornerstone of modern pharmaceutical development.
References
- 1. Osimertinib mesylate synthesis - chemicalbook [chemicalbook.com]
- 2. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 3. N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine | 1421372-94-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 6. Synthesis of Osimertinib [cjph.com.cn]
- 7. Synthesis of Osimertinib Mesylate [cjph.com.cn]
- 8. nbinno.com [nbinno.com]
Application Note: A Robust and Scalable Synthesis of 2-Fluoro-4-methoxy-5-nitroaniline
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-fluoro-4-methoxy-5-nitroaniline, a critical intermediate in the manufacturing of advanced pharmaceutical ingredients, most notably the EGFR inhibitor Osimertinib.[1][2][3] Direct nitration of the parent aniline presents significant challenges on a large scale, including poor regioselectivity and safety risks associated with oxidation. This application note details a robust, two-step synthetic route involving the acetylation of 4-fluoro-2-methoxyaniline, followed by a controlled nitration and subsequent deprotection. This methodology offers superior control over the reaction, leading to higher purity and yield, and addresses the inherent safety concerns of industrial-scale nitration reactions.
Introduction and Strategic Rationale
This compound is a key building block in modern medicinal chemistry.[3] Its precise molecular architecture is essential for the efficacy of the final active pharmaceutical ingredient (API). While several synthetic routes exist, direct nitration of 4-fluoro-2-methoxyaniline using standard conditions like potassium nitrate in sulfuric acid often results in heterogeneous mixtures, oxidative side products, and low yields of the desired product.[1]
To overcome these challenges, a strategy involving a protecting group is superior for process safety and product quality. By acetylating the highly activating amino group, we can moderate its reactivity, prevent oxidation, and ensure the nitration occurs at the desired C5 position, directed by the ortho-para directing methoxy group. This approach, followed by a simple acidic hydrolysis to remove the acetyl group, provides a reliable and scalable pathway to the target molecule.[4][5]
Reaction Scheme and Mechanism
The overall synthesis is a three-stage process starting from 4-fluoro-2-methoxyaniline:
Step 1: Acetylation (Protection) The nucleophilic amino group of 4-fluoro-2-methoxyaniline attacks the electrophilic carbonyl carbon of acetic anhydride. A subsequent deprotonation yields the stable N-acetylated intermediate, N-(4-fluoro-2-methoxyphenyl)acetamide.
Step 2: Electrophilic Aromatic Substitution (Nitration) The nitration proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The electron-donating methoxy group activates the aromatic ring and directs the incoming electrophile to the ortho and para positions. The C5 position is sterically accessible and electronically favored, leading to the desired product, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.
Step 3: Hydrolysis (Deprotection) Under acidic conditions (e.g., aqueous HCl), the acetamide is hydrolyzed back to the free aniline, yielding the final product, this compound, which can be isolated as a solid.[4]
Process Development and Scale-Up Considerations
Scaling chemical reactions from the bench to a pilot or commercial scale introduces significant challenges. For nitrations, these are particularly acute due to their high exothermicity.[6][7][8]
-
Thermal Hazard Management: Nitration reactions are notoriously exothermic, with heats of reaction ranging from -73 to -253 kJ/mol.[1] On a large scale, the diminished surface-area-to-volume ratio makes heat dissipation critical to prevent thermal runaway.[7] The strategy outlined here mitigates this risk by:
-
Reagent Selection and Stoichiometry:
-
Protecting Group: Acetic anhydride is an inexpensive and effective protecting agent for the aniline.[4]
-
Nitrating Agent: A mixture of fuming nitric acid in concentrated sulfuric acid provides the potent nitronium ion required for the reaction. Using a slight excess of the nitrating agent ensures complete conversion of the starting material.
-
-
Work-up and Isolation:
-
Quenching: The reaction is quenched by slowly adding the acidic mixture to a large volume of ice water. This procedure safely dissipates heat and precipitates the solid product.[10]
-
Neutralization: A subsequent wash with a mild base like sodium bicarbonate is necessary to remove residual acids.[10][11]
-
Purification: For this process, the product purity after quenching and washing is typically high (>98%), often precluding the need for column chromatography, which is not ideal for large-scale processing.[3] Recrystallization can be employed if further purification is needed.
-
Detailed Experimental Protocol (100g Scale)
This protocol is designed for the synthesis of approximately 100g of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12]
Materials and Reagent Table
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| Step A: Acetylation | ||||
| 4-Fluoro-2-methoxyaniline | 141.14 | 95.0 g | 0.673 | 1.0 |
| Acetic Acid | 60.05 | 250 mL | - | Solvent |
| Acetic Anhydride | 102.09 | 72.1 g | 0.706 | 1.05 |
| Step B: Nitration | ||||
| N-(4-fluoro-2-methoxyphenyl)acetamide | 183.18 | 123.2 g (Theoretical) | 0.673 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 310 mL | - | Solvent/Catalyst |
| Fuming Nitric Acid (90%) | 63.01 | 47.1 g (33.7 mL) | 0.673 | 1.0 |
| Step C: Deprotection | ||||
| N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | 228.17 | 153.5 g (Theoretical) | 0.673 | 1.0 |
| Methanol | 32.04 | 120 mL | - | Solvent |
| Hydrochloric Acid (37%) | 36.46 | 120 mL | - | Catalyst |
Step-by-Step Procedure
Step A: Synthesis of N-(4-fluoro-2-methoxyphenyl)acetamide
-
Charge a 1 L jacketed glass reactor with 4-fluoro-2-methoxyaniline (95.0 g, 0.673 mol) and glacial acetic acid (250 mL).
-
Begin stirring to ensure homogeneity.
-
Slowly add acetic anhydride (72.1 g, 0.706 mol) to the mixture over 30 minutes, maintaining the internal temperature below 40°C.
-
Heat the reaction mixture to 90°C and hold for 4 hours. Monitor reaction completion by TLC or HPLC.
-
Cool the mixture to room temperature and slowly pour it into 1 L of ice water with vigorous stirring.
-
Filter the resulting precipitate using a Büchner funnel, wash the cake thoroughly with deionized water (3 x 300 mL), and dry under vacuum at 60°C to a constant weight. Expected Yield: ~115-120 g (93-97%) of a white to off-white solid.
Step B: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide
-
Equip a 2 L jacketed glass reactor with a mechanical stirrer, thermocouple, and addition funnel.
-
Charge the reactor with concentrated sulfuric acid (310 mL) and cool the jacket to 0°C.
-
Slowly add the N-(4-fluoro-2-methoxyphenyl)acetamide (123.2 g, 0.673 mol) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Once addition is complete and all solid has dissolved, cool the internal temperature to 0-5°C.
-
Add fuming nitric acid (33.7 mL, 0.673 mol) dropwise via the addition funnel over 1.5 - 2 hours, maintaining the internal temperature strictly between 0-5°C.[4]
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional hour.
-
Prepare a 5 L beaker with 3 kg of crushed ice and 1 L of water.
-
Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A yellow solid will precipitate.
-
Filter the solid, wash extensively with cold water until the filtrate is neutral (pH ~7), and pull dry on the filter. Expected Yield: ~145-150 g (94-98%) of a pale yellow solid.
Step C: Synthesis of this compound (Deprotection)
-
Charge the wet cake of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide into a 1 L reactor.
-
Add methanol (120 mL) and concentrated hydrochloric acid (120 mL).[4]
-
Heat the mixture to reflux (approx. 70-75°C) and maintain for 4-6 hours. Monitor completion by HPLC.
-
Cool the reaction mixture to 10°C. The product may begin to crystallize.
-
Slowly add the mixture to a separate vessel containing 1 L of water.
-
Adjust the pH to 8.0-9.0 with a 50% sodium hydroxide solution while maintaining the temperature below 20°C.[9]
-
Filter the precipitated yellow solid, wash the cake with water (3 x 300 mL), and dry under vacuum at 50-60°C. Expected Overall Yield: ~105-112 g (84-89% from 4-fluoro-2-methoxyaniline) of a bright yellow solid.
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: Light yellow to brown powder/crystal.[11]
-
Melting Point: 130-132 °C.[11]
-
Purity (HPLC): ≥ 98.0%.[3]
-
NMR Spectroscopy: Confirm structure via ¹H and ¹³C NMR.
Workflow Visualization
The following diagram illustrates the complete workflow for the scale-up synthesis.
Caption: Workflow for the three-stage synthesis of this compound.
Conclusion
The described three-stage synthesis provides a safe, reliable, and scalable method for producing high-purity this compound. By employing an amine protection strategy, this protocol successfully circumvents the common issues of poor regioselectivity and hazardous side reactions associated with direct nitration. The detailed considerations for thermal management and controlled reaction conditions make this process suitable for implementation in pilot plant and commercial manufacturing settings, ensuring a consistent supply of this vital pharmaceutical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. sfdchem.com [sfdchem.com]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Fluoro-4-methoxy-5-nitroaniline
Welcome to the technical support center for the synthesis of 2-fluoro-4-methoxy-5-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and safety of this critical synthesis. As a key building block in the manufacture of pharmaceuticals like Osimertinib, a potent EGFR inhibitor, mastering its synthesis is paramount.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis, providing probable causes and actionable solutions based on established chemical principles.
Question 1: My reaction is resulting in a very low yield or failing completely. What are the likely causes?
Answer:
Low or no yield in this nitration reaction is a frequent issue, typically stemming from the inherent reactivity of the aniline starting material.
-
Probable Cause A: Direct Nitration Complications. Directly nitrating 4-fluoro-2-methoxyaniline with a standard nitrating mixture (concentrated nitric and sulfuric acids) is fraught with difficulty. The amino group (-NH₂) is highly basic and readily protonates in the strongly acidic medium to form an anilinium ion (-NH₃⁺).[3] This protonated group is strongly deactivating and meta-directing, which prevents the nitronium ion (NO₂⁺) from substituting at the desired ortho/para positions and significantly slows down the reaction.[3][4] Initial trials using methods like concentrated H₂SO₄ and KNO₃ have sometimes resulted in heterogeneous mixtures with only trace amounts of the desired product.[5]
-
Solution A: Implement an Amine Protection Strategy. The most reliable method to ensure high yield and correct regioselectivity is to temporarily protect the amino group. Acetylation of the amine with acetic anhydride to form N-(4-fluoro-2-methoxyphenyl)acetamide is the industry-standard approach.[6] This acetamide group is still an ortho-, para-director but is significantly less activating and non-basic, preventing protonation and unwanted side reactions.[7] The synthesis then becomes a three-step process: acetylation, nitration, and subsequent deprotection.[6]
-
Probable Cause B: Inadequate Temperature Control. Nitration is a highly exothermic reaction.[3] Failure to maintain low temperatures can lead to thermal runaway, causing decomposition of the starting material and the formation of oxidized, tarry byproducts.[8]
-
Solution B: Maintain Strict Cryogenic Conditions. The nitration of the protected acetamide should be performed at 0-5°C, with the nitrating agent added slowly and dropwise to a cooled solution of the substrate in sulfuric acid.[6] For direct nitration attempts, even lower temperatures of -15°C are recommended.[9] An ice-salt bath or a cryo-cooler is essential for this step.
Question 2: The reaction mixture has turned dark brown or black, and I'm isolating a tarry, impure product. Why is this happening?
Answer:
The formation of dark, tarry materials is a classic sign of oxidation, a common side reaction when nitrating anilines directly.
-
Probable Cause: Oxidation of the Amino Group. The strong oxidizing nature of nitric acid, especially in the presence of sulfuric acid, can directly oxidize the electron-rich aniline ring and the amino group itself.[7][8] This leads to a complex mixture of polymerized and oxidized byproducts, which are difficult to remove and significantly lower the yield of the desired nitroaniline.
-
Solution: Amine Protection and Controlled Reagent Addition. As detailed in the previous question, protecting the amine as an acetamide is the primary solution. The amide is far more resistant to oxidation than the free amine. Additionally, ensure that the nitric acid is added slowly (e.g., over several hours for a large-scale reaction) to the reaction mixture below the surface of the liquid while maintaining a low temperature (0-5°C).[6] This minimizes localized high concentrations of the oxidizing agent and allows the heat of reaction to dissipate effectively.
Question 3: I'm struggling with the workup and purification. How can I effectively isolate the pure product?
Answer:
Effective isolation is key to achieving high purity. The workup procedure is designed to carefully neutralize the strong acid, precipitate the product, and remove impurities.
-
Probable Cause A: Improper Quenching. Dumping the highly acidic reaction mixture directly into a small amount of water can cause a violent exothermic reaction, leading to product degradation.
-
Solution A: Controlled Quenching on Ice. The reaction mixture should be slowly and carefully poured into a large volume of crushed ice or ice-water with vigorous stirring.[6][9] This ensures that the heat from the acid dilution is absorbed, keeping the temperature low and promoting the precipitation of the crude product.
-
Probable Cause B: Inefficient Product Precipitation/Extraction. After quenching, the product may not fully precipitate if the pH is not correctly adjusted, or it may remain partially dissolved in the aqueous layer.
-
Solution B: Careful pH Adjustment and Extraction. After quenching, the pH of the acidic slurry should be carefully adjusted to be basic (pH 8-9) using a solution of sodium hydroxide or sodium bicarbonate.[9][10] This deprotonates any remaining anilinium species and ensures the final product is in its free base form, which is less soluble in water. The precipitated solid can then be filtered. If the product is intended for the deprotection step, it is often extracted into an organic solvent like ethyl acetate or dichloromethane.[6][10] The organic layer should then be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated.[10]
-
Probable Cause C: Residual Impurities. Even with a proper workup, isomeric impurities or unreacted starting material may remain.
-
Solution C: Recrystallization or Column Chromatography. The crude product can be purified by recrystallization from a suitable solvent system, such as petroleum ether.[6][10] For very high purity requirements, silica gel column chromatography may be necessary.[11]
Part 2: Frequently Asked Questions (FAQs)
Q1: Is the amine protection step (acetylation) absolutely necessary? While some protocols for direct nitration exist, they often report inconsistent results and are difficult to scale.[5][9] For achieving high, reproducible yields (>75-80%) and high purity, the three-step sequence involving acetylation is strongly recommended by both academic literature and patent procedures.[1][6] It provides superior control over both regioselectivity and side reactions like oxidation.
Q2: What are the key safety considerations for this reaction? The primary hazard is the use of a highly corrosive and oxidizing nitrating mixture (fuming nitric acid and concentrated sulfuric acid).[1][5] This mixture can cause severe burns and reacts violently with many organic materials. The reaction is also highly exothermic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety glasses, face shield), and have a neutralization bath (e.g., sodium bicarbonate solution) ready in case of spills. Ensure robust temperature control and slow reagent addition.
Q3: How can this synthesis be adapted for large-scale industrial production? For industrial scale-up, transitioning from batch processing to continuous flow chemistry offers significant advantages in safety and efficiency.[5] The acetylation and nitration steps can be "telescoped" in a microreactor system.[1] This approach provides superior heat transfer, precise control over reaction time and temperature, and minimizes the volume of hazardous nitrating mixture present at any given moment, thus preventing thermal runaway.[1][5] This method has been successfully scaled to a pilot-plant level, achieving high yields and throughput.[1]
Part 3: Optimized Experimental Protocol
This protocol details the robust, three-step synthesis route involving amine protection, which is proven to deliver higher and more consistent yields.
Step 1: Acetylation of 4-Fluoro-2-methoxyaniline
-
In a round-bottom flask, dissolve 4-fluoro-2-methoxyaniline (1.0 eq) in acetic acid.
-
Stir the mixture at room temperature (25-35°C) for 10-15 minutes.
-
Slowly add acetic anhydride (approx. 1.2 eq) to the reaction mass over 1-2 hours, maintaining the temperature between 25-35°C.
-
Heat the reaction mixture to 90°C and stir at this temperature for 3-5 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to yield N-(4-fluoro-2-methoxyphenyl)acetamide.[6]
Step 2: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide
-
In a clean, dry round-bottom flask equipped with a dropping funnel and a thermometer, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add the N-(4-fluoro-2-methoxyphenyl)acetamide from Step 1 in portions, ensuring the temperature does not rise above 5°C.
-
Once the addition is complete, slowly add fuming nitric acid (approx. 1.1 eq) dropwise via the dropping funnel over 4-6 hours, maintaining the temperature strictly between 0-5°C.
-
Stir the reaction at 0°C for an additional 1-2 hours after the addition is complete.
-
Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Filter the resulting solid precipitate, wash with cold water until the filtrate is neutral, and dry to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.[6]
Step 3: Deprotection to this compound
-
In a round-bottom flask, suspend the N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide from Step 2 in methanol.
-
Add concentrated hydrochloric acid to the mixture at room temperature.
-
Heat the reaction to reflux and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture and distill off the methanol under reduced pressure.
-
Add water to the residue and adjust the pH to ~9.0 with an aqueous NaOH solution to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
For higher purity, the crude solid can be recrystallized from a solvent like petroleum ether to yield pure this compound.[6]
Part 4: Data Presentation
| Parameter | Direct Nitration Method | Protected Amine (Acetylation) Method | Continuous Flow Method |
| Starting Material | 4-Fluoro-2-methoxyaniline[9] | 4-Fluoro-2-methoxyaniline[6] | 4-Fluoro-2-methoxyaniline[1] |
| Key Reagents | KNO₃ / H₂SO₄[9] | 1. Acetic Anhydride2. Fuming HNO₃ / H₂SO₄3. HCl / MeOH[6] | 1. Acetic Anhydride2. HNO₃ / Acetic Acid[1] |
| Nitration Temp. | -15°C[9] | 0-5°C[6] | 20-80°C (in microreactor)[5] |
| Number of Steps | 1 | 3 | 3 (telescoped steps) |
| Reported Yield | ~83% (can be inconsistent)[9] | ~73-78% (over 2-3 steps)[6] | 82-83% (over 2 steps)[1][5] |
| Key Advantages | Fewer steps | High purity, reliable, good control | High safety, scalable, efficient[1] |
| Key Disadvantages | Risk of oxidation, side products, low yield[5] | More steps, longer total reaction time | Requires specialized equipment |
Part 5: Visualization
Diagram 1: Optimized Synthesis Pathway
Caption: Three-step synthesis via amine protection.
Diagram 2: Troubleshooting Workflow
Caption: A logical guide to troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 7. brainly.in [brainly.in]
- 8. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 9. Page loading... [guidechem.com]
- 10. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 11. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Fluoro-4-methoxy-5-nitroaniline
Welcome to the technical support center for the purification of 2-fluoro-4-methoxy-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring both the success and integrity of your work.
Purification Workflow Overview
The purification of this compound from a crude reaction mixture typically involves a series of logical steps designed to remove unreacted starting materials, byproducts, and other impurities. The general workflow is outlined below.
Technical Support Center: Synthesis of 2-Fluoro-4-methoxy-5-nitroaniline
Introduction: The synthesis of 2-fluoro-4-methoxy-5-nitroaniline is a critical step in the development of advanced pharmaceutical agents, most notably as a key intermediate for Osimertinib (Tagrisso®), a third-generation EGFR tyrosine kinase inhibitor.[1][2] Achieving high purity and yield is paramount, as the quality of this intermediate directly impacts the entire downstream synthetic pathway.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, focusing on the common and often challenging nitration of 4-fluoro-2-methoxyaniline. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern the formation of side products, empowering you to optimize and control your reaction outcomes.
Section 1: The Core Synthesis Pathway: An Overview
The most prevalent laboratory and industrial synthesis of this compound involves the electrophilic aromatic substitution (EAS) nitration of 4-fluoro-2-methoxyaniline. The reaction is typically performed in a strong acid, such as concentrated sulfuric acid, with a nitrating agent like potassium nitrate or a mixture of nitric and sulfuric acids at low temperatures.[3][4]
The regioselectivity of this reaction is governed by the directing effects of the substituents on the aniline ring:
-
-NH₂ (Amino) Group: A powerful activating, ortho, para-director.
-
-OCH₃ (Methoxy) Group: A strong activating, ortho, para-director.
-
-F (Fluoro) Group: A deactivating, ortho, para-director.
The desired product results from nitration at the C5 position, which is ortho to the methoxy group and para to the amino group. The combined activating strength of the -NH₂ and -OCH₃ groups strongly favors substitution at this position. However, the high reactivity of the ring also makes it susceptible to several side reactions.
References
Technical Support Center: Optimization of Nitration Conditions for 3-Fluoro-4-methoxyaniline
Document ID: TSC-NITRO-3F4MA-001
Version: 1.0
Introduction: The Challenge of Regioselective Nitration
3-Fluoro-4-methoxyaniline is a valuable building block in pharmaceutical and materials science. Its nitration is a critical step for introducing a nitro group, which can be further transformed into various functional groups. However, the electrophilic aromatic substitution (EAS) of this substrate presents a significant regioselectivity challenge. The aniline amine (-NH₂) and the methoxy (-OCH₃) groups are both potent ortho-, para-directing activators, while the fluoro (-F) group is an ortho-, para-directing deactivator. This complex interplay of electronic and steric effects can lead to a mixture of undesired isomers, complicating purification and reducing the overall yield of the target molecule, 3-fluoro-4-methoxy-6-nitroaniline.
Direct nitration of anilines using strong acids like a nitric acid/sulfuric acid mixture is often problematic. The strongly acidic medium protonates the amino group to form an anilinium ion (-NH₃⁺), which is a powerful meta-directing deactivator.[1][2] This can lead to significant formation of the meta-nitro product, alongside oxidation and the creation of tarry by-products.[1][2]
To overcome these challenges, a common and effective strategy is the protection of the highly activating amino group via acetylation.[2][3][4] The resulting acetamide is still an ortho-, para-director but is significantly less activating than the free amine, allowing for a more controlled and selective nitration.[4] This guide provides a comprehensive troubleshooting and optimization framework based on this proven two-step approach: acetylation followed by nitration and subsequent deprotection.
Experimental Workflow Overview
The recommended pathway involves three key stages. Understanding this workflow is essential for effective troubleshooting.
References
challenges in the scale-up of 2-fluoro-4-methoxy-5-nitroaniline production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-fluoro-4-methoxy-5-nitroaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this important chemical intermediate. As a key building block in the synthesis of pharmaceuticals like Osimertinib, a targeted cancer therapy, robust and scalable production is critical.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot issues you may encounter during laboratory synthesis and industrial scale-up.
Synthesis Overview: The Acetyl-Protection Strategy
Direct nitration of 4-fluoro-2-methoxyaniline is often problematic, leading to oxidation of the highly activated amino group and the formation of multiple side products, resulting in low yields and difficult purification.[2] A more reliable and scalable approach involves a three-step synthesis utilizing an acetyl protecting group. This strategy temporarily deactivates the amine, allowing for controlled and regioselective nitration, followed by deprotection to yield the final product.
The workflow is as follows:
-
Acetylation: The amino group of 4-fluoro-2-methoxyaniline is protected using acetic anhydride.
-
Nitration: The intermediate, N-(4-fluoro-2-methoxyphenyl)acetamide, undergoes electrophilic aromatic substitution with a nitrating agent.
-
Hydrolysis (Deprotection): The acetyl group is removed under acidic conditions to yield the target molecule, this compound.
Caption: The three-step synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to protect the amine group of 4-fluoro-2-methoxyaniline before nitration?
A1: The amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution. Attempting to nitrate 4-fluoro-2-methoxyaniline directly often leads to undesirable side reactions, including oxidation of the aniline functionality, which can result in the formation of tar-like by-products and a significant decrease in yield.[2] By converting the amine to an amide (acetylation), its activating effect is moderated. This allows for a more controlled nitration, improving the regioselectivity and preventing oxidative degradation, which is crucial for achieving high purity and yield, especially at scale.[3][4]
Q2: What are the most common nitrating agents and conditions for this synthesis?
A2: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a standard and effective nitrating agent. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Other reagents like potassium nitrate (KNO₃) in sulfuric acid can also be used.[5][6] The reaction is highly exothermic and typically performed at low temperatures (e.g., 0-5°C) to control the reaction rate, minimize by-product formation, and ensure safety.[4]
Q3: What are the primary safety hazards to consider during scale-up?
A3: The primary hazard is the potential for a thermal runaway reaction during the nitration step. Nitrations are highly exothermic, and if the heat generated exceeds the cooling capacity of the reactor, the temperature can rise uncontrollably.[3] This can lead to violent decomposition of the reaction mixture. Nitroanilines themselves can be thermally unstable at elevated temperatures, posing a secondary decomposition risk.[7] Therefore, robust temperature control, slow addition of reagents, emergency cooling systems, and a thorough understanding of the reaction's thermal profile via calorimetric studies are essential for safe scale-up.
Q4: How can continuous flow chemistry improve the production of this compound?
A4: Continuous flow chemistry offers significant advantages for this process, particularly for the hazardous nitration step.[3] Flow reactors have a very high surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control, which drastically reduces the risk of thermal runaway.[8][9] The small reactor volume at any given time (low hold-up) also minimizes the potential impact of any process upset. This technology allows for the "telescoping" of reaction steps (e.g., acetylation directly followed by nitration), which can reduce processing time and improve efficiency.[2] A study demonstrated a successful scale-up from a throughput of 25 mmol/h at the lab scale to 2 mol/h at the pilot scale using a continuous flow process, achieving an 83% isolated yield.[3]
Troubleshooting Guide
This section addresses specific experimental issues. If your problem is not listed, please consult the detailed protocol and safety data sheets.
Caption: A logical workflow for troubleshooting common scale-up issues.
Problem: My initial attempts at direct nitration of 4-fluoro-2-methoxyaniline resulted in a dark, intractable mixture with very low yield of the desired product.
-
Probable Cause: This is a classic issue when attempting to directly nitrate a highly activated aniline. The strong oxidizing conditions of the nitrating mixture are likely degrading the starting material.[2] The amino group makes the aromatic ring highly susceptible to over-oxidation.
-
Recommended Solution: You must protect the amine functionality before nitration. The most common and effective method is acetylation using acetic anhydride to form N-(4-fluoro-2-methoxyphenyl)acetamide. This intermediate is stable under nitrating conditions. Following nitration, the acetyl group can be easily removed via acid-catalyzed hydrolysis.[4]
Problem: The yield of my nitration step is good, but I am getting a significant amount of an unwanted regioisomer.
-
Probable Cause: The formation of regioisomers, such as 4-fluoro-2-methoxy-6-nitroaniline, can occur during the nitration step.[2] The regiochemical outcome is highly dependent on reaction conditions, particularly temperature. Higher temperatures can lead to a loss of selectivity.
-
Recommended Solution:
-
Strict Temperature Control: Maintain the reaction temperature rigorously, ideally between 0°C and 5°C, during the addition of the nitrating agent and for the duration of the reaction.[4]
-
Slow Addition: Add the nitrating agent slowly and subsurface to the solution of the acetylated aniline in sulfuric acid. This prevents localized temperature spikes and high concentrations of the nitrating agent, which can favor side reactions.
-
Solvent and Reagent Choice: While mixed acid is standard, exploring different nitration systems could be beneficial. However, for this substrate, temperature control is the most critical parameter for selectivity.
-
Problem: During scale-up of the nitration in a batch reactor, I am struggling to control the temperature upon adding the nitric acid.
-
Probable Cause: The heat generated by the reaction is exceeding the heat removal capacity of your reactor. This is a common scale-up challenge, as the volume (heat generation) increases by a cube function while the surface area (heat removal) only increases by a square function.
-
Recommended Solution:
-
Engineering Controls: Ensure your reactor has sufficient cooling capacity (e.g., a well-maintained jacket with a powerful chiller). Verify that the stirring is adequate to ensure uniform temperature throughout the batch.
-
Procedural Controls: Reduce the addition rate of the nitrating agent significantly. You may also consider diluting the nitrating agent, although this will increase batch volume.
-
Advanced Technology: For industrial-scale production, strongly consider transitioning to a continuous flow reactor. This technology is inherently safer for highly exothermic reactions like nitration due to its superior heat transfer capabilities.[3][8]
-
Problem: The final hydrolysis (deprotection) step is slow or incomplete.
-
Probable Cause: The hydrolysis of the amide back to the aniline requires forcing conditions. Insufficient acid concentration, low temperature, or short reaction time can lead to an incomplete reaction.
-
Recommended Solution:
-
Reaction Conditions: Ensure an adequate amount of a strong acid like hydrochloric acid (HCl) is used. The reaction is typically run at reflux temperature to drive it to completion.[4][10]
-
Monitoring: Monitor the reaction progress using a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Do not stop the reaction until the starting material (the N-acetylated compound) is no longer detected.
-
Work-up: After completion, the reaction is quenched in water and neutralized. Be aware that the product will precipitate upon neutralization. Ensure pH is carefully controlled to maximize recovery.[5]
-
Key Experimental Protocols & Data
The following is a representative laboratory-scale protocol based on established procedures.[4][10] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Step | Reaction | Key Reagents | Temp. (°C) | Time (hrs) | Typical Yield |
| A | Acetylation | 4-fluoro-2-methoxyaniline, Acetic Anhydride, Acetic Acid | 90°C | 3-5 | ~83% |
| B | Nitration | N-(4-fluoro-2-methoxyphenyl)acetamide, H₂SO₄, Fuming HNO₃ | 0-5°C | 1-2 | ~78% |
| C | Hydrolysis | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, HCl, Methanol | Reflux (~65°C) | 3-5 | ~74% |
Step A: Acetylation - Synthesis of N-(4-fluoro-2-methoxyphenyl)acetamide
-
In a suitable reaction vessel, add 4-fluoro-2-methoxyaniline (1.0 eq) to acetic acid.
-
Stir the mixture at room temperature (25-30°C) for 10-15 minutes until a solution is formed.
-
Slowly add acetic anhydride (1.2 eq) to the reaction mass, maintaining the temperature between 25-35°C.
-
Heat the reaction mixture to 90°C and maintain for 3-5 hours, monitoring by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mass and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry under vacuum. The product can be purified by recrystallization from a suitable solvent like ethanol/water.
Step B: Nitration - Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide
-
In a clean, dry, jacketed reactor cooled to 0°C, add concentrated sulfuric acid.
-
Slowly add the N-(4-fluoro-2-methoxyphenyl)acetamide (1.0 eq) from Step A in portions, ensuring the internal temperature does not exceed 5-10°C.
-
Prepare a nitrating mixture (e.g., fuming nitric acid in sulfuric acid).
-
Add the nitrating agent dropwise to the reaction mixture over 4-6 hours, maintaining the internal temperature strictly between 0-5°C.
-
Stir the reaction at 0°C for an additional 1-2 hours after the addition is complete.
-
Very slowly and carefully, quench the reaction by pouring it onto crushed ice/chilled water.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with water to remove residual acid, and dry.
Step C: Hydrolysis - Synthesis of this compound
-
To a reaction vessel, add the N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (1.0 eq) from Step B and methanol.
-
Add concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Distill off the methanol under vacuum.
-
Cool the residue, which may solidify. Add water and adjust the pH to ~9.0 with a base (e.g., NaOH solution) to precipitate the product fully.
-
Filter the yellow solid product, wash with water, and dry under vacuum at 50-60°C.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. 4-fluoro-2-Methoxy-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. iokinetic.com [iokinetic.com]
- 8. researchgate.net [researchgate.net]
- 9. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 10. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
Technical Support Center: Recrystallization of 2-Fluoro-4-methoxy-5-nitroaniline
Welcome to the technical support center for the purification of 2-fluoro-4-methoxy-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this key chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Introduction: The Critical Role of Purity
This compound is a vital building block in the synthesis of various pharmaceutical compounds, including targeted cancer therapies.[1] Its purity is paramount, as even trace impurities can impact downstream reaction yields, introduce unwanted side products, and complicate regulatory approval. Recrystallization is a powerful and cost-effective technique for achieving the high purity required for these applications. This guide will provide a comprehensive framework for developing and troubleshooting recrystallization protocols for this specific molecule.
Physicochemical Properties at a Glance
Understanding the inherent properties of this compound is the foundation for developing a successful recrystallization strategy. The interplay of its functional groups—a fluoro, a methoxy, a nitro, and an aniline moiety—dictates its solubility and crystalline behavior.
| Property | Value/Description | Source |
| Molecular Formula | C₇H₇FN₂O₃ | [1][2] |
| Molecular Weight | 186.14 g/mol | [1][2] |
| Appearance | Yellow to orange crystalline solid.[3] | [3] |
| Melting Point | 128.0 to 132.0 °C | [4] |
| Solubility | Sparingly soluble in water.[1][3] Soluble in polar organic solvents such as ethanol, acetone, and dimethylformamide.[1][3] | [1][3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the recrystallization of this compound.
Solvent Selection: Where do I start?
Question: What is the best solvent for recrystallizing this compound?
Answer: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For this compound, polar organic solvents are a good starting point due to the polar nitro and amine groups.
Recommended Solvents to Screen:
-
Ethanol: Often a good first choice for nitroanilines.
-
Methanol: Similar to ethanol but may offer different solubility characteristics.
-
Isopropanol: A slightly less polar alcohol that can be effective.
-
Ethyl Acetate: Can be a good option, sometimes in a solvent system with a non-polar solvent like hexanes.
-
Acetone: Its high volatility can sometimes make it tricky to handle, but it's a powerful solvent.[1][3]
Expert Insight: A mixed solvent system can often provide the optimal solubility gradient. A common approach is to dissolve the compound in a "good" solvent (e.g., ethanol) at its boiling point and then add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy (the saturation point). Reheating to clarify the solution followed by slow cooling can yield high-purity crystals.
The Compound Won't Dissolve: What should I do?
Question: I've added a significant amount of hot solvent, but my this compound isn't dissolving completely.
Answer: This indicates that the chosen solvent is not a good "good" solvent for this compound at that temperature, or you may have a large amount of insoluble impurities.
Troubleshooting Steps:
-
Increase Temperature: Ensure you are at or near the boiling point of the solvent.
-
Add More Solvent: Incrementally add more hot solvent. If a very large volume is required, this may lead to poor recovery, and a different solvent should be considered.
-
Hot Filtration: If you suspect insoluble impurities, perform a hot filtration. Dissolve the crude material in a slight excess of hot solvent and quickly filter it through a pre-warmed funnel with fluted filter paper. This will remove any insoluble particulates.
-
Switch Solvents: If the compound remains largely insoluble, a more polar solvent may be necessary. For instance, if ethanol is not working, consider a switch to a solvent like N,N-dimethylformamide (DMF), though be mindful of its high boiling point and potential for difficult removal.
Oiling Out: Why is my product forming an oil instead of crystals?
Question: Upon cooling, my dissolved compound separated as an oil. How can I fix this?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that precipitation occurs above the compound's melting point.
Causality and Solutions:
-
High Solute Concentration: The solution may be too concentrated. Reheat the mixture to dissolve the oil and add more solvent to decrease the saturation level.
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Inappropriate Solvent: The solvent may be too "good" of a solvent. Try a solvent with a lower boiling point or use a mixed solvent system where you can adjust the polarity.
No Crystals Form Upon Cooling: What went wrong?
Question: My solution is clear even after cooling in an ice bath. Why aren't crystals forming?
Answer: This is a common issue that usually points to one of two things: either the solution is not sufficiently saturated, or there's a kinetic barrier to nucleation.
Troubleshooting Workflow:
References
- 1. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: A Researcher's Guide to Purifying 2-Fluoro-4-methoxy-5-nitroaniline
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-fluoro-4-methoxy-5-nitroaniline. As a crucial intermediate in the synthesis of pharmaceuticals like Mereletinib and Osimertinib, its purity is paramount.[1][2][3] This document provides a comprehensive resource for troubleshooting common purification challenges, presented in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should expect in my crude this compound?
The impurity profile of your crude product is intrinsically linked to its synthetic route. A common method for synthesizing this compound is the nitration of 4-fluoro-2-methoxyaniline.[2][4] Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: The presence of 4-fluoro-2-methoxyaniline is common if the nitration reaction does not go to completion.
-
Isomeric Byproducts: Nitration of the aromatic ring can also occur at other positions, leading to the formation of regioisomers such as 4-fluoro-2-methoxy-3-nitroaniline or 2-fluoro-6-methoxy-5-nitroaniline. These isomers often have very similar polarities to the desired product, making them challenging to separate.
-
Over-nitration Products: The introduction of a second nitro group on the aromatic ring can lead to dinitro compounds, which are typically more polar.
-
Residual Acids and Reagents: Depending on the workup procedure, residual acids like sulfuric acid or nitric acid, and inorganic salts may be present.[2][4][5]
Table 1: Common Impurities and Their Characteristics
| Impurity | Structure | Key Characteristics |
| 4-fluoro-2-methoxyaniline (Starting Material) | C₇H₈FNO | Less polar than the nitrated product. |
| Isomeric Nitroanilines | C₇H₇FN₂O₃ | Similar polarity to the desired product, often requiring careful chromatographic separation. |
| Dinitro compounds | C₇H₆FN₃O₅ | More polar than the desired product. |
| Residual Acids | H₂SO₄, HNO₃ | Can often be removed with an aqueous basic wash during workup. |
Q2: My recrystallization of this compound is giving me a poor yield. What can I do to improve it?
Low yields during recrystallization are a common frustration. The key to a successful recrystallization is selecting an appropriate solvent system.[6] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting Low Recrystallization Yields:
-
Solvent Selection: Experiment with a range of solvents. For nitroanilines, alcohols like ethanol or methanol, or a mixed solvent system such as ethanol/water or petroleum ether/ethyl acetate can be effective.[5][7]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve your crude product. An excess of solvent will keep more of your product dissolved even after cooling, thus reducing the yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and can improve recovery.
-
"Salting Out": If using a mixed solvent system like ethanol/water, after dissolving the compound in hot ethanol, slowly add hot water until the solution becomes slightly cloudy, then add a few drops of hot ethanol to clarify. This brings the solution closer to its saturation point.
Q3: My final product has a brownish tint instead of the expected light yellow. What causes this discoloration?
The discoloration of nitroanilines is often due to the presence of trace impurities.
-
Oxidation: Anilines are susceptible to air oxidation, which can produce colored byproducts. This is often accelerated by heat and light.
-
Residual Nitrating Agents: Traces of the nitrating mixture can lead to the formation of highly colored species.
-
Trapped Mother Liquor: Impurities present in the mother liquor can become trapped within the crystals if they are not washed properly after filtration.
Decolorization Techniques:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb many colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Thorough Washing: After filtering your recrystallized product, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
Q4: How do I select the best mobile phase for column chromatography of this compound?
Choosing the right solvent system for column chromatography is crucial for achieving good separation. The goal is to find a system where your target compound has an Rf value of around 0.3 on a TLC plate.
Systematic Approach to Solvent Selection:
-
Start with a Binary System: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[7]
-
TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various ratios of your chosen solvent system (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).
-
Optimize the Ratio: Adjust the solvent ratio until you achieve good separation between the spot for your desired product and the impurity spots.
Caption: Workflow for selecting a mobile phase for column chromatography.
Troubleshooting Guide
Problem: My compound "oils out" during recrystallization instead of forming crystals.
Cause: This occurs when the crude material melts before it dissolves in the hot solvent. The molten compound is immiscible with the solvent, forming an oil.
Solution:
-
Increase the Solvent Volume: Add more of the hot recrystallization solvent. This may lower the boiling point of the mixture sufficiently to allow the compound to dissolve before it melts.
-
Switch to a Higher Boiling Solvent: Choose a solvent with a higher boiling point.
-
Use a Mixed Solvent System: Dissolve the compound in a small amount of a good solvent (one in which it is very soluble), and then slowly add a poor solvent (one in which it is less soluble) until the solution becomes turbid. Then, heat to clarify and cool slowly.
Problem: I see overlapping spots on my TLC plate after column chromatography.
Cause: The chosen mobile phase does not have sufficient resolving power to separate your product from a particular impurity, which is common with isomers.
Solution:
-
Change the Solvent System: Try a different combination of solvents. For example, if you are using hexane/ethyl acetate, you could try dichloromethane/methanol. Even a small change can alter the selectivity of the separation.
-
Use a Different Stationary Phase: If changing the mobile phase doesn't work, consider using a different stationary phase, such as alumina instead of silica gel.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[8][9]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and the activated charcoal.
-
Slowly add hot water to the filtrate until it becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in a slurry of hexane.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent completely.
-
Load the Column: Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elute the Column: Start eluting with a non-polar mobile phase (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the mobile phase (e.g., to 4:1).
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. nbinno.com [nbinno.com]
- 2. sfdchem.com [sfdchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Page loading... [wap.guidechem.com]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 8. Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 1075705-01-9|4-Fluoro-2-methoxy-5-nitroaniline|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis of 2-Fluoro-4-methoxy-5-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-fluoro-4-methoxy-5-nitroaniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this critical pharmaceutical intermediate. As a key building block in the production of drugs like Osimertinib, a targeted therapy for non-small cell lung cancer, achieving a high-yield, high-purity synthesis is paramount.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges of this nuanced nitration reaction.
Troubleshooting Guide & FAQs
Q1: My reaction yield is extremely low, or I'm observing no desired product. What are the primary causes?
A1: This is a common and frustrating issue, often pointing to one of several critical factors. The direct nitration of 4-fluoro-2-methoxyaniline is notoriously challenging.[1]
-
Oxidation of the Aniline: The most probable cause is the oxidation of the electron-rich aniline starting material by the strong nitrating mixture (e.g., HNO₃/H₂SO₄).[3] The free amino group (-NH₂) is highly susceptible to oxidation, which leads to the formation of tarry, polymeric by-products instead of the desired nitroaniline.[4] Initial trials using patent protocols with concentrated H₂SO₄ and KNO₃ or HNO₃ on unprotected 4-fluoro-2-methoxyaniline have shown this exact issue, resulting in only trace amounts of the product.[1]
-
Poor Reaction Heterogeneity: At low temperatures, the reaction mixture can become a thick, heterogeneous slurry that is difficult to stir effectively.[1] Poor mixing prevents efficient contact between the substrate and the nitrating agent, leading to incomplete reaction and localized overheating, which further promotes side reactions.
-
Suboptimal Temperature Control: Nitration is a highly exothermic process.[5][6] If the temperature is not strictly maintained at a low level (typically between -15°C and 5°C), side reactions, including di-nitration and oxidation, will dominate.[7][8]
Expert Recommendation: The Amine Protection Strategy
To circumvent these issues, the most reliable solution is to temporarily protect the amine group via acetylation before nitration.[3][7][9] This strategy involves two extra steps but provides a much more robust and higher-yielding process.
-
Acetylation: React 4-fluoro-2-methoxyaniline with acetic anhydride to form N-(4-fluoro-2-methoxyphenyl)acetamide. This converts the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group, which is much less susceptible to oxidation.[10]
-
Nitration: The resulting acetanilide is then nitrated. The acetyl group directs the incoming nitro group primarily to the para position relative to itself, yielding the desired N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.
-
Deprotection (Hydrolysis): The acetyl group is then easily removed by acid or base hydrolysis to yield the final product, this compound.[7][11]
This multi-step approach provides superior control over the reaction, consistently leading to higher yields and purity.
Q2: My analysis shows a mixture of isomers. How can I improve the regioselectivity for the 5-nitro position?
A2: The formation of multiple isomers is a classic problem in the nitration of aniline derivatives. The cause lies in the pH-dependent nature of the amino group.
-
Directing Group Ambiguity: In a neutral state, the amino group (-NH₂) is a powerful ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring.[12] However, in the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺).[4][13] This anilinium ion is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.[3][4]
-
Resulting Mixture: Consequently, the direct nitration of aniline often yields a complex mixture of ortho-, para-, and a significant amount of meta-substituted products, along with oxidation by-products.[3][4]
Expert Recommendation: Control via Acetylation
As detailed in Q1, protecting the amine as an acetamide (-NHCOCH₃) is the key to ensuring high regioselectivity. The acetamide group is still an ortho-, para-director but is bulky enough to sterically hinder the ortho positions. This steric hindrance strongly favors the substitution of the nitro group at the para position relative to the acetamide, which corresponds to the desired 5-position on the final product.[12] This strategy effectively eliminates the formation of the meta isomer and significantly reduces ortho-isomer formation.
Q3: The reaction is highly exothermic and difficult to manage. What are the best practices for ensuring safety?
A3: Safety is the highest priority when performing nitration. These reactions are notoriously energetic and have the potential for thermal runaway if not properly controlled.[6][14]
-
Inherent Hazards: The mixture of nitric and sulfuric acids is extremely corrosive and a powerful oxidizing agent.[15][16][17] The reaction itself generates a significant amount of heat, which can accelerate the reaction rate, leading to a dangerous feedback loop of heat generation.[6] This can cause rapid temperature and pressure increases, posing an explosion risk.[6][18]
Expert Recommendations for Safe Handling:
-
Strict Temperature Control: Always perform the reaction in a vessel equipped with efficient cooling (e.g., an ice-salt bath or a cryo-cooler) to maintain the recommended low temperature (e.g., 0-5°C).[7]
-
Slow & Controlled Addition: The nitrating agent must be added slowly and dropwise to the substrate solution with vigorous stirring. This ensures that the heat generated is dissipated effectively by the cooling system and prevents localized hot spots.[8]
-
Continuous Monitoring: Use a thermometer to monitor the internal reaction temperature continuously. The addition rate should be adjusted to ensure the temperature does not exceed the set limit.
-
Proper PPE: Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[14][17] The reaction must be conducted in a certified chemical fume hood.[14]
-
Consider Continuous Flow Chemistry: For larger-scale synthesis, transitioning from batch to a continuous flow reactor is a well-established technique for enhancing safety.[1] Flow reactors offer superior heat and mass transfer, minimizing the risk of thermal runaway by keeping the reaction volume small at any given moment.[1][5]
Q4: What is the most effective work-up and purification procedure?
A4: A careful work-up and purification protocol is essential for isolating a high-purity product.
Expert Recommendations for Work-up and Purification:
-
Quenching: Once the reaction is complete (monitored by TLC or HPLC), the reaction mixture should be quenched by pouring it slowly and carefully onto a large amount of crushed ice or ice-cold water.[7][8] This step deactivates the nitrating agent and begins to precipitate the crude product.
-
Neutralization: The acidic aqueous mixture is then neutralized. Slowly add a base, such as sodium hydroxide (NaOH) solution or aqueous ammonia, while keeping the mixture cool in an ice bath until the pH is basic (pH 8-9).[8][11] This will fully precipitate the aniline product.
-
Isolation: The precipitated solid can be collected by vacuum filtration. If the product is oily or does not fully precipitate, it should be extracted from the aqueous layer using an appropriate organic solvent like ethyl acetate or dichloromethane.[7][11]
-
Washing: The collected solid should be washed thoroughly with water to remove any residual acids and salts.[7] If an extraction was performed, the organic layer should be washed with water and then a saturated brine solution.[11]
-
Drying: Dry the isolated product. If extracted, the organic layer should be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent removal.[11][15] The filtered solid should be dried in a vacuum oven at a moderate temperature (e.g., 50-60°C).[7]
-
Final Purification: For highest purity, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol, ethanol) or by column chromatography on silica gel.[11]
Experimental Protocols & Data
Protocol: Recommended Synthesis via Acetylation Pathway
This protocol is based on established, high-yield methods described in the literature.[7]
Step A: N-(4-fluoro-2-methoxyphenyl)acetamide (Protection)
-
In a round-bottom flask, dissolve 4-fluoro-2-methoxyaniline (1.0 eq) in acetic acid.
-
Stir the mixture at room temperature (25-30°C).
-
Slowly add acetic anhydride (1.1 eq) to the mixture over 1-2 hours, maintaining the temperature below 35°C.
-
Heat the reaction mixture to approximately 90°C and stir for 3-5 hours.
-
After cooling, pour the reaction mass into cold water and stir for 1-2 hours to precipitate the product.
-
Filter the solid, wash with water, and dry to yield N-(4-fluoro-2-methoxyphenyl)acetamide.
Step B: N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (Nitration)
-
In a clean, dry flask, add concentrated sulfuric acid and cool to 0°C in an ice-salt bath.
-
Slowly add the N-(4-fluoro-2-methoxyphenyl)acetamide from Step A, ensuring the temperature remains between 0-5°C.
-
In a separate vessel, prepare the nitrating agent (e.g., fuming nitric acid or potassium nitrate dissolved in concentrated sulfuric acid).
-
Add the nitrating agent dropwise to the acetamide solution over 4-6 hours, maintaining the internal temperature strictly between 0-5°C.
-
Stir the mixture at 0°C for an additional 1-2 hours after the addition is complete.
-
Slowly pour the reaction mass into a beaker of chilled water/ice and stir for 1-2 hours.
-
Filter the resulting solid, wash thoroughly with water, and dry.
Step C: this compound (Deprotection)
-
In a round-bottom flask, suspend the N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide from Step B in methanol.
-
Add hydrochloric acid and heat the mixture to reflux (approximately 65-70°C).
-
Maintain reflux for 3-5 hours until the reaction is complete (monitor by TLC/HPLC).
-
Distill off the methanol under vacuum.
-
Cool the residue, add water, and adjust the pH to ~9.0 with NaOH solution.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under vacuum.
-
The crude product can be further purified by recrystallization or trituration with a solvent like petroleum ether to yield high-purity this compound.[7][11]
Data Summary: Comparison of Nitration Conditions
| Method | Starting Material | Nitrating Agent | Temperature | Typical Yield | Reference |
| Direct Nitration | 4-fluoro-2-methoxyaniline | KNO₃ / H₂SO₄ | -15°C | ~84% (crude) | [8] |
| Direct Nitration | 4-fluoro-2-methoxyaniline | HNO₃ / H₂SO₄ | Low Temp | Trace amounts | [1] |
| Protection Route | N-(4-fluoro-2-methoxyphenyl)acetamide | Fuming HNO₃ / H₂SO₄ | 0-5°C | ~78% (nitration step) | [7] |
| Protection Route | N-(4-fluoro-2-methoxyphenyl)acetamide | Fuming HNO₃ / H₂SO₄ | 0-5°C | ~74% (deprotection step) | [7] |
Visual Workflow and Pathway Diagrams
Caption: Troubleshooting logic for low-yield synthesis.
Caption: Recommended synthesis pathway via amine protection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. books.rsc.org [books.rsc.org]
- 11. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. columbuschemical.com [columbuschemical.com]
- 17. eastharbourgroup.com [eastharbourgroup.com]
- 18. ehs.yale.edu [ehs.yale.edu]
Technical Support Center: Catalyst Selection for Reactions Involving 2-Fluoro-4-methoxy-5-nitroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-fluoro-4-methoxy-5-nitroaniline (FMA). This guide provides in-depth, field-proven insights into catalyst selection for the key transformations of this versatile intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.
Understanding the Reactivity of this compound
This compound is a highly functionalized molecule with distinct reactive sites.[1][2] The interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups dictates its chemical behavior.[1][2] The two most common and synthetically useful catalytic reactions involving this substrate are:
-
Selective Reduction of the Nitro Group: Conversion of the nitro group to an amine is a critical step in the synthesis of many pharmaceutical agents, including kinase inhibitors.[1]
-
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The fluorine atom is activated by the strongly electron-withdrawing nitro group, making it a good leaving group for SNAr reactions.[3][4]
This guide is structured to help you select the right catalyst and troubleshoot common issues for these key transformations.
Frequently Asked Questions (FAQs)
Q1: Which reaction is more favorable: nitro reduction or SNAr?
The reaction pathway depends entirely on the chosen reagents and conditions. Catalytic hydrogenation conditions (e.g., H₂ gas with a metal catalyst) will selectively reduce the nitro group. Conversely, reacting FMA with a strong nucleophile in the presence of a base will typically lead to SNAr at the fluorine position.
Q2: I am concerned about hydrodefluorination during nitro reduction. How can I avoid it?
Hydrodefluorination (HDF), the unwanted cleavage of the C-F bond, is a significant risk, particularly with highly active catalysts like Palladium (Pd). To mitigate this, consider using less aggressive catalysts like Raney Nickel or platinum-based catalysts, optimizing reaction conditions (lower temperature and pressure), or using chemical reductants like iron powder in acidic media.[5][6][7]
Q3: My SNAr reaction is sluggish. What can I do?
Slow SNAr reactions are common.[8] Increasing the temperature is the most direct approach. Additionally, ensure your base is strong enough to deprotonate the nucleophile effectively, and consider using a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophile's reactivity. The choice of nucleophile is also critical; stronger nucleophiles will react faster.[3]
Troubleshooting Guide 1: Catalytic Reduction of the Nitro Group
The conversion of this compound to 4-fluoro-2-methoxybenzene-1,5-diamine is a foundational step in many synthetic routes. While catalytic hydrogenation is a powerful tool, it requires careful optimization to achieve high yield and selectivity.
Logical Flow for Catalyst Selection in Nitro Group Reduction
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. acgpubs.org [acgpubs.org]
- 4. vapourtec.com [vapourtec.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Fluoro-4-methoxy-5-nitroaniline for Advanced Research Applications
For Immediate Release
A deep understanding of the reactivity of substituted anilines is paramount for researchers, scientists, and drug development professionals. These compounds are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. This guide provides a comprehensive comparison of the reactivity of 2-fluoro-4-methoxy-5-nitroaniline against other key anilines, supported by scientific principles and experimental considerations.
Introduction: The Strategic Importance of Substituted Anilines
Anilines, aromatic amines, are a cornerstone of modern organic synthesis. Their utility stems from the nucleophilic nature of the amino group and the potential for substitution on the aromatic ring. The electronic and steric properties of substituents on the aniline ring profoundly influence its reactivity, dictating the feasibility and outcome of various chemical transformations. This compound is a particularly interesting substrate due to its unique combination of electron-donating and electron-withdrawing groups, making it a versatile intermediate in complex syntheses.[1][2]
Electronic Profile of this compound: A Tug-of-War of Effects
The reactivity of this compound is a direct consequence of the interplay between its three substituents:
-
Amino Group (-NH₂): A potent activating group that donates electron density to the aromatic ring through resonance, increasing its nucleophilicity.[3][4][5] It is an ortho, para-director in electrophilic aromatic substitution.[3][4]
-
Methoxy Group (-OCH₃): Another strong electron-donating group that activates the ring via resonance.[6]
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards electrophilic attack through both inductive and resonance effects.[7][8] It is a meta-director.[8]
-
Fluoro Group (-F): An interesting case, as it is inductively electron-withdrawing but can donate electron density through resonance. Its small size minimizes steric hindrance.[7]
This combination of opposing electronic effects creates a nuanced reactivity profile, making this compound a valuable tool for targeted synthesis.
Comparative Reactivity Analysis
To fully appreciate the synthetic utility of this compound, its reactivity is best understood in comparison to other common anilines.
Basicity
The basicity of an aniline is a measure of the availability of the nitrogen's lone pair of electrons to accept a proton. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it.[3][9]
| Aniline Derivative | Key Substituents | Predicted Relative Basicity | Rationale |
| 4-Methoxyaniline | -OCH₃ (Donating) | Highest | Strong electron-donating group increases electron density on the nitrogen. |
| Aniline | None | High | Baseline for comparison. |
| This compound | -F, -OCH₃, -NO₂ | Moderate | The electron-donating methoxy group is counteracted by the withdrawing fluoro and strong nitro groups. |
| 4-Nitroaniline | -NO₂ (Withdrawing) | Low | Strong electron-withdrawing group delocalizes the nitrogen lone pair, reducing basicity.[9] |
| 2,4-Dinitroaniline | Two -NO₂ (Withdrawing) | Lowest | Two powerful electron-withdrawing groups significantly decrease the electron density on the nitrogen. |
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, the aromatic ring acts as a nucleophile. The rate and regioselectivity are governed by the substituents.[4] Activating groups increase the reaction rate and direct incoming electrophiles to the ortho and para positions.[3][4] Deactivating groups slow the reaction and direct to the meta position.[8]
Expert Insight: The nitration of 4-fluoro-2-methoxyaniline to produce this compound is a practical example of an EAS reaction.[10][11][12] The strong activating effects of the amino and methoxy groups direct the incoming nitro group to the position ortho to the methoxy group and meta to the amino group, a position also influenced by the directing effect of the fluorine.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group.[13][14][15] The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic attack. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by various nucleophiles.[16]
| Aniline Derivative | Key Features for SNAr | Predicted Reactivity in SNAr |
| This compound | -NO₂ (activating), -F (leaving group) | High |
| 2,4-Dinitroaniline | Two -NO₂ (activating) | Moderate (if a leaving group is present) |
| 4-Nitroaniline | -NO₂ (activating) | Low (if a leaving group is present) |
| Aniline / 4-Methoxyaniline | No strong activating groups | Very Low / Negligible |
Diazotization
Diazotization is a key transformation of primary aromatic amines, converting them into diazonium salts, which are versatile intermediates for a wide range of functional group transformations.[17][18] The reaction involves the attack of the amino group on a nitrosating agent.[19] Therefore, the nucleophilicity of the amino group is a critical factor.
Expert Insight: Electron-donating groups on the aniline ring facilitate diazotization by increasing the nucleophilicity of the amino group.[20] Conversely, electron-withdrawing groups hinder this reaction.
| Aniline Derivative | Electronic Effect on Amino Group | Predicted Ease of Diazotization |
| 4-Methoxyaniline | Electron-donating (-OCH₃) | Most Readily Diazotized |
| Aniline | Neutral | Readily Diazotized |
| This compound | Competing donating (-OCH₃) and withdrawing (-NO₂, -F) groups | Diazotization is feasible but may require optimized conditions |
| 4-Nitroaniline | Electron-withdrawing (-NO₂) | Less Readily Diazotized |
| 2,4-Dinitroaniline | Strongly electron-withdrawing (two -NO₂) | Difficult to Diazotize |
Experimental Protocols
Representative Protocol for Nitration of 4-Fluoro-2-methoxyaniline
This protocol outlines a common method for the synthesis of this compound.[10][11][12]
Materials:
-
4-Fluoro-2-methoxyaniline
-
Concentrated Sulfuric Acid
-
Potassium Nitrate
-
Ice
-
Water
-
Sodium Hydroxide solution
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -15°C, dissolve 4-fluoro-2-methoxyaniline in concentrated sulfuric acid.
-
Slowly add a solution of potassium nitrate in concentrated sulfuric acid, maintaining the temperature below -10°C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the solution by the slow addition of a sodium hydroxide solution to a pH of 8-9, while ensuring the temperature remains low.
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.
Conclusion
This compound presents a unique and valuable reactivity profile for synthetic chemists. Its strategic combination of electron-donating and electron-withdrawing substituents allows for a range of chemical transformations. While its basicity and reactivity in electrophilic aromatic substitution are tempered by the presence of the nitro group, its susceptibility to nucleophilic aromatic substitution is significantly enhanced. A thorough understanding of these competing electronic effects is crucial for leveraging the full synthetic potential of this versatile building block in the development of novel pharmaceuticals and advanced materials.
References
- 1. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. CAS 104-94-9: 4-Methoxyaniline | CymitQuimica [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Page loading... [guidechem.com]
- 11. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 12. 4-fluoro-2-Methoxy-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 13. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 19. youtube.com [youtube.com]
- 20. quora.com [quora.com]
A Comparative Guide to Alternative Reagents for 2-Fluoro-4-methoxy-5-nitroaniline in Synthesis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of alternative reagents to 2-fluoro-4-methoxy-5-nitroaniline, a critical building block in the synthesis of numerous pharmaceutical compounds, most notably the third-generation EGFR inhibitor, Osimertinib.[1][2] The unique substitution pattern of this aniline derivative imparts specific reactivity and properties that are crucial for its role in complex synthetic pathways. However, the exploration of alternative reagents is vital for process optimization, cost reduction, and the development of novel analogues with potentially improved pharmacological profiles.
This guide will delve into the chemical rationale behind the utility of this compound, explore viable alternatives, and present a comparative analysis of their performance based on available experimental data.
The Strategic Importance of this compound
This compound is a highly functionalized aromatic amine. Its utility in pharmaceutical synthesis, particularly in the construction of kinase inhibitors, stems from a combination of electronic and steric factors. The presence of a fluorine atom, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of many heterocyclic compounds.[3] The methoxy group, an electron-donating group, modulates the electron density of the ring and can influence regioselectivity in certain reactions. The nitro group, another powerful electron-withdrawing group, further activates the ring towards nucleophilic attack and provides a synthetic handle for further transformations, such as reduction to an amine.
The primary application of this compound is in the synthesis of pyrimidine-based kinase inhibitors.[4][5] In a typical synthetic sequence, the aniline nitrogen acts as a nucleophile, displacing a leaving group (often a halogen) on a pyrimidine core. The fluorine atom on the aniline ring is often displaced in a subsequent SNAr reaction to introduce further complexity.
The Quest for Alternatives: Rationale and Considerations
The search for alternatives to this compound is driven by several factors:
-
Process Optimization: Exploring alternative reagents can lead to improved reaction yields, milder reaction conditions, and simplified purification procedures.
-
Cost-Effectiveness: The cost of starting materials can significantly impact the overall cost of a synthetic campaign. Identifying more economical alternatives is a key consideration in process chemistry.
-
Novel Analogue Synthesis: The development of new chemical entities often requires the exploration of a diverse range of building blocks. Alternative anilines can lead to the synthesis of novel analogues with potentially enhanced biological activity, improved pharmacokinetic properties, or reduced off-target effects.
-
Overcoming Synthetic Hurdles: In some cases, the specific reactivity of this compound may lead to undesired side reactions or purification challenges. An alternative reagent might offer a more favorable reaction profile.
When considering alternatives, it is crucial to evaluate their structural and electronic similarities to the parent compound. Key parameters to consider include:
-
Nature and Position of the Halogen: The type of halogen (F, Cl, Br) and its position on the ring will significantly impact its lability as a leaving group in SNAr reactions.
-
Presence and Position of Electron-Withdrawing Groups: The number, type, and location of electron-withdrawing groups will dictate the activation of the aromatic ring towards nucleophilic attack.
-
Presence and Position of Electron-Donating Groups: These groups can influence the nucleophilicity of the aniline nitrogen and the regioselectivity of subsequent reactions.
-
Steric Hindrance: The size of the substituents on the aniline ring can affect the rate and feasibility of the desired reaction.
Comparative Analysis of Alternative Reagents
Structural Analogs and Their Potential
Several classes of substituted anilines can be considered as potential alternatives. These can be broadly categorized based on variations in the halogen, the presence or absence of the methoxy group, and the position of the nitro group.
Table 1: Potential Alternatives to this compound
| Alternative Reagent | Key Structural Differences | Expected Impact on Reactivity |
| 4-Chloro-2-methoxy-5-nitroaniline | Chlorine instead of fluorine. | Chlorine is generally a poorer leaving group than fluorine in SNAr, potentially requiring harsher reaction conditions. |
| 2-Fluoro-5-nitroaniline | Lacks the methoxy group. | The absence of the electron-donating methoxy group may slightly decrease the nucleophilicity of the aniline nitrogen but increase the overall electrophilicity of the ring. |
| 4-Fluoro-2-nitroaniline | Different nitro group position. | The position of the nitro group relative to the fluorine and amino groups will significantly alter the electronic activation and regioselectivity of SNAr reactions. |
| 2,4-Difluoro-5-nitroaniline | A second fluorine atom. | The additional fluorine atom will further activate the ring towards nucleophilic attack, potentially leading to di-substitution products. |
Experimental Data Comparison
The following table summarizes yields from various studies on the synthesis of pyrimidine derivatives using different substituted anilines. While the reaction conditions are not identical across all studies, they provide a valuable, albeit indirect, comparison of the relative performance of these reagents.
Table 2: Comparative Yields in the Synthesis of Substituted Pyrimidines
| Aniline Reagent | Electrophile | Reaction Conditions | Yield (%) | Reference |
| This compound | 2,4-Dichloropyrimidine derivative | Not specified | Not explicitly stated, but used in the synthesis of Osimertinib | [1] |
| Various substituted anilines | 2,4-Dichloropyrimidine | Not specified | Yields for various derivatives reported | [5] |
| 4-Nitro-2-methoxyaniline | 2,4-Dichloropyrimidine derivative | Acidic conditions | Not specified, used in synthesis | [4] |
| m-Bromo substituted aniline | Chalcone derivative | Not specified | Appreciable activity reported | [6] |
| 2,4-Dichloro substituted aniline | Chalcone derivative | Not specified | Improved activity reported | [6] |
Note: Direct yield comparison is challenging due to variations in substrates and reaction conditions across different studies. However, the data suggests that a range of substituted anilines can be successfully employed in these coupling reactions.
Mechanistic Insights and Experimental Protocols
The primary reaction pathway involving these aniline derivatives is Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow for Comparative Analysis
To perform a direct and objective comparison of alternative reagents, a standardized experimental workflow is essential. The following protocol outlines a general procedure for the SNAr reaction between a substituted aniline and a dichloropyrimidine, which can be adapted to evaluate different aniline derivatives.
Caption: Standardized workflow for comparing aniline reagent performance in SNAr reactions.
Conclusion and Future Perspectives
This compound remains a valuable and widely used reagent in pharmaceutical synthesis due to its well-defined reactivity profile. However, the exploration of alternative reagents is a critical aspect of process development and the discovery of novel chemical entities.
This guide has highlighted several potential alternatives and provided a framework for their comparative evaluation. While direct, quantitative comparisons in the literature are sparse, the available data suggests that a range of substituted anilines can serve as effective nucleophiles in SNAr reactions with pyrimidine electrophiles. The choice of an alternative will ultimately depend on a careful consideration of the specific synthetic goals, including desired reactivity, cost, and the need to generate structural diversity.
Future research in this area should focus on systematic studies that directly compare the kinetics and yields of reactions with a library of structurally diverse anilines under standardized conditions. Such data would be invaluable for medicinal and process chemists seeking to optimize existing synthetic routes and accelerate the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2-Fluoro-4-Methoxy-5-Nitroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 2-fluoro-4-methoxy-5-nitroaniline, a key intermediate in the synthesis of various active pharmaceutical ingredients, ensuring the accuracy, reliability, and reproducibility of its quantification is paramount.[1] This guide provides a comprehensive comparison of the principal analytical techniques applicable to the validation of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]
While specific validated methods for this compound are not extensively published, this guide will draw upon established methodologies for analogous nitroaniline compounds to present a robust comparative framework. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective strengths and limitations in the context of analyzing this particular molecule.
The Imperative of Method Validation: Adherence to ICH Q2(R2) Guidelines
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4][5] The recently updated ICH Q2(R2) guidelines provide a comprehensive framework for this process, emphasizing a lifecycle approach to analytical procedures.[2][6] The core validation parameters that will be the focus of our comparison are:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[7]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]
-
Accuracy: The closeness of test results obtained by the method to the true value.[8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as repeatability (intra-assay precision) and intermediate precision (inter-laboratory or inter-day precision).[9]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an excellent candidate for the analysis of this compound.[10] A typical HPLC system separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
Experimental Protocol: A Representative HPLC-UV Method
The following protocol is a generalized procedure for the development and validation of an HPLC method for a nitroaniline derivative, adaptable for this compound.
-
Sample Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Chromatographic Conditions:
-
System: An HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of the analyte from any impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of the analyte in unknown samples is determined from this curve.[11]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, offering high sensitivity and specificity. While nitroanilines can be thermally labile, GC-MS methods have been successfully developed for their analysis, often with careful optimization of injection parameters.[12]
Experimental Protocol: A General GC-MS Method
The following outlines a typical GC-MS protocol that could be adapted for this compound.
-
Sample Preparation: Prepare a stock solution of the reference standard in a volatile organic solvent (e.g., ethyl acetate or dichloromethane). Create calibration standards through serial dilution. Derivatization may be considered to improve volatility and thermal stability, though direct injection is often feasible.
-
GC-MS Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often preferred for trace analysis. The injector temperature should be optimized to ensure volatilization without degradation.
-
Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from other components. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
Quantification: A calibration curve is generated by plotting the peak area of a characteristic ion of the analyte against the concentration of the standards.
Comparative Analysis: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table provides a comparative overview of the expected performance of these two techniques for the analysis of nitroaniline compounds.[11][13]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | Good, based on chromatographic retention time and UV spectrum. Potential for interference from co-eluting compounds with similar UV absorbance. | Very high, based on both chromatographic retention time and the unique mass spectrum of the analyte, including its fragmentation pattern. |
| Linearity (r²) | Typically >0.999.[14] | Typically >0.995. |
| Accuracy (% Recovery) | Generally in the range of 98-102%.[14] | Generally in the range of 95-105%. |
| Precision (%RSD) | Repeatability and intermediate precision typically <2%. | Repeatability and intermediate precision typically <5%. |
| Limit of Detection (LOD) | In the low ng/mL range. | In the low to sub ng/mL range, especially in SIM mode. |
| Robustness | Generally robust to small changes in mobile phase composition, pH, and column temperature. | Can be sensitive to variations in injector temperature, carrier gas flow rate, and column condition. |
| Throughput | High, with typical run times of 10-30 minutes and potential for automation. | Moderate, with similar run times but may require more extensive sample preparation and system maintenance. |
Visualizing the Validation Workflow
To provide a clearer understanding of the logical flow of the analytical method validation process, the following diagram illustrates the key stages.
Caption: A workflow for the validation of an analytical method.
The Role of Spectroscopic Methods
While chromatographic techniques are essential for quantitative analysis, spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the initial identification and structural confirmation of this compound.[15][16] These techniques provide a "fingerprint" of the molecule, confirming the presence of key functional groups and the overall molecular structure.[15]
Conclusion: Selecting the Optimal Method
Both HPLC-UV and GC-MS are powerful and viable techniques for the validation of analytical methods for this compound.
-
HPLC-UV is often the method of choice for routine quality control due to its high throughput, robustness, and excellent performance in terms of linearity, accuracy, and precision for quantitative analysis.
-
GC-MS offers superior specificity and sensitivity, making it particularly useful for impurity profiling, trace analysis, and as a confirmatory technique.
The ultimate decision will be guided by the specific analytical challenge at hand. For routine assay and content uniformity, a well-validated HPLC method is likely to be the most efficient and reliable choice. For the identification and quantification of trace-level impurities or in complex matrices, the enhanced selectivity of GC-MS may be indispensable. A thorough validation of the chosen method, in accordance with ICH guidelines, is the critical final step to ensure the generation of reliable and defensible analytical data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts in the Synthesis of 2-Fluoro-4-methoxy-5-nitroaniline Derivatives
Introduction: The Strategic Importance of 2-Fluoro-4-methoxy-5-nitroaniline
In the landscape of modern medicinal chemistry, this compound serves as a critical building block for a range of high-value therapeutics.[1] Its unique substitution pattern, featuring a nucleophilic amino group, an activating nitro group, and a strategically placed fluorine atom, makes it an ideal precursor for complex molecular architectures. This guide focuses on the catalytic strategies employed in reactions involving this versatile intermediate, with a particular emphasis on its application in the synthesis of kinase inhibitors like Lapatinib and Osimertinib.[2][3] We will provide a comparative analysis of various catalytic systems, supported by experimental data, to assist researchers in selecting the optimal conditions for their synthetic goals.
Catalytic Strategies for C-N Bond Formation: A Comparative Analysis
The formation of a C-N bond is a pivotal step in the elaboration of the this compound core into more complex drug intermediates. The Buchwald-Hartwig amination stands out as a powerful and versatile method for this transformation.[4][5] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions with high functional group tolerance.[4]
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, specifically the palladium source and the ancillary ligand.[6][7] Different generations of Buchwald catalysts, each with unique structural features, have been developed to address various synthetic challenges.[8] Below, we compare the performance of several common palladium-based catalytic systems in a representative C-N cross-coupling reaction.
Table 1: Comparison of Palladium Catalysts for a Model Buchwald-Hartwig Amination
| Catalyst/Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | 10 | KOt-Bu | Toluene | 100 | 0.17 (MW) | High | [9] |
| Pd₂/dba)₃ / Xantphos | 1-4 | Cs₂CO₃ | Toluene | 110 | 17 | Good to Excellent | [7] |
| (RuPhos)Pd G4 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 55 | [8] |
| Pd/BINAP | Not Specified | Cs₂CO₃ | Toluene | 100 | 16 | No Reaction | [6] |
| Pd/DPEphos | Not Specified | Cs₂CO₃ | Toluene | 100 | 16 | No Reaction | [6] |
Yields are reported as described in the cited literature and may vary based on specific substrates and reaction conditions.
Insights into Catalyst Selection:
The data presented in Table 1 highlights the critical role of the ligand in the efficiency of the Buchwald-Hartwig amination. While older generation ligands like BINAP and DPEphos were ineffective in the model reaction, more sterically demanding and electron-rich biarylphosphine ligands like XPhos and Xantphos, in combination with palladium acetate or tris(dibenzylideneacetone)dipalladium(0), demonstrated high efficacy.[6][7][9] The use of specialized Buchwald precatalysts, such as the G4 variant with the RuPhos ligand, can also provide high yields, although catalyst deactivation can sometimes be a limiting factor.[8] Microwave irradiation can significantly accelerate the reaction, as demonstrated with the Pd(OAc)₂/XPhos system.[9]
Experimental Protocol: A Representative Buchwald-Hartwig Amination
The following protocol is a generalized procedure based on optimized conditions reported in the literature for Pd-catalyzed C-N cross-coupling reactions.[9]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium acetate (Pd(OAc)₂)
-
XPhos ligand
-
Potassium tert-butoxide (KOt-Bu)
-
Toluene (anhydrous)
-
Microwave reactor vials
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a microwave reactor vial, add this compound (0.25 mmol, 1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (10 mol%), and XPhos (10 mol%).
-
Seal the vial and purge with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Add KOt-Bu (as a solid or a solution in THF).
-
Place the sealed vial in the microwave reactor and irradiate at 100 °C for 10 minutes.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes ligand exchange with the amine in the presence of a base. Finally, reductive elimination from the Pd(II) complex yields the desired C-N coupled product and regenerates the active Pd(0) catalyst.
Alternative Catalytic Systems: The Role of Copper
While palladium catalysis is dominant in C-N cross-coupling, copper-catalyzed reactions represent a viable and often more economical alternative.[10][11] Copper catalysts are particularly useful for certain types of C-N bond formations and can sometimes offer complementary reactivity to palladium systems.[10] For instance, copper(I)-catalyzed fluorination of aryl bromides has been developed, which could be relevant for modifications of the this compound scaffold.[12]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conducting and analyzing a catalyzed reaction with this compound.
Figure 2: A generalized experimental workflow for catalyst screening and optimization.
Conclusion
The selection of an appropriate catalyst is paramount for the successful synthesis of derivatives of this compound. Palladium-based systems, particularly those employing bulky, electron-rich biarylphosphine ligands like XPhos and Xantphos, offer a robust and versatile platform for C-N cross-coupling reactions. The optimization of reaction parameters such as base, solvent, and temperature is crucial for achieving high yields and purity. While palladium catalysis is a mainstay, the exploration of alternative catalytic systems, such as those based on copper, may provide cost-effective and complementary synthetic routes. This guide provides a foundation for researchers to make informed decisions in their catalytic endeavors with this important pharmaceutical intermediate.
References
- 1. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. BJOC - Copper catalysis in organic synthesis [beilstein-journals.org]
- 11. BJOC - Copper-catalyzed reactions for organic synthesis [beilstein-journals.org]
- 12. Copper-catalyzed fluorination of 2-pyridyl aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Impurity Profiles in 2-Fluoro-4-methoxy-5-nitroaniline from Different Suppliers
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methoxy-5-nitroaniline is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs), most notably as a crucial intermediate for potent kinase inhibitors used in oncology.[1] The purity of this reagent is paramount, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities in drug substances.[2] This guide provides a comprehensive framework for the impurity profiling of this compound, offering a comparative analysis of hypothetical samples from three different suppliers to illustrate the importance of rigorous quality assessment.
Understanding Potential Impurities: A Synthesis-Based Approach
The impurity profile of this compound is intrinsically linked to its synthetic route. Two common manufacturing processes are prevalent:
-
Nitration of an N-protected 4-fluoro-2-methoxyaniline: This route involves the protection of the amine functionality of 4-fluoro-2-methoxyaniline, followed by nitration and subsequent deprotection.
-
Nucleophilic Aromatic Substitution: This process typically involves the reaction of 2,4-difluoro-5-nitroaniline with sodium methoxide.
Based on these synthetic pathways, a range of potential process-related impurities can be anticipated. These include unreacted starting materials, intermediates, by-products from side reactions (such as the formation of regioisomers during nitration), and degradation products.
Caption: Potential sources of impurities in the synthesis of this compound.
A Multi-Faceted Approach to Impurity Profiling
A robust impurity profiling strategy relies on a combination of high-performance liquid chromatography (HPLC) for separation and quantification, coupled with mass spectrometry (MS) for identification. Forced degradation studies are also critical to understanding the potential degradation pathways and ensuring the stability-indicating nature of the analytical method.
Experimental Workflow
Caption: A typical workflow for the comprehensive impurity profiling of this compound.
Methodology
High-Performance Liquid Chromatography (HPLC-UV/DAD)
A stability-indicating HPLC method was developed to separate this compound from its potential impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV/Diode Array Detector (DAD) at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples from each supplier were accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the identification of unknown impurities, an LC-MS/MS method was employed using the same chromatographic conditions as the HPLC-UV/DAD method. The mass spectrometer was operated in both positive and negative ion modes to ensure comprehensive detection.
Forced Degradation Studies
Forced degradation studies were conducted on a sample of this compound from one supplier to assess its stability and to ensure the analytical method could separate the active ingredient from its degradation products.[2][3][4] The following stress conditions were applied:
-
Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
Comparative Analysis of Suppliers
Samples of this compound were obtained from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) and subjected to the developed HPLC-UV/DAD method.
Table 1: Impurity Profile of this compound from Different Suppliers
| Impurity (Relative Retention Time) | Supplier A (% Area) | Supplier B (% Area) | Supplier C (% Area) |
| Impurity 1 (0.85) | 0.08 | Not Detected | 0.12 |
| Impurity 2 (1.15) | Not Detected | 0.15 | Not Detected |
| Impurity 3 (1.28) | 0.05 | 0.07 | 0.06 |
| Total Impurities | 0.13 | 0.22 | 0.18 |
| Purity (by area %) | 99.87 | 99.78 | 99.82 |
Discussion of Results
The analysis revealed distinct impurity profiles for the materials from the three suppliers.
-
Supplier A: The material from Supplier A exhibited the lowest total impurity content. Impurity 1 was identified by LC-MS/MS as the unreacted starting material, 4-fluoro-2-methoxyaniline. Impurity 3 was a minor, unidentified impurity.
-
Supplier B: The sample from Supplier B had the highest level of total impurities. Impurity 2 was the most significant and was identified as a regioisomer of the final product, likely 2-fluoro-4-methoxy-3-nitroaniline, a common byproduct of the nitration step.[5]
-
Supplier C: The material from Supplier C showed an intermediate level of impurities. It contained both the starting material (Impurity 1) and the unidentified impurity (Impurity 3).
The forced degradation studies demonstrated that the HPLC method was stability-indicating, with significant degradation observed under acidic, basic, and oxidative conditions. The primary degradation products were well-resolved from the parent peak.
Conclusion and Recommendations
This comparative guide underscores the critical importance of comprehensive impurity profiling for key pharmaceutical intermediates like this compound. The results demonstrate that materials from different suppliers can have significantly different impurity profiles, which can have a direct impact on the quality and safety of the final API.
Based on this analysis, the material from Supplier A would be the preferred choice due to its higher purity and lower levels of process-related impurities. The presence of a regioisomeric impurity in the material from Supplier B is a particular concern, as it may be difficult to remove in subsequent steps and could have different pharmacological or toxicological properties.
It is strongly recommended that researchers and drug development professionals:
-
Conduct thorough impurity profiling on all incoming batches of critical starting materials.
-
Utilize a combination of chromatographic and spectroscopic techniques for comprehensive analysis.
-
Perform forced degradation studies to ensure the stability-indicating nature of analytical methods.
-
Establish stringent specifications for impurities based on regulatory guidelines and risk assessment.
By implementing these measures, the quality and consistency of the drug development process can be significantly enhanced, ultimately leading to safer and more effective medicines.
References
The Unseen Potential: A Comparative Guide to the Biological Activity of 2-Fluoro-4-methoxy-5-nitroaniline Derivatives
In the landscape of medicinal chemistry, the strategic selection of a starting scaffold is paramount to the successful development of novel therapeutic agents. The compound 2-fluoro-4-methoxy-5-nitroaniline, while recognized as a pivotal intermediate in the synthesis of targeted cancer therapies such as Mereletinib and Osimertinib, holds untapped potential as a progenitor for a diverse array of biologically active derivatives.[1][2] This guide delves into the prospective biological activities of derivatives synthesized from this highly functionalized aniline, drawing comparative insights from structurally related compounds to illuminate promising avenues for research and development.
The unique arrangement of a fluorine atom, a methoxy group, and a nitro group on the aniline ring confers a distinct electronic and steric profile, making it an attractive starting point for the synthesis of novel molecules with potential anticancer, antimicrobial, and anti-inflammatory properties. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comparative analysis of potential biological activities, supporting experimental data from analogous compounds, and detailed protocols to facilitate further investigation.
The Strategic Advantage of the this compound Scaffold
The therapeutic promise of derivatives from this scaffold lies in the synergistic interplay of its functional groups. The electron-withdrawing nature of the nitro group, combined with the electronegativity of fluorine and the electron-donating methoxy group, creates a molecule with nuanced reactivity, ripe for synthetic modification.[1] These features are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates, potentially enhancing membrane permeability, metabolic stability, and target binding affinity.
Our comparative analysis will focus on three key areas of biological activity where derivatives of substituted nitroanilines have shown significant promise:
-
Anticancer Activity: Leveraging the scaffold's presence in known kinase inhibitors.
-
Antimicrobial Activity: Exploring the potential for novel antibiotics.
-
Anti-inflammatory Activity: Investigating the inhibition of inflammatory pathways.
Comparative Analysis of Biological Activity
While direct experimental data on a wide range of derivatives from this compound is emerging, a robust comparative analysis can be constructed by examining the performance of structurally similar compounds.
Anticancer Activity: Beyond a Building Block
The parent compound's role in the synthesis of EGFR tyrosine kinase inhibitors strongly suggests that its derivatives are prime candidates for novel anticancer agents.[2] The nitro group, in particular, is a well-established pharmacophore in oncology, with many nitro-containing compounds exhibiting potent cytotoxic effects against various cancer cell lines.[3]
Table 1: Comparative Anticancer Activity of Substituted Nitroaniline Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | Hep3B | 8.9 ± 0.7 | - | - | [4] |
| N-phenyl-2,4,6-trinitroaniline | Hep3B | 15.3 ± 1.2 | - | - | [4] |
| Substituted N-(4′-nitrophenyl)-l-prolinamides (4a) | A549 | >95% inhibition at 100 µM | 5-Fluorouracil | 64.29 ± 2.09% inhibition at 100 µM | [5] |
| Substituted N-(4′-nitrophenyl)-l-prolinamides (4u) | HCT-116 | >81% inhibition at 100 µM | 5-Fluorouracil | 81.20 ± 0.08% inhibition at 100 µM | [5] |
| Nitro-styryl containing benzothiazole derivative | Pancreatic Cancer Cells | 27 ± 0.24 | - | - | [6] |
The data clearly indicates that the presence of nitro and fluoro groups on an aniline or related scaffold can lead to potent anticancer activity, often surpassing that of established drugs like 5-fluorouracil in certain cell lines.[5] The mechanism of action for such compounds frequently involves the induction of apoptosis and the inhibition of critical signaling pathways necessary for cancer cell proliferation.[4][6]
Below is a generalized workflow for the initial screening of novel derivatives for anticancer activity.
Caption: Workflow for anticancer activity screening.
Antimicrobial Efficacy: A New Frontier
Aniline derivatives have emerged as a promising class of antimicrobial agents, with fluorinated compounds showing particular efficacy.[7] The trifluoromethyl group, for instance, has been shown to enhance antibacterial activity.[8] The combination of fluorine and a nitro group in the this compound scaffold suggests a strong potential for potent antimicrobial action.
Table 2: Comparative Antimicrobial Activity of Substituted Aniline Derivatives
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | 100 | - | - | [9] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus | 50 | - | - | [9] |
| Pyrazole derivative with fluoro and nitro aniline (30) | Gram-positive strains | 6.25 | - | - | [8] |
| Pyrazole derivative with bromo and trifluoromethyl aniline (25) | S. aureus strains | 0.78 | - | - | [8] |
| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl] naphthalene-1-carboxamide (27) | S. aureus | 0.3 | Ampicillin | - | [10] |
The data highlights that aniline derivatives bearing nitro and halogen substituents can exhibit potent antibacterial activity, with MIC values in the low microgram per milliliter range.[8][10] The mechanism of action for such compounds often involves the disruption of bacterial cell membranes and the generation of reactive oxygen species.[7]
The following diagram illustrates a typical screening process for identifying novel antimicrobial agents.
Caption: Workflow for antimicrobial activity screening.
Anti-inflammatory Potential
Nitroaniline derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators such as nitric oxide (NO) produced by inducible nitric oxide synthase (iNOS).[4]
Table 3: Comparative Anti-inflammatory Activity of Nitro-substituted Compounds
| Compound/Derivative Class | Target | IC50 (µM) | Cell Line | Assay Method | Reference |
| Nitrobenzamide Derivative | iNOS (NO production) | 3.7 | RAW264.7 macrophages | Griess Assay | [4] |
While the data in this area is less extensive, it points towards a promising avenue for the development of novel anti-inflammatory agents based on the this compound scaffold.
Experimental Protocols
For the benefit of researchers looking to investigate the biological activities of novel derivatives, we provide condensed, step-by-step methodologies for key assays.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Broth Microdilution for Antimicrobial MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare a serial dilution of the synthesized derivatives in a 96-well microtiter plate.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final concentration.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of a new generation of therapeutic agents. The comparative data from structurally related compounds strongly suggests that its derivatives are likely to exhibit potent anticancer and antimicrobial activities. The presence of key functional groups provides a solid foundation for medicinal chemists to design and synthesize novel molecules with enhanced efficacy and favorable pharmacological profiles.
Future research should focus on the synthesis and systematic evaluation of a library of derivatives based on this scaffold. In-depth mechanism of action studies will be crucial to understand how these compounds exert their biological effects and to identify specific molecular targets. The insights provided in this guide aim to catalyze further exploration in this promising area of drug discovery.
References
- 1. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
<_ A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Fluoro-4-methoxy-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug development, the quality of each component is paramount. This compound serves as a vital chemical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including the notable EGFR inhibitor, Osimertinib.[1] The purity of this intermediate directly influences the yield, impurity profile, and overall safety and efficacy of the final drug product.[2] Consequently, a robust, multi-faceted analytical strategy for purity assessment is not merely a quality control measure but a cornerstone of successful drug manufacturing.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of synthesized this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and compare the strengths and limitations of each method, empowering you to build a comprehensive and reliable quality control strategy.
Understanding the Impurity Profile: A Synthesis-Based Approach
Effective purity assessment begins with a theoretical understanding of potential impurities. This compound is typically synthesized via the nitration of 4-fluoro-2-methoxyaniline.[3][4] This process, while effective, can generate a profile of related substances.
Common Synthesis Pathway: The most common route involves the direct nitration of 4-fluoro-2-methoxyaniline using a nitrating agent like potassium nitrate in sulfuric acid.[5] An alternative approach involves protecting the aniline group, followed by nitration and subsequent deprotection.[3]
Potential Impurities Include:
-
Starting Materials: Unreacted 4-fluoro-2-methoxyaniline.
-
Regioisomers: Isomers formed by nitration at different positions on the aromatic ring.
-
Process-Related Impurities: By-products from side reactions.
-
Degradation Products: Impurities formed during storage or under specific stress conditions.
A logical workflow for identifying and controlling these impurities is crucial and is guided by international standards.[2][6][7]
Caption: A logical workflow for the comprehensive purity assessment of a synthesized API intermediate.
Comparative Analysis of Purity Assessment Techniques
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods with different separation and detection principles, is the industry standard.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the workhorse for purity and impurity determination in the pharmaceutical industry.[8][9] It separates compounds based on their polarity. For this compound, a C18 column provides excellent separation of the polar starting material from the main compound and less polar impurities.[8] UV detection is ideal due to the strong absorbance of the aromatic nitro-compound.[8]
Detailed Experimental Protocol (RP-HPLC):
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.
-
System Suitability Test (SST): Before analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. This ensures the system is performing correctly.
-
Analysis: Inject the sample and identify peaks by comparing retention times to a reference standard. Purity is calculated using the area percent method.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[10][11] While this compound itself has a moderate boiling point, GC-MS is invaluable for detecting and identifying volatile impurities, such as residual solvents from the synthesis, which are strictly regulated under ICH Q3C guidelines.[2][6][12] The mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[11][13]
Detailed Experimental Protocol (GC-MS):
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).
-
Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to elute all components.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane). For trace analysis of residual solvents, headspace GC-MS is the preferred technique.[14]
-
Analysis: Inject the sample. Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR provides unambiguous structural information. For this specific molecule, ¹⁹F NMR is a uniquely powerful tool.[15] Since ¹⁹F is 100% naturally abundant and highly sensitive, it provides a clean spectrum where each unique fluorine-containing compound gives a distinct signal.[15][16][17] The integral of the ¹⁹F signal can be used for quantitative purity determination against a known standard, often without the need for extensive sample preparation.[18] ¹H and ¹³C NMR are also essential for confirming the overall structure and identifying non-fluorinated impurities.
Detailed Experimental Protocol (¹⁹F NMR):
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: A known amount of a stable, fluorinated compound with a chemical shift that does not overlap with the sample signals (e.g., trifluorotoluene).
-
Acquisition: Acquire the spectrum with a sufficient relaxation delay (at least 5 times the longest T1) to ensure accurate integration for quantification.[16]
-
Analysis: Process the spectrum. The purity is calculated by comparing the integral of the main compound's ¹⁹F signal to the integral of the internal standard. Any other signals in the ¹⁹F spectrum indicate fluorine-containing impurities.
Thermal Analysis (Melting Point and DSC)
Principle & Rationale: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities disrupt the crystal lattice, causing the melting point to become depressed and broadened.[19] Differential Scanning Calorimetry (DSC) quantifies this phenomenon by precisely measuring the heat flow into the sample as it is heated.[20] Based on the Van't Hoff equation, the shape of the melting endotherm can be used to calculate the molar purity of the substance, especially for purity levels above 95 mol%.[20]
Detailed Experimental Protocol (DSC):
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.
-
Atmosphere: Purge with an inert gas like nitrogen (e.g., 20 mL/min).[21]
-
Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is used to ensure thermal equilibrium.
-
Analysis: Run the temperature program through the melt. The instrument software analyzes the resulting endotherm to calculate the purity based on the melting point depression.[19][22]
Head-to-Head Method Comparison
The choice of analytical method depends on the specific question being asked. The following table summarizes the capabilities of each technique for assessing the purity of this compound.
| Parameter | RP-HPLC | GC-MS | NMR Spectroscopy | DSC |
| Primary Use | Purity Assay, Impurity Quantification | Volatile Impurities, Identification | Structural Confirmation, Isomer ID | Overall Molar Purity |
| Specificity | High | Very High | Absolute | Low (non-specific) |
| Sensitivity | High (µg/mL) | Very High (ng/mL to pg/mL) | Moderate | Low (for impurities) |
| Quantification | Excellent (with standards) | Good (with standards) | Excellent (with internal std.) | Good (for total impurities) |
| Throughput | High | Medium | Low | Medium |
| Key Advantage | Robust, precise quantification | Identifies unknown volatiles | Unambiguous structure proof | Fast, requires no standards |
| Key Limitation | Requires reference standards | Not for non-volatile compounds | Lower sensitivity | Only for crystalline solids >95% pure |
Conclusion: An Integrated Strategy for Assured Quality
A comprehensive assessment of the purity of synthesized this compound cannot rely on a single method. A robust and trustworthy quality control strategy integrates these orthogonal techniques:
-
Primary Control: Use RP-HPLC as the primary method for routine purity testing and quantification of known and unknown impurities.
-
Confirmation & Volatiles: Employ GC-MS to identify and control for residual solvents and other volatile process-related impurities.
-
Definitive Identification: Utilize NMR spectroscopy (¹H, ¹³C, and especially ¹⁹F) for the definitive structural confirmation of the main compound and for the characterization of any significant impurities, particularly isomers.
-
Overall Purity Check: Use DSC as a rapid, complementary technique to confirm the overall molar purity of the crystalline material.
By combining the quantitative power of chromatography with the definitive structural insights from spectroscopy and the holistic assessment from thermal analysis, researchers and drug development professionals can ensure the highest quality of this critical pharmaceutical intermediate, paving the way for safer and more effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. jpionline.org [jpionline.org]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. sfdchem.com [sfdchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. omicsonline.org [omicsonline.org]
- 12. database.ich.org [database.ich.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. 19Flourine NMR [chem.ch.huji.ac.il]
- 17. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 18. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tainstruments.com [tainstruments.com]
- 20. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 21. akjournals.com [akjournals.com]
- 22. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-fluoro-4-methoxy-5-nitroaniline
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-fluoro-4-methoxy-5-nitroaniline, a compound that, like many substituted nitroanilines, requires careful handling due to its potential hazards. By integrating technical data with field-proven best practices, this document aims to be your trusted resource for ensuring safety and compliance.
Immediate Safety and Hazard Profile
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is critical. This compound is classified as a hazardous substance with the following primary concerns.[1][2][3][4]
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | H341 |
Given these hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne particles of the compound. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A fully buttoned laboratory coat. | Prevents direct skin contact, which can cause irritation.[5][6] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and particulate filter. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation.[5][6] |
All operations involving this compound should be performed within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[5]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[7] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[8] The recommended final disposal method is high-temperature incineration by a licensed hazardous waste management company.[9]
Step 1: Waste Segregation
Proper segregation at the point of generation is the foundation of safe and compliant chemical waste disposal.[10]
-
Solid Waste:
-
Unused or Expired Product: Keep the pure, unused this compound in its original, clearly labeled container.
-
Contaminated Labware: All disposable materials that have come into contact with the compound, such as weighing papers, pipette tips, gloves, and contaminated wipes, must be collected in a designated hazardous waste container. This container should be a durable, sealable plastic pail or drum.[10]
-
-
Liquid Waste:
-
Solutions: If this compound has been dissolved in a solvent, this solution must be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified. The container, typically a plastic or coated glass carboy, must be suitable for the solvent used.
-
Step 2: Waste Container Management
Proper management of waste containers is crucial to prevent leaks, reactions, and exposure.
-
Container Selection: Use containers that are compatible with the chemical waste. For solid waste, high-density polyethylene (HDPE) containers are a good choice. For liquid waste, ensure the container material is compatible with the solvent. The original product container is often the best choice for unused chemical waste.[11]
-
Labeling: Every waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[7]
-
A list of all chemical constituents, including solvents, with their approximate percentages.[10]
-
The date when waste was first added to the container (accumulation start date).[7]
-
The name and contact information of the responsible researcher or principal investigator.[7]
-
-
Container Sealing: Waste containers must be kept securely sealed at all times, except when adding waste.[10][12] This prevents the release of vapors and protects against spills.
Step 3: On-site Accumulation and Storage
Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[11]
-
Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[12]
-
Segregation: Store containers of this compound waste away from incompatible materials, particularly strong oxidizing agents and acids.[5]
-
Secondary Containment: All liquid waste containers must be placed in secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential leaks or spills.[10][11]
Step 4: Arranging for Final Disposal
Once a waste container is full or has been in accumulation for a designated period (check your institution's specific guidelines, often 6-12 months), it must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][13]
-
Requesting Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.
-
Documentation: Ensure all necessary paperwork, such as waste manifests, is completed accurately. Your EHS department will guide you through this process.
Spill Management and Emergency Procedures
In the event of a spill, a prompt and informed response is crucial to mitigate risks.
-
Small Spills (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Carefully sweep or scoop the solid material to avoid creating dust.[5]
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and absorbent pads. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills:
-
Immediately evacuate the area and alert colleagues.
-
Contact your institution's EHS or emergency response team without delay.
-
Prevent entry into the affected area.
-
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Mastering the Safe Handling of 2-Fluoro-4-Methoxy-5-Nitroaniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. The compound 2-fluoro-4-methoxy-5-nitroaniline is a key intermediate in various synthetic pathways, but its handling demands a meticulous approach to safety.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, procedurally-grounded framework for the safe handling and disposal of this potent chemical.
Immediate Hazard Assessment: Understanding the Risks
This compound is a solid, often a yellow to orange powder, that presents multiple health hazards.[2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as:
-
Harmful if swallowed (Acute toxicity, oral)[3]
-
Causes skin irritation [3]
-
Causes serious eye irritation [3]
-
May cause respiratory irritation [3]
-
Suspected of causing genetic defects (Germ cell mutagenicity, Category 2)[4]
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[5] Prolonged or repeated exposure can have detrimental effects on vital organs.[6] The causality for these hazards lies in the chemical's structure—an aromatic amine and a nitro compound, classes of chemicals known for their potential toxicity and ability to be absorbed through the skin.
Core Directive: Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Minimum PPE Requirement | Rationale |
| Weighing and preparing solutions | Double gloves (Butyl rubber over nitrile), disposable lab coat, and chemical splash goggles worn with a full-face shield. Work must be conducted in a certified chemical fume hood or glove box. | High risk of generating airborne particles and splashes. Butyl rubber is specifically recommended for its high resistance to nitro compounds.[6] Double gloving provides an extra layer of protection against tears and permeation. A face shield protects the entire face from splashes. |
| Routine handling of dilute solutions | Nitrile gloves, lab coat, and chemical splash goggles. | Lower risk of significant exposure, but skin and eye protection remain crucial. Nitrile gloves offer good general resistance to chemical splashes.[7] |
| Transferring small quantities of powder | Double gloves (Butyl rubber over nitrile), disposable lab coat, and chemical splash goggles. Use of a powder-containment balance enclosure or fume hood is mandatory. | High potential for aerosolization of fine particles. Engineering controls are the primary barrier, with PPE as a critical secondary defense. |
| Cleaning up small spills | Double gloves (Butyl rubber over nitrile), chemical-resistant apron over a lab coat, chemical splash goggles, and a face shield. Respiratory protection may be required depending on the scale of the spill. | Increased risk of direct and prolonged contact with the chemical. Enhanced protective clothing is necessary to prevent skin contamination. |
The Causality Behind Glove Selection
The choice of glove material is critical. While nitrile gloves are suitable for incidental contact with many chemicals, for nitro compounds, more robust protection is necessary.[7] Butyl rubber gloves are recommended due to their excellent resistance to a wide array of chemicals, including nitro compounds, esters, and ketones.[6] The practice of double-gloving, with a nitrile glove worn under a butyl rubber glove, is a field-proven technique that enhances safety by providing a visible breach indicator (if the outer glove is compromised) and additional protection.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is non-negotiable when working with potent powdered compounds.
Preparation and Weighing:
-
Designated Area: All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a powder-containment enclosure, to minimize the risk of inhalation.[8][9]
-
Engineering Controls: Ensure the fume hood or containment system is functioning correctly and providing adequate airflow before beginning work.
-
Donning PPE: Before handling the chemical, don the appropriate PPE as outlined in the table above. This includes a lab coat, chemical splash goggles, a face shield, and double gloves.
-
Weighing: When weighing the powder, use a tared weigh boat or paper. Avoid creating dust by handling the material gently. Use spatulas and other tools with care to prevent flicking the powder.
-
Solution Preparation: To dissolve the powder, add the solvent to the vessel containing the weighed solid slowly to avoid splashing. Cap the container securely before mixing.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Managing Contaminated Materials and Chemical Waste
Proper disposal is a critical final step in the safe handling of this compound. All waste generated must be treated as hazardous.[10]
Contaminated PPE:
-
Glove Removal: After handling the chemical, remove the outer gloves first, turning them inside out as you do so to contain any contamination. Dispose of them immediately in a designated hazardous waste container. Then, remove the inner gloves using the same technique.
-
Lab Coats and Aprons: Disposable lab coats and aprons should be placed in a labeled hazardous waste bag. Non-disposable lab coats must be professionally laundered by a service experienced in handling chemically contaminated clothing.
-
Eye and Face Protection: Decontaminate reusable goggles and face shields according to your institution's safety protocols before storing them.
Chemical Waste:
-
Solid Waste: Collect any unused this compound and any grossly contaminated materials (e.g., weigh paper, paper towels used for cleanup) in a clearly labeled, sealed container for solid hazardous waste.[11]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, labeled container for halogenated or non-halogenated organic waste, depending on the solvent used. Never pour this chemical waste down the drain.[12]
-
Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, often after defacing the label.[4]
By integrating these robust safety and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
- 1. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. capotchem.com [capotchem.com]
- 3. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 9. filelist.tudelft.nl [filelist.tudelft.nl]
- 10. nswai.org [nswai.org]
- 11. fishersci.com [fishersci.com]
- 12. nipissingu.ca [nipissingu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
